Tiquizium
説明
Structure
3D Structure
特性
CAS番号 |
149755-23-7 |
|---|---|
分子式 |
C19H24NS2+ |
分子量 |
330.5 g/mol |
IUPAC名 |
(5R,9aR)-7-(dithiophen-2-ylmethylidene)-5-methyl-1,2,3,4,6,8,9,9a-octahydroquinolizin-5-ium |
InChI |
InChI=1S/C19H24NS2/c1-20-11-3-2-6-16(20)10-9-15(14-20)19(17-7-4-12-21-17)18-8-5-13-22-18/h4-5,7-8,12-13,16H,2-3,6,9-11,14H2,1H3/q+1/t16-,20-/m1/s1 |
InChIキー |
ZGSDGGRVFIYKKE-OXQOHEQNSA-N |
SMILES |
C[N+]12CCCCC1CCC(=C(C3=CC=CS3)C4=CC=CS4)C2 |
異性体SMILES |
C[N@+]12CCCC[C@@H]1CCC(=C(C3=CC=CS3)C4=CC=CS4)C2 |
正規SMILES |
C[N+]12CCCCC1CCC(=C(C3=CC=CS3)C4=CC=CS4)C2 |
他のCAS番号 |
149755-23-7 |
同義語 |
2H-Quinolizinium, 3-(di-2-thienylmethylene)octahydro-5-methyl-, trans- (9CI) |
製品の起源 |
United States |
Foundational & Exploratory
Tiquizium Bromide's Mechanism of Action on Smooth Muscle: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tiquizium bromide is a potent antispasmodic agent that exerts its therapeutic effect through the competitive antagonism of muscarinic acetylcholine receptors. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the action of this compound bromide on smooth muscle. It details the receptor binding kinetics, the subsequent intracellular signaling cascades, and the ultimate physiological response of smooth muscle relaxation. This document synthesizes available quantitative data, outlines detailed experimental protocols for key assays, and provides visual representations of the signaling pathways and experimental workflows to facilitate a deeper understanding for researchers and professionals in drug development.
Introduction
This compound bromide is a quaternary ammonium compound classified as an antimuscarinic agent.[1][2] Its primary clinical application is in the treatment of smooth muscle spasms, particularly in the gastrointestinal tract, such as in irritable bowel syndrome and peptic ulcers.[3] The therapeutic efficacy of this compound bromide stems from its ability to inhibit the effects of acetylcholine, a key neurotransmitter of the parasympathetic nervous system that mediates smooth muscle contraction. This guide will provide an in-depth exploration of the pharmacodynamics of this compound bromide at the molecular and cellular levels.
Chemical Properties
-
Chemical Name: 3-(Di-2-thienylmethylene)-5-methyl-trans-quinolizidinium bromide[2]
-
Molecular Formula: C₁₉H₂₄BrNS₂[1]
-
Molecular Weight: 410.43 g/mol [2]
Mechanism of Action
The primary mechanism of action of this compound bromide is the competitive antagonism of muscarinic acetylcholine receptors (mAChRs). By binding to these receptors on smooth muscle cells, this compound bromide prevents acetylcholine from binding and initiating the signaling cascade that leads to muscle contraction, thereby promoting muscle relaxation.[3]
Muscarinic Receptor Binding
This compound bromide displays a high affinity for muscarinic receptors, particularly the M3 subtype, which is predominantly expressed on smooth muscle cells and mediates contractile responses.[4]
Data Presentation: Receptor Binding Affinity and Antagonist Potency
| Parameter | Value | Receptor Subtype | Tissue/System | Reference |
| pKi | 8.70 | M1 | N/A | [5] |
| pKi | 8.94 | M2 | N/A | [5] |
| pKi | 9.11 | M3 | N/A | [5] |
| pA2 | 8.75 | Muscarinic (subtype not specified) | Canine Tracheal Smooth Muscle | [5] |
pKi is the negative logarithm of the inhibition constant (Ki), indicating the binding affinity of a ligand for a receptor. A higher pKi value corresponds to a higher affinity. pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve. It is a measure of the antagonist's potency.
Intracellular Signaling Pathway
The M3 muscarinic receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq alpha subunit.[6] The binding of an agonist like acetylcholine to the M3 receptor initiates a cascade of intracellular events. This compound bromide, as a competitive antagonist, blocks this cascade at its inception.
The signaling pathway proceeds as follows:
-
Receptor Activation (Blocked by this compound Bromide): Acetylcholine binds to the M3 muscarinic receptor.
-
G-Protein Activation: The activated receptor promotes the exchange of GDP for GTP on the alpha subunit of the heterotrimeric Gq protein.
-
Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates the membrane-bound enzyme phospholipase C.
-
Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).
-
Intracellular Calcium Release: IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the membrane of the sarcoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol.
-
Protein Kinase C (PKC) Activation: DAG, along with the increased intracellular Ca²⁺, activates protein kinase C, which can phosphorylate various downstream targets, contributing to the contractile response.
-
Calmodulin Activation and Muscle Contraction: The elevated cytosolic Ca²⁺ binds to calmodulin. The Ca²⁺-calmodulin complex activates myosin light chain kinase (MLCK), which then phosphorylates the myosin light chains, leading to cross-bridge cycling and smooth muscle contraction.
By competitively inhibiting the initial binding of acetylcholine to the M3 receptor, this compound bromide prevents this entire signaling cascade from being initiated, resulting in smooth muscle relaxation.
Mandatory Visualization: Signaling Pathway of M3 Muscarinic Receptor and this compound Bromide's Point of Action
Caption: M3 muscarinic receptor signaling cascade and the inhibitory action of this compound bromide.
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the mechanism of action of this compound bromide.
Radioligand Binding Assay for Muscarinic Receptors
Objective: To determine the binding affinity (Ki) of this compound bromide for muscarinic receptor subtypes.
Methodology:
-
Membrane Preparation:
-
Homogenize smooth muscle tissue (e.g., from guinea pig ileum or canine trachea) or cells expressing specific muscarinic receptor subtypes in ice-cold buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Centrifuge the homogenate at low speed to remove debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspension and recentrifugation.
-
Resuspend the final pellet in the assay buffer and determine the protein concentration.
-
-
Competition Binding Assay:
-
In a multi-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine, [³H]-QNB) and varying concentrations of unlabeled this compound bromide.
-
Incubate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters rapidly with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the logarithm of the this compound bromide concentration.
-
Determine the IC₅₀ value (the concentration of this compound bromide that inhibits 50% of the specific radioligand binding) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Mandatory Visualization: Radioligand Binding Assay Workflow
Caption: Workflow for a competitive radioligand binding assay to determine Ki.
Organ Bath Experiments for Smooth Muscle Contractility
Objective: To determine the potency (pA2) of this compound bromide in antagonizing acetylcholine-induced smooth muscle contraction.
Methodology:
-
Tissue Preparation:
-
Isolate a segment of smooth muscle tissue (e.g., guinea pig ileum, rat colon, or canine trachea).
-
Cut the tissue into strips and mount them in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂ / 5% CO₂.
-
Attach one end of the tissue strip to a fixed point and the other to an isometric force transducer to record changes in tension.
-
Allow the tissue to equilibrate under a resting tension for a specified period.
-
-
Cumulative Concentration-Response Curve:
-
Generate a cumulative concentration-response curve for acetylcholine by adding increasing concentrations of acetylcholine to the organ bath and recording the resulting contractile response until a maximal response is achieved.
-
Wash the tissue thoroughly to return to baseline tension.
-
-
Antagonism Protocol:
-
Incubate the tissue with a fixed concentration of this compound bromide for a predetermined time (e.g., 30-60 minutes).
-
In the presence of this compound bromide, generate a second cumulative concentration-response curve for acetylcholine.
-
Repeat this process with several different concentrations of this compound bromide.
-
-
Data Analysis (Schild Plot):
-
Calculate the dose ratio for each concentration of this compound bromide. The dose ratio is the ratio of the EC₅₀ of acetylcholine in the presence of the antagonist to the EC₅₀ in the absence of the antagonist.
-
Construct a Schild plot by plotting the log (dose ratio - 1) on the y-axis against the negative log of the molar concentration of this compound bromide on the x-axis.
-
The x-intercept of the linear regression line of the Schild plot gives the pA2 value. A slope of the regression line that is not significantly different from 1 is indicative of competitive antagonism.
-
Mandatory Visualization: Organ Bath Experimental Workflow
Caption: Workflow for determining the pA2 value of this compound bromide using organ bath experiments.
Measurement of Intracellular Calcium
Objective: To demonstrate that this compound bromide inhibits acetylcholine-induced increases in intracellular calcium in smooth muscle cells.
Methodology:
-
Cell Preparation and Loading:
-
Isolate single smooth muscle cells by enzymatic digestion of smooth muscle tissue.
-
Load the cells with a fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM) by incubation. The AM ester form of the dye allows it to cross the cell membrane, after which intracellular esterases cleave the AM group, trapping the fluorescent indicator inside the cell.
-
-
Fluorescence Microscopy:
-
Place the dye-loaded cells in a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system (for Fura-2) or a system to measure fluorescence intensity (for Fluo-4).
-
Continuously perfuse the cells with a physiological salt solution.
-
-
Experimental Protocol:
-
Establish a baseline fluorescence reading.
-
Stimulate the cells with acetylcholine and record the change in fluorescence, which corresponds to an increase in intracellular calcium.
-
After washout and return to baseline, pre-incubate the cells with this compound bromide.
-
While in the presence of this compound bromide, stimulate the cells again with acetylcholine and record the fluorescence response.
-
-
Data Analysis:
-
For Fura-2, calculate the ratio of fluorescence emission at two different excitation wavelengths. This ratio is proportional to the intracellular calcium concentration.
-
For Fluo-4, measure the change in fluorescence intensity.
-
Compare the magnitude of the acetylcholine-induced calcium transient in the absence and presence of this compound bromide to demonstrate its inhibitory effect.
-
Conclusion
This compound bromide is a potent competitive antagonist of muscarinic acetylcholine receptors, with a notable affinity for the M3 subtype prevalent in smooth muscle. Its mechanism of action is centered on the blockade of acetylcholine binding to these receptors, thereby inhibiting the Gq-protein-mediated signaling cascade that leads to the production of IP₃ and DAG, the subsequent release of intracellular calcium, and ultimately, smooth muscle contraction. The quantitative data on its receptor affinity and antagonist potency, combined with a clear understanding of its role in the intracellular signaling pathway, provide a solid foundation for its clinical use as an effective antispasmodic agent. The experimental protocols outlined in this guide offer a framework for the further investigation and characterization of this compound bromide and other novel antimuscarinic compounds.
References
- 1. Contractility of isolated colonic smooth muscle strips from rats treated with cancer chemotherapy: differential effects of cisplatin and vincristine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure and Dynamics of the M3 Muscarinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Muscarinic M3 receptor stimulation increases cigarette smoke-induced IL-8 secretion by human airway smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acetylcholine-induced Calcium Signaling and Contraction of Airway Smooth Muscle Cells in Lung Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Pharmacology of Tiquizium Bromide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tiquizium bromide, a quaternary ammonium derivative, is a potent antispasmodic agent with a well-defined role in the management of gastrointestinal hypermotility and related disorders. This technical guide provides a comprehensive overview of the pharmacology of this compound bromide, with a focus on its mechanism of action, pharmacodynamics, and pharmacokinetics. Detailed experimental methodologies and quantitative data are presented to support its characterization as a non-selective muscarinic acetylcholine receptor antagonist. This document is intended to serve as a key resource for researchers and professionals involved in the study and development of anticholinergic drugs.
Introduction
This compound bromide (HSR-902) is a synthetic anticholinergic agent primarily indicated for the treatment of smooth muscle spasms in the gastrointestinal tract.[1] Its therapeutic applications extend to conditions such as gastritis, gastric and duodenal ulcers, enteritis, and irritable bowel syndrome (IBS), where it alleviates symptoms by reducing muscle contractions and spasms.[2] Chemically, it is 3-(di-2-thienylmethylene)-5-methyl-trans-quinolizidinium bromide.[2] This guide delves into the core pharmacological aspects of this compound bromide, presenting key data and experimental contexts.
Mechanism of Action: Muscarinic Receptor Antagonism
The primary mechanism of action of this compound bromide is the competitive antagonism of acetylcholine at muscarinic receptors.[1] These G protein-coupled receptors are integral to the parasympathetic nervous system's control over smooth muscle contraction and glandular secretion. By blocking these receptors, this compound bromide effectively inhibits parasympathetic stimulation of the gastrointestinal tract, leading to muscle relaxation and reduced motility.[1]
Signaling Pathway of Muscarinic Receptor Antagonism
The binding of acetylcholine to M3 muscarinic receptors on smooth muscle cells typically initiates a signaling cascade involving Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, and DAG activates protein kinase C (PKC). The resulting increase in intracellular Ca2+ leads to the activation of calmodulin and myosin light chain kinase (MLCK), culminating in smooth muscle contraction. This compound bromide competitively binds to the M3 receptor, preventing acetylcholine from initiating this cascade, thereby promoting muscle relaxation.
Pharmacodynamics
The pharmacodynamic effects of this compound bromide are a direct consequence of its antimuscarinic properties, leading to antispasmodic and antisecretory actions.
Receptor Binding Affinity
Radioligand binding assays have been employed to determine the affinity of this compound bromide for various muscarinic receptor subtypes. These studies reveal that this compound bromide is a non-selective muscarinic antagonist, with high affinity for M1, M2, and M3 receptors.[3]
Table 1: Muscarinic Receptor Binding Affinity of this compound Bromide
| Receptor Subtype | Test System | Radioligand | pKi | Reference |
| M1 | Canine Cerebral Cortex | [³H]-Pirenzepine | 8.70 | [3] |
| M2 | Canine Heart Atria | [³H]-AF-DX 384 | 8.94 | [3] |
| M3 | Canine Tracheal Smooth Muscle | [³H]-4-DAMP | 9.11 | [3] |
pKi is the negative logarithm of the inhibitory constant (Ki).
In Vitro and In Vivo Efficacy
The functional antagonism of this compound bromide has been demonstrated in both in vitro and in vivo models. In vitro, its potency as a competitive antagonist is quantified by its pA2 value. In vivo studies in animal models have confirmed its ability to inhibit gastrointestinal motility and secretion.
Table 2: In Vitro and In Vivo Pharmacodynamic Data for this compound Bromide
| Parameter | Model | Effect | Value/Dose | Reference |
| pA2 | Canine Tracheal Smooth Muscle | Antagonism of acetylcholine-induced contraction | 8.75 | [3] |
| Inhibition of Gastric Lesions | Water-immersion stress-induced ulcers in rats | Dose-dependent inhibition | 10-100 mg/kg, p.o. | [4] |
| Inhibition of Gastric Secretion | Pylorus-ligated rats | Dose-dependent inhibition of acid and pepsin output | 30-100 mg/kg, p.o. | [4] |
| Inhibition of Salivation | Pilocarpine-induced salivation in rats | Inhibition of salivation | 100 mg/kg, p.o. | [4] |
pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
Pharmacokinetics
As a quaternary ammonium compound, the pharmacokinetic profile of this compound bromide is characterized by low oral absorption and limited distribution across biological membranes, such as the blood-brain barrier.[5] This property contributes to its selective action on the gastrointestinal tract with minimal central nervous system side effects. The majority of an orally administered dose is expected to be excreted in the feces.[5]
Detailed quantitative pharmacokinetic parameters for this compound bromide, such as oral bioavailability, plasma protein binding, metabolism, and routes of excretion, are not extensively reported in publicly available literature.
Experimental Protocols
The following sections outline the methodologies for key experiments used to characterize the pharmacology of this compound bromide.
Radioligand Binding Assay for Muscarinic Receptor Affinity
This protocol describes a competitive binding assay to determine the affinity of this compound bromide for muscarinic receptor subtypes.
Protocol Details:
-
Tissue Preparation: Tissues rich in the desired muscarinic receptor subtype (e.g., canine cerebral cortex for M1, heart atria for M2, and tracheal smooth muscle for M3) are dissected and homogenized in a cold buffer.[3]
-
Membrane Isolation: The homogenate is centrifuged at high speed to pellet the cell membranes, which are then washed and resuspended.
-
Incubation: The membrane preparation is incubated with a specific radioligand (e.g., [³H]-Pirenzepine for M1, [³H]-AF-DX 384 for M2, [³H]-4-DAMP for M3) and varying concentrations of unlabeled this compound bromide.[3]
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 (the concentration of this compound bromide that inhibits 50% of the specific binding of the radioligand). The Ki (inhibitory constant) is then calculated from the IC50 using the Cheng-Prusoff equation, and the pKi is determined.
In Vivo Inhibition of Gastric Secretion (Pylorus Ligation Model)
This protocol assesses the antisecretory activity of this compound bromide in an animal model.
Protocol Details:
-
Animal Preparation: Male rats are fasted for a specified period (e.g., 24 hours) with free access to water.[6][7]
-
Drug Administration: this compound bromide (e.g., 30 and 100 mg/kg) or vehicle is administered orally.[4]
-
Surgical Procedure: Under anesthesia, a midline abdominal incision is made, and the pylorus is ligated with a silk suture.[6] The abdominal wall is then closed.
-
Gastric Juice Collection: After a set duration (e.g., 4 hours), the animals are euthanized, and the esophagus is ligated. The stomach is removed, and the gastric contents are collected.[7]
-
Analysis: The volume of the gastric juice is measured, and aliquots are taken to determine the pH, total acidity (by titration with NaOH), and pepsin concentration.[4]
Conclusion
This compound bromide is a potent, non-selective muscarinic receptor antagonist with demonstrated efficacy in preclinical models of gastrointestinal hypermotility and hypersecretion. Its quaternary ammonium structure likely confers gastrointestinal selectivity and a favorable side effect profile by limiting systemic absorption and central nervous system penetration. The data and protocols presented in this guide provide a solid foundation for further research and development of this compound bromide and other anticholinergic agents for the treatment of gastrointestinal disorders. Further studies are warranted to fully elucidate its pharmacokinetic profile in humans.
References
- 1. What is this compound Bromide used for? [synapse.patsnap.com]
- 2. This compound Bromide | C19H24BrNS2 | CID 72159 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Antimuscarinic effect of this compound bromide in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Evaluation of this compound bromide (HSR-902) as an antiulcer agent] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Action of pinaverium bromide, a calcium-antagonist, on gastrointestinal motility disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Study of Anti-Ulcer Activity of a Drug Using Pylorus Ligation (Shay) Ray Model - Pharmacy Infoline [pharmacyinfoline.com]
- 7. Expt 3 antiulcer activity by pyloric ligation method | PDF [slideshare.net]
Tiquizium Bromide: A Technical Guide to its Muscarinic Receptor Affinity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tiquizium bromide is a quaternary ammonium compound that functions as a nonselective muscarinic receptor antagonist.[1] By competitively blocking the action of acetylcholine at muscarinic receptors, this compound bromide effectively reduces smooth muscle contractions and glandular secretions.[2][3] This mechanism of action makes it a therapeutic agent for conditions characterized by spasms and hypermotility of the gastrointestinal tract, such as gastritis, peptic ulcers, and irritable bowel syndrome.[2] This technical guide provides an in-depth overview of the muscarinic receptor affinity of this compound bromide, including quantitative binding data, detailed experimental protocols, and visualizations of relevant signaling pathways and experimental workflows.
Quantitative Binding Affinity of this compound Bromide
| Receptor Subtype | pKi | Ki (nM) |
| M1 | 8.70 | 2.00 |
| M2 | 8.94 | 1.15 |
| M3 | 9.11 | 0.78 |
pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.
Experimental Protocols
The determination of the binding affinity of this compound bromide for muscarinic receptors is typically achieved through competitive radioligand binding assays. The following is a representative protocol based on established methodologies for this type of assay.
Objective: To determine the inhibition constant (Ki) of this compound bromide for muscarinic receptor subtypes (M1, M2, M3) by measuring its ability to displace a specific radioligand from the receptors.
Materials:
-
Radioligand: [³H]-Quinuclidinyl benzilate ([³H]-QNB), a non-selective muscarinic receptor antagonist.
-
Test Compound: this compound bromide.
-
Receptor Source: Homogenates of tissues or cells expressing the muscarinic receptor subtypes of interest (e.g., cerebral cortex for M1, heart for M2, salivary glands for M3).
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold assay buffer.
-
Scintillation Cocktail: A solution for detecting radioactive decay.
-
Glass Fiber Filters: To separate bound from free radioligand.
-
Filtration Apparatus: A vacuum manifold to facilitate the separation.
-
Scintillation Counter: To measure the radioactivity on the filters.
Procedure:
-
Membrane Preparation:
-
The chosen tissue or cells are homogenized in cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) using a homogenizer.
-
The homogenate is centrifuged at a low speed (e.g., 1000 x g) to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at a high speed (e.g., 40,000 x g) to pellet the cell membranes containing the muscarinic receptors.
-
The membrane pellet is washed and resuspended in the assay buffer. The protein concentration of the membrane preparation is determined using a standard protein assay (e.g., BCA assay).
-
-
Competitive Binding Assay:
-
A series of dilutions of this compound bromide are prepared in the assay buffer.
-
In a set of assay tubes or a 96-well plate, the following are added in order:
-
Assay buffer.
-
A fixed concentration of the radioligand ([³H]-QNB), typically at a concentration close to its dissociation constant (Kd).
-
Increasing concentrations of this compound bromide (the competitor).
-
The membrane preparation.
-
-
Total Binding: A set of tubes containing the radioligand and membrane preparation without any competitor.
-
Non-specific Binding: A set of tubes containing the radioligand, membrane preparation, and a high concentration of a non-labeled muscarinic antagonist (e.g., atropine) to saturate all the specific binding sites.
-
The assay mixture is incubated at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach binding equilibrium (e.g., 60-120 minutes).
-
-
Separation of Bound and Free Radioligand:
-
The incubation is terminated by rapid filtration of the assay mixture through glass fiber filters using a vacuum manifold. The filters will trap the membranes with the bound radioligand.
-
The filters are washed quickly with several volumes of cold wash buffer to remove any unbound radioligand.
-
-
Measurement of Radioactivity:
-
The filters are placed in scintillation vials, and a scintillation cocktail is added.
-
The radioactivity on each filter is measured using a liquid scintillation counter. The counts per minute (CPM) are recorded.
-
-
Data Analysis:
-
Specific Binding: Calculated by subtracting the non-specific binding (CPM in the presence of excess atropine) from the total binding (CPM without competitor) and the binding at each concentration of this compound bromide.
-
IC₅₀ Determination: The specific binding data is plotted against the logarithm of the this compound bromide concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC₅₀ value (the concentration of this compound bromide that inhibits 50% of the specific binding of the radioligand).
-
Ki Calculation: The inhibition constant (Ki) is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
-
Signaling Pathways and Experimental Workflow
The following diagrams, created using the DOT language, visualize the key signaling pathways of muscarinic receptors and the experimental workflow for determining binding affinity.
References
- 1. Studies on the affinity and selectivity of this compound bromide (HSR-902), a novel spasmolytic agent, for muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound Bromide? [synapse.patsnap.com]
- 3. Muscarinic Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Tiquizium Bromide: A Technical Overview of its Pharmacokinetics and Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tiquizium bromide is a quaternary ammonium anticholinergic agent with potent spasmolytic activity.[1] Its primary mechanism of action is the competitive antagonism of muscarinic acetylcholine receptors, leading to the relaxation of smooth muscle.[2][3][4] This makes it a therapeutic option for conditions characterized by smooth muscle spasms, such as irritable bowel syndrome and peptic ulcers.[2][4] Understanding the pharmacokinetic and metabolic profile of this compound bromide is crucial for its optimal clinical use and for the development of new therapeutic applications. This technical guide provides an in-depth overview of the available data on the absorption, distribution, metabolism, and excretion (ADME) of this compound bromide, along with detailed experimental methodologies and visual representations of its metabolic and signaling pathways.
Pharmacokinetics
The pharmacokinetic properties of this compound bromide have been primarily investigated in animal models, with detailed human data being limited in the public domain. The following tables summarize the key pharmacokinetic parameters observed in studies conducted on dogs.[1][5]
Table 1: Pharmacokinetic Parameters of this compound Bromide in Dogs Following a Single Dose
| Parameter | Intravenous (2 mg/kg) | Oral (2, 5, and 10 mg/kg) | Reference |
| Time to Maximum Concentration (Tmax) | N/A | 1 - 3 hours | [5] |
| Terminal Half-life (t½) | 7.1 hours | 9.4 - 12.0 hours | [5] |
| Relative Bioavailability | N/A | 26% | [5] |
Table 2: Excretion of Radioactivity Following a Single Dose of [¹⁴C]-Tiquizium Bromide in Dogs (Over 3 Days)
| Route of Administration | % of Dose in Urine | % of Dose in Feces | Reference |
| Intravenous (2 mg/kg) | 24% | Not Reported | [5] |
| Oral (2, 5, and 10 mg/kg) | 5 - 9% | Predominant route | [1][5] |
Metabolism
The primary route of metabolism for this compound bromide involves the hydroxylation of one of the thiophene rings, followed by glucuronidation.[1][5] This biotransformation process results in the formation of more polar metabolites that are more readily excreted.
Metabolic Pathway of this compound Bromide
The metabolic conversion of this compound bromide primarily occurs in two steps. The initial step is the hydroxylation at the 5-position of a thiophene ring. Subsequently, the hydroxylated metabolite undergoes O-glucuronidation.
Experimental Protocols
This section details the methodologies that can be employed to study the pharmacokinetics and metabolism of this compound bromide, based on the available literature and standard practices in drug development.
Radiolabeling and Synthesis of [¹⁴C]-Tiquizium Bromide
To facilitate excretion and metabolism studies, this compound bromide can be radiolabeled, typically with Carbon-14.
Workflow for Radiolabeling and Synthesis:
Animal Studies for Pharmacokinetic Analysis
Animal models, such as dogs, are utilized to determine the pharmacokinetic profile of this compound bromide.
Experimental Workflow:
-
Animal Acclimatization and Fasting: Male Beagle dogs are typically used and are fasted overnight before drug administration.[1]
-
Drug Administration:
-
Intravenous (IV): A solution of this compound bromide in a suitable vehicle (e.g., saline) is administered intravenously.
-
Oral (PO): The drug is administered orally, often as a suspension or in a capsule.
-
-
Sample Collection:
-
Blood: Serial blood samples are collected from a suitable vein (e.g., antecubital vein) at predetermined time points. Plasma is separated by centrifugation.
-
Urine and Feces: Animals are housed in metabolic cages to allow for the separate collection of urine and feces.
-
-
Sample Analysis:
-
Quantification of Unchanged Drug: Plasma concentrations of this compound bromide are determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector.
-
Radioactivity Measurement: The total radioactivity in plasma, urine, and feces is measured using liquid scintillation counting to determine the extent of absorption and excretion.
-
-
Pharmacokinetic Parameter Calculation: The plasma concentration-time data is used to calculate key pharmacokinetic parameters such as Tmax, Cmax, t½, and bioavailability.
Metabolite Identification
The identification of metabolites is crucial for understanding the biotransformation of this compound bromide.
Experimental Workflow:
-
Sample Preparation: Urine and feces samples from animals treated with [¹⁴C]-Tiquizium bromide are collected.
-
Extraction of Metabolites: Metabolites are extracted from the biological matrices using techniques like solid-phase extraction (e.g., using Amberlite XAD-2 resin) followed by elution with an organic solvent like methanol.[1]
-
Chromatographic Separation: The extracted metabolites are separated using HPLC.
-
Structural Elucidation: The structure of the separated metabolites is determined using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Comparison with synthesized authentic standards confirms the metabolite structures.
Mechanism of Action and Signaling Pathway
This compound bromide exerts its therapeutic effect by blocking muscarinic acetylcholine receptors. These are G-protein coupled receptors (GPCRs) that are widely distributed in the body. This compound bromide shows affinity for M1, M2, and M3 receptor subtypes.[6] The blockade of these receptors, particularly M3 receptors on smooth muscle cells, leads to a decrease in intracellular calcium levels and subsequent muscle relaxation.
Signaling Pathway of Muscarinic Receptor Antagonism by this compound Bromide
The binding of acetylcholine to M3 muscarinic receptors on smooth muscle cells activates a Gq protein, which in turn stimulates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, leading to the release of calcium ions (Ca²⁺) into the cytoplasm. The increased intracellular Ca²⁺ concentration leads to smooth muscle contraction. This compound bromide competitively blocks the binding of acetylcholine to the M3 receptor, thereby inhibiting this signaling cascade and causing smooth muscle relaxation.
Conclusion
This compound bromide is an anticholinergic agent with a pharmacokinetic profile characterized by incomplete oral absorption and elimination primarily through metabolism. The main metabolic pathway involves hydroxylation and subsequent glucuronidation. Its mechanism of action is well-established as a muscarinic receptor antagonist, leading to smooth muscle relaxation. While the available data provides a solid foundation for understanding its disposition, further studies, particularly in humans, are warranted to fully characterize its pharmacokinetic and metabolic properties for optimized therapeutic use and future drug development endeavors.
References
- 1. Monooxygenase- and Dioxygenase-Catalyzed Oxidative Dearomatization of Thiophenes by Sulfoxidation, cis-Dihydroxylation and Epoxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound Bromide | C19H24BrNS2 | CID 72159 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ozemedicine.com [ozemedicine.com]
- 5. researchgate.net [researchgate.net]
- 6. (PDF) Analytical Methods for Quantification of Drug [research.amanote.com]
Tiquizium Bromide for Gastrointestinal Motility Disorders: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tiquizium bromide is a quaternary ammonium antimuscarinic agent with potent antispasmodic properties. It is indicated for the treatment of gastrointestinal motility disorders characterized by smooth muscle spasms, such as irritable bowel syndrome (IBS).[1][2][3] This technical guide provides an in-depth overview of the core pharmacological and clinical aspects of this compound bromide. It includes a detailed examination of its mechanism of action, preclinical data, and a framework for its clinical evaluation. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development.
Introduction
Gastrointestinal (GI) motility disorders, including irritable bowel syndrome (IBS), are prevalent conditions that significantly impact patients' quality of life.[1] These disorders are often characterized by symptoms of abdominal pain, bloating, and altered bowel habits, which are linked to dysregulation of GI smooth muscle contractility.[1] this compound bromide is a competitive antagonist of muscarinic acetylcholine receptors, which play a crucial role in mediating parasympathetic stimulation of the GI tract.[1][2] By blocking these receptors, this compound bromide effectively reduces smooth muscle contractions and spasms, thereby alleviating the associated symptoms.[1]
Chemical and Physical Properties
This compound bromide is a quaternary ammonium compound with the following chemical and physical properties:
| Property | Value |
| IUPAC Name | (5R,9aR)-7-(dithiophen-2-ylmethylidene)-5-methyl-1,2,3,4,6,8,9,9a-octahydroquinolizin-5-ium bromide[3] |
| Molecular Formula | C₁₉H₂₄BrNS₂[3] |
| Molecular Weight | 410.4 g/mol [3] |
| CAS Number | 71731-58-3[3] |
| Synonyms | HSR-902, Thiaton[3] |
Mechanism of Action
This compound bromide exerts its therapeutic effect through competitive antagonism of muscarinic acetylcholine receptors (mAChRs) in the smooth muscles of the gastrointestinal tract.[1][2] Of the five muscarinic receptor subtypes (M1-M5), the M2 and M3 subtypes are predominantly expressed in GI smooth muscle.[4] While M2 receptors are more abundant, M3 receptors are primarily responsible for mediating smooth muscle contraction. This compound bromide displays a high affinity for the M3 receptor subtype.[4]
Signaling Pathway
The binding of acetylcholine to M3 receptors on gastrointestinal smooth muscle cells initiates a signaling cascade that leads to muscle contraction. This compound bromide competitively blocks this binding, thereby inhibiting the downstream signaling events.
References
- 1. What is this compound Bromide used for? [synapse.patsnap.com]
- 2. What is the mechanism of this compound Bromide? [synapse.patsnap.com]
- 3. This compound Bromide | C19H24BrNS2 | CID 72159 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Antimuscarinic effect of this compound bromide in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Tiquizium Bromide as a Bronchodilator: A Preclinical Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tiquizium bromide, a quaternary ammonium derivative, is an antimuscarinic agent with potential as a bronchodilator for the treatment of obstructive airway diseases. Preclinical research indicates that its mechanism of action is centered on the competitive antagonism of muscarinic acetylcholine receptors, which are pivotal in mediating bronchoconstriction. This technical guide provides a comprehensive overview of the available preclinical data on this compound bromide, including its receptor affinity and in vitro efficacy. Due to the limited publicly available preclinical data specifically for this compound bromide in respiratory models, this guide also outlines standard experimental protocols and theoretical signaling pathways relevant to its class of compounds, providing a framework for its evaluation as a novel inhaled therapeutic.
Introduction
The parasympathetic nervous system plays a crucial role in regulating airway smooth muscle tone. Acetylcholine (ACh), the primary neurotransmitter of this system, induces bronchoconstriction and mucus secretion through its interaction with muscarinic receptors on airway smooth muscle and submucosal glands.[1] Anticholinergic agents, by blocking these receptors, lead to bronchodilation and are a cornerstone in the management of respiratory diseases such as chronic obstructive pulmonary disease (COPD).
This compound bromide is a muscarinic receptor antagonist that has been investigated for its spasmolytic properties.[2] While its clinical use has been predominantly in the gastrointestinal tract, its anticholinergic nature suggests a therapeutic potential in respiratory disorders characterized by bronchoconstriction. This document summarizes the existing preclinical evidence for this compound bromide's bronchodilator effects and provides detailed methodologies for its further preclinical evaluation.
Mechanism of Action and Signaling Pathway
This compound bromide functions as a non-selective competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[3] In the airways, the M3 subtype is the most critical for mediating ACh-induced smooth muscle contraction.[4] When ACh, released from parasympathetic nerve endings, binds to M3 receptors on airway smooth muscle cells, it activates a Gq/11 protein-coupled signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ levels, along with DAG-mediated activation of protein kinase C (PKC), lead to the phosphorylation of myosin light chain and subsequent smooth muscle contraction, resulting in bronchoconstriction.
This compound bromide, by blocking the binding of ACh to the M3 receptor, inhibits this entire signaling pathway, thereby preventing bronchoconstriction and promoting bronchodilation.
References
- 1. Tiotropium bromide (Ba 679 BR), a novel long-acting muscarinic antagonist for the treatment of obstructive airways disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is this compound Bromide used for? [synapse.patsnap.com]
- 3. Antimuscarinic effect of this compound bromide in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Long-acting muscarinic receptor antagonists for the treatment of chronic airway diseases - PMC [pmc.ncbi.nlm.nih.gov]
Early Research on Tiquizium as an Anti-Ulcer Agent: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational research on Tiquizium bromide, a potent antimuscarinic agent, and its investigation as a promising therapeutic for peptic ulcer disease. This document collates data from early preclinical studies, details the experimental protocols employed, and visualizes the key mechanisms and workflows.
Core Mechanism of Action
This compound bromide functions as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[1] Its therapeutic effect in the context of peptic ulcers stems from its ability to block the action of acetylcholine, a key neurotransmitter in the parasympathetic nervous system.[1] This blockade leads to a reduction in smooth muscle contractions in the gastrointestinal tract and a decrease in gastric acid secretion, both crucial factors in the pathogenesis of peptic ulcers.[1][2]
Further research has identified that this compound bromide exhibits a notable affinity for the M3 subtype of muscarinic receptors, which are predominantly located on parietal cells and smooth muscle cells of the gut.[3] The targeted antagonism of M3 receptors is central to its anti-ulcer properties.[3]
Signaling Pathway of this compound Bromide in Gastric Parietal Cells
Caption: this compound blocks acetylcholine binding to M3 receptors on parietal cells.
Quantitative Data from Preclinical Studies
Early in vivo studies in rat models provided the initial quantitative evidence for the anti-ulcer efficacy of this compound bromide (designated as HSR-902 in this key study). The following tables summarize the key findings from the pivotal 1987 study by Morikawa et al.[4]
Table 1: Muscarinic Receptor Binding Affinity of this compound Bromide
| Receptor Subtype | pKi Value |
| M1 | 8.70 |
| M2 | 8.94 |
| M3 | 9.11 |
| Source: This data indicates this compound's high affinity for all three muscarinic receptor subtypes, with a slightly higher affinity for M3 receptors.[5] |
Table 2: Effect of this compound Bromide (HSR-902) on Experimentally Induced Ulcers in Rats
| Ulcer Model | This compound Bromide (p.o.) Dose (mg/kg) | Outcome |
| Water-Immersion Stress | 10 - 100 | Dose-dependent inhibition of gastric lesions |
| Aspirin-Induced | 10 - 100 | Dose-dependent inhibition of gastric lesions |
| Indomethacin-Induced | 10 - 100 | Dose-dependent inhibition of gastric lesions |
| Serotonin-Induced | 10 - 100 | Dose-dependent inhibition of gastric lesions |
| Reserpine-Induced | 10 - 100 | Dose-dependent inhibition of gastric lesions |
| Cysteamine-Induced Duodenal Ulcer | 10 - 100 | Dose-dependent inhibition of duodenal lesions |
| Mepirizole-Induced Duodenal Ulcer | 10 - 100 | Dose-dependent inhibition of duodenal lesions |
| Source: Morikawa et al., 1987.[4] The study reported that the activity of this compound bromide was comparable to or slightly more potent than pirenzepine.[4] |
Table 3: Effect of this compound Bromide (HSR-902) on Gastric Secretion in Pylorus-Ligated Rats
| Treatment | Dose (mg/kg, p.o.) | Gastric Acid Output | Pepsin Output | Gastric Volume |
| This compound Bromide | 30 | Dose-dependent Inhibition | Dose-dependent Inhibition | No Inhibition |
| This compound Bromide | 100 | Dose-dependent Inhibition | Dose-dependent Inhibition | Slight Increase |
| Pirenzepine | 100 | Inhibition | Inhibition | Inhibition |
| Timepidium Bromide | 100 | No significant effect | No significant effect | Increased |
| Source: Morikawa et al., 1987.[4] |
Detailed Experimental Protocols
The following are detailed descriptions of the likely experimental methodologies employed in the early preclinical evaluation of this compound bromide, based on standard practices for these models.
Induction of Gastric and Duodenal Ulcers in Rats
A variety of validated models were used to induce ulcers and assess the protective effects of this compound bromide.[4]
-
Principle: This model induces gastric ulcers through a combination of physical restraint and cold stress, which is known to increase gastric acid secretion and reduce mucosal blood flow.
-
Protocol:
-
Male Wistar rats (180-200g) are fasted for 24 hours prior to the experiment, with free access to water.
-
This compound bromide (10-100 mg/kg), a reference drug, or vehicle is administered orally.
-
One hour after drug administration, the rats are placed in individual restraint cages.
-
The cages are then immersed vertically in a water bath at 23°C to the level of the xiphoid process for 7 hours.
-
Following the stress period, the rats are euthanized, and their stomachs are removed.
-
The stomachs are inflated with 1% formalin solution and opened along the greater curvature.
-
The length and severity of the lesions in the glandular part of the stomach are measured under a dissecting microscope. The ulcer index is then calculated.
-
-
Principle: Nonsteroidal anti-inflammatory drugs (NSAIDs) like aspirin and indomethacin induce gastric ulcers by inhibiting prostaglandin synthesis, which compromises the protective gastric mucosal barrier.
-
Protocol:
-
Rats are fasted for 24 hours before the experiment.
-
This compound bromide or vehicle is administered orally.
-
Thirty minutes later, a solution of aspirin (e.g., 200 mg/kg in 0.1 N HCl) or indomethacin (e.g., 20 mg/kg) is administered orally.
-
The animals are euthanized 4-6 hours after the administration of the ulcerogen.
-
Stomachs are excised, and the ulcer index is determined as described above.
-
-
Principle: Cysteamine induces duodenal ulcers by increasing gastric acid secretion and motility, and by reducing duodenal alkaline secretion.
-
Protocol:
-
Rats are fasted for 24 hours.
-
This compound bromide or vehicle is administered orally.
-
Cysteamine hydrochloride (e.g., 400 mg/kg) is administered orally in two doses, 4 hours apart.
-
The animals are euthanized 24 hours after the first dose of cysteamine.
-
The duodenum is excised, and the presence and severity of ulcers are assessed.
-
Gastric Secretion Studies in Pylorus-Ligated (Shay) Rats
-
Principle: Ligation of the pyloric sphincter leads to the accumulation of gastric secretions, allowing for the direct measurement of gastric volume, acidity, and pepsin content.
-
Protocol:
-
Rats are fasted for 24-36 hours.
-
Under light ether anesthesia, a midline abdominal incision is made.
-
The pylorus is carefully ligated with a silk suture, ensuring that the blood vessels are not occluded.
-
This compound bromide (30 and 100 mg/kg) or vehicle is administered intraduodenally immediately after ligation.[4]
-
The abdominal wall is sutured, and the animals are deprived of food and water for 4 hours.
-
After 4 hours, the animals are euthanized. The esophagus is clamped, and the stomach is removed.
-
The gastric contents are collected into a graduated centrifuge tube.
-
The volume of the gastric juice is measured.
-
The juice is centrifuged, and the supernatant is analyzed for acid and pepsin concentration.
-
Acid Concentration: Determined by titration with 0.01 N NaOH using an appropriate indicator.
-
Pepsin Concentration: Determined using a standard assay, such as the Anson method, which measures the release of tyrosine from hemoglobin.
-
-
Experimental Workflow for Preclinical Anti-Ulcer Studies
Caption: Workflow of in vivo experiments to evaluate this compound's anti-ulcer activity.
Conclusion
The early preclinical research on this compound bromide provided a strong foundation for its development as an anti-ulcer agent. The in vivo studies in various rat models consistently demonstrated its ability to protect against both gastric and duodenal ulcers induced by a range of stimuli.[4] Furthermore, its mechanism of action, centered on the potent antagonism of muscarinic receptors, particularly the M3 subtype, and the consequent reduction in gastric acid and pepsin secretion, was well-supported by the experimental data.[1][3][4] These foundational studies highlighted this compound bromide as a promising therapeutic candidate for the management of peptic ulcer disease.
References
- 1. [Evaluation of this compound bromide (HSR-902) as an antiulcer agent] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. austinpublishinggroup.com [austinpublishinggroup.com]
- 3. Cysteamine induces duodenal ulcer in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. Cysteamine-induced duodenal ulcers: a new model to test antiulcer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Cellular Effects of Tiquizium Bromide Exposure: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tiquizium bromide is a quaternary ammonium derivative that functions as a potent and competitive antagonist of muscarinic acetylcholine receptors (mAChRs).[1][2] Its primary cellular effect is the relaxation of smooth muscle, making it a clinically relevant agent for treating conditions characterized by smooth muscle spasms, such as irritable bowel syndrome and gastritis.[1][2] This technical guide provides a comprehensive overview of the cellular effects of this compound bromide, detailing its mechanism of action, impact on intracellular signaling pathways, and quantitative pharmacological data. Detailed experimental protocols for key assays are also provided to facilitate further research and drug development.
Introduction
This compound bromide is an antimuscarinic agent that exerts its effects by blocking the action of acetylcholine, a major neurotransmitter of the parasympathetic nervous system.[1] Acetylcholine plays a crucial role in regulating the contractility of smooth muscle in various organs, including the gastrointestinal tract and airways. By competitively inhibiting mAChRs, this compound bromide effectively counteracts acetylcholine-induced smooth muscle contractions, leading to its therapeutic effects.[1] This guide will delve into the specific cellular and molecular mechanisms underlying the action of this compound bromide.
Mechanism of Action
The primary mechanism of action of this compound bromide is the competitive antagonism of muscarinic acetylcholine receptors.[1] These receptors are G-protein coupled receptors (GPCRs) that are integral to parasympathetic signaling. There are five subtypes of muscarinic receptors (M1-M5), and this compound bromide exhibits affinity for these receptors, with a notable potency at M1, M2, and M3 subtypes.[3]
Muscarinic Receptor Antagonism
In smooth muscle, the predominant muscarinic receptor subtype mediating contraction is the M3 receptor. The binding of acetylcholine to M3 receptors activates the Gq alpha subunit of the associated G-protein. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
This compound bromide, by competitively binding to the M3 receptor, prevents acetylcholine from initiating this cascade. This blockade is the primary event that leads to the downstream cellular effects of the drug.
Effects on Intracellular Signaling Pathways
By antagonizing muscarinic receptors, this compound bromide significantly alters intracellular signaling pathways that are normally activated by acetylcholine.
Inhibition of the Phospholipase C (PLC) Pathway
The blockade of M3 receptors by this compound bromide directly inhibits the activation of phospholipase C. This has the following downstream consequences:
-
Reduced Inositol 1,4,5-Trisphosphate (IP3) and Diacylglycerol (DAG) Production: As PLC is inhibited, the generation of IP3 and DAG from PIP2 is decreased.
-
Inhibition of Intracellular Calcium Release: IP3 typically binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. By reducing IP3 levels, this compound bromide prevents this release, leading to a decrease in cytosolic calcium concentration.
-
Inhibition of Protein Kinase C (PKC) Activation: DAG, along with elevated intracellular calcium, is a key activator of Protein Kinase C (PKC). The reduction in both of these signaling molecules by this compound bromide leads to a decrease in PKC activity.[4][5][6][7][8]
The net effect of these changes is a reduction in the phosphorylation of downstream targets of calcium/calmodulin-dependent kinases and PKC, which are essential for the contractile machinery of smooth muscle cells.
Signaling Pathway Diagram
Quantitative Data
The following tables summarize the available quantitative data on the pharmacological effects of this compound bromide.
Table 1: Muscarinic Receptor Binding Affinity of this compound Bromide
| Receptor Subtype | pKi Value |
| M1 | 8.70[3] |
| M2 | 8.94[3] |
| M3 | 9.11[3] |
pKi is the negative logarithm of the inhibition constant (Ki), indicating the binding affinity of a ligand for a receptor. A higher pKi value corresponds to a higher affinity.
Table 2: Antagonist Potency of this compound Bromide
| Tissue | Parameter | Value |
| Canine Tracheal Smooth Muscle | pA2 | 8.75[3] |
The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. It is a measure of the antagonist's potency.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the cellular effects of this compound bromide.
Radioligand Binding Assay for Muscarinic Receptor Affinity
This protocol is for determining the binding affinity (Ki) of this compound bromide for muscarinic receptor subtypes using a competition binding assay with a radiolabeled antagonist, such as [3H]-N-methylscopolamine ([3H]-NMS) or [3H]-Quinuclidinyl benzilate ([3H]-QNB).
Experimental Workflow Diagram
Materials:
-
Cell membranes expressing the desired muscarinic receptor subtype (e.g., from CHO-K1 cells stably transfected with the human M3 receptor).
-
Radioligand: [3H]-N-methylscopolamine ([3H]-NMS) or [3H]-Quinuclidinyl benzilate ([3H]-QNB).
-
This compound bromide.
-
Assay buffer (e.g., PBS, pH 7.4).
-
Non-specific binding control (e.g., a high concentration of atropine).
-
Glass fiber filters.
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target receptor in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Cell membrane suspension.
-
A fixed concentration of the radioligand (typically at or near its Kd).
-
Varying concentrations of this compound bromide.
-
For total binding wells, add assay buffer instead of this compound bromide.
-
For non-specific binding wells, add a high concentration of a non-labeled antagonist like atropine.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound bromide concentration.
-
Determine the IC50 value (the concentration of this compound bromide that inhibits 50% of the specific radioligand binding) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Isolated Organ Bath for Smooth Muscle Contraction
This protocol describes the use of an isolated organ bath to measure the antagonistic effect of this compound bromide on acetylcholine-induced smooth muscle contraction.
Experimental Workflow Diagram
Materials:
-
Animal tissue (e.g., guinea pig ileum, rabbit jejunum).[4][9][10][11]
-
Physiological salt solution (e.g., Tyrode's or Krebs-Henseleit solution), maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
Isolated organ bath system with force transducer and data acquisition software.
-
Acetylcholine chloride.
-
This compound bromide.
Procedure:
-
Tissue Preparation: Euthanize the animal according to approved ethical protocols. Dissect a segment of the desired smooth muscle tissue and place it in a petri dish containing physiological salt solution.
-
Mounting: Mount the tissue segment in the organ bath chamber, attaching one end to a fixed hook and the other to a force transducer.
-
Equilibration: Allow the tissue to equilibrate in the organ bath for a specified period (e.g., 60 minutes) under a basal tension. During this time, periodically wash the tissue with fresh physiological salt solution.
-
Control Agonist Response: Generate a cumulative concentration-response curve for acetylcholine by adding increasing concentrations to the bath and recording the contractile response.
-
Washout: Thoroughly wash the tissue to return to baseline tension.
-
Antagonist Incubation: Add a known concentration of this compound bromide to the bath and incubate for a predetermined time to allow for equilibrium.
-
Agonist Response in the Presence of Antagonist: Generate a second cumulative concentration-response curve for acetylcholine in the presence of this compound bromide.
-
Data Analysis:
-
Plot the contractile response as a percentage of the maximum response against the logarithm of the acetylcholine concentration for both curves.
-
Determine the EC50 values (the concentration of acetylcholine that produces 50% of the maximal response) for both curves.
-
Calculate the dose ratio (the ratio of the EC50 in the presence of the antagonist to the EC50 in the absence of the antagonist).
-
Repeat the experiment with several concentrations of this compound bromide and perform a Schild analysis to determine the pA2 value.
-
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is for assessing the potential cytotoxicity of this compound bromide on a relevant cell line (e.g., CHO-M3 cells or smooth muscle cells) using the MTT assay.[1][12][13][14]
Experimental Workflow Diagram
Materials:
-
Cell line of interest (e.g., CHO-M3 cells, primary smooth muscle cells).
-
Complete cell culture medium.
-
This compound bromide.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
96-well microplates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to attach and grow overnight.
-
Treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of this compound bromide. Include untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of this compound bromide compared to the untreated control cells.
-
Plot cell viability against the logarithm of the this compound bromide concentration to determine the IC50 value (the concentration that reduces cell viability by 50%), if applicable.
-
Conclusion
This compound bromide is a potent muscarinic antagonist with a clear mechanism of action at the cellular level. By competitively inhibiting muscarinic receptors, particularly the M3 subtype on smooth muscle cells, it effectively blocks the acetylcholine-induced signaling cascade that leads to contraction. This results in the inhibition of PLC activation, reduced production of IP3 and DAG, and a subsequent decrease in intracellular calcium levels, ultimately leading to smooth muscle relaxation. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the cellular effects of this compound bromide and to explore its therapeutic potential.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Carbachol-induced increase in inositol trisphosphate (IP3) content is attenuated by adrenergic stimulation in the isolated working rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antimuscarinic effect of this compound bromide in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Forskolin stimulation of thyroid adenylate cyclase and cyclic 3',5'-adenosine monophosphate accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [3H]QNB binding and contraction of rabbit colonic smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition by Ro 31-8220 of acid secretory activity induced by carbachol indicates a stimulatory role for protein kinase C in the action of muscarinic agonists on isolated rat parietal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Airway smooth muscle as a model for new investigative drugs in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rabbit jejunum preparations: Topics by Science.gov [science.gov]
- 10. pjmhsonline.com [pjmhsonline.com]
- 11. researchgate.net [researchgate.net]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Methodological & Application
Tiquizium Bromide: Application Notes and Protocols for In-Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in-vivo administration of Tiquizium bromide in animal models, focusing on its anti-ulcer and potential antispasmodic applications. The protocols detailed below are derived from published preclinical studies and are intended to serve as a guide for researchers designing their own experiments.
Mechanism of Action
This compound bromide is a quaternary ammonium antimuscarinic agent.[1] Its primary mechanism of action involves the competitive antagonism of acetylcholine at muscarinic receptors, particularly in the gastrointestinal tract.[2][3] This blockade of muscarinic receptors leads to a reduction in smooth muscle contractions and glandular secretions, forming the basis for its therapeutic effects in conditions characterized by gastrointestinal spasms and hyperacidity.[3]
Data Presentation
The following table summarizes the available quantitative data on this compound bromide dosage in in-vivo animal studies.
| Application | Animal Model | Route of Administration | Dosage Range | Observed Effects |
| Anti-ulcer | Rat | Oral (p.o.) | 10 - 100 mg/kg | Dose-dependent inhibition of gastric lesions induced by various methods.[4] |
| Anti-secretory | Rat | Oral (p.o.) | 30 - 100 mg/kg | Dose-dependent inhibition of gastric acid and pepsin output in pylorus-ligated rats.[4] |
Signaling Pathway
The primary signaling pathway affected by this compound bromide is the acetylcholine-mediated muscarinic receptor signaling in smooth muscle cells of the gastrointestinal tract.
Experimental Protocols
The following are detailed protocols for key in-vivo experiments involving this compound bromide.
Protocol 1: Evaluation of Anti-ulcer Activity in Rats (Aspirin-Induced Ulcer Model)
This protocol is designed to assess the protective effect of this compound bromide against gastric ulcers induced by a nonsteroidal anti-inflammatory drug (NSAID).
Experimental Workflow:
Materials:
-
Male Wistar rats (180-220 g)
-
This compound bromide
-
Aspirin
-
Vehicle (e.g., 1% Carboxymethyl cellulose solution)
-
Positive control (e.g., Ranitidine)
-
Oral gavage needles
-
Dissection tools
-
Formalin solution (10%)
Procedure:
-
Animal Preparation: Acclimatize male Wistar rats for at least one week under standard laboratory conditions. Fast the animals for 24 hours prior to the experiment, with free access to water.
-
Grouping and Dosing: Divide the rats into experimental groups (n=6-8 per group), including a vehicle control group, this compound bromide treatment groups (e.g., 10, 30, and 100 mg/kg), and a positive control group. Administer the respective treatments orally (p.o.).
-
Ulcer Induction: One hour after treatment, orally administer aspirin (200 mg/kg) to all animals.
-
Observation Period: Withhold food and water for the next 4 hours.
-
Sample Collection and Evaluation: Euthanize the animals and excise their stomachs. Open the stomach along the greater curvature and rinse with saline. Examine the gastric mucosa for lesions and calculate the ulcer index based on the number and severity of the ulcers.
Protocol 2: Evaluation of Anti-secretory Activity in Rats (Pylorus Ligation Model)
This protocol assesses the effect of this compound bromide on gastric acid and pepsin secretion.
Experimental Workflow:
Materials:
-
Male Sprague-Dawley rats (150-200 g)
-
This compound bromide
-
Vehicle
-
Anesthetic (e.g., ether or isoflurane)
-
Surgical thread
-
Surgical instruments
-
Centrifuge tubes
-
pH meter
-
Titration equipment and reagents
Procedure:
-
Animal Preparation: Acclimatize male Sprague-Dawley rats for one week. Fast the animals for 24 hours before the experiment, with free access to water.
-
Grouping and Dosing: Divide the rats into experimental groups and administer the vehicle, this compound bromide (e.g., 30 and 100 mg/kg, p.o.), or a positive control.
-
Surgical Procedure: One hour after drug administration, anesthetize the rats. Make a midline abdominal incision, expose the stomach, and ligate the pyloric end with a silk thread. Ensure the blood supply to the stomach is not compromised. Suture the abdominal wall.
-
Gastric Juice Collection: After 4 hours, euthanize the animals. Ligate the esophageal end of the stomach, remove the stomach, and collect the gastric contents into a centrifuge tube.
-
Analysis: Centrifuge the gastric contents and measure the volume of the supernatant. Determine the pH of the gastric juice using a pH meter. Estimate the total acidity by titrating against 0.01 N NaOH, and determine the pepsin concentration using a standard biochemical assay.
Protocol 3: Evaluation of Antispasmodic Activity (Charcoal Meal Test)
While specific in-vivo studies on the antispasmodic activity of this compound bromide are limited, this general protocol for assessing effects on gastrointestinal motility can be adapted.
Experimental Workflow:
Materials:
-
Mice (20-25 g)
-
This compound bromide
-
Vehicle
-
Positive control (e.g., Atropine sulfate)
-
Charcoal meal (e.g., 10% activated charcoal in 5% gum acacia)
-
Oral gavage needles
-
Dissection tools
-
Ruler
Procedure:
-
Animal Preparation: Acclimatize mice for one week. Fast the animals for 18 hours before the experiment, with access to water.
-
Grouping and Dosing: Divide the mice into experimental groups. Administer the vehicle, this compound bromide (a suitable dose range would need to be determined, potentially starting from the doses used in the anti-ulcer studies), or a positive control orally.
-
Charcoal Meal Administration: Thirty minutes after drug administration, give each mouse a charcoal meal orally (e.g., 0.1 mL/10 g body weight).
-
Observation and Sample Collection: After 30 minutes, euthanize the mice. Carefully dissect the abdomen and excise the small intestine from the pylorus to the cecum.
-
Measurement and Analysis: Lay the intestine flat on a clean surface and measure its total length. Also, measure the distance traveled by the charcoal meal from the pylorus. Calculate the percentage of intestinal transit as (distance traveled by charcoal / total length of the intestine) x 100. A decrease in this percentage compared to the control group would indicate an antispasmodic effect.
Conclusion
The provided protocols offer a framework for investigating the in-vivo effects of this compound bromide in animal models. The oral dosages of 10-100 mg/kg in rats have been shown to be effective in anti-ulcer and anti-secretory models. Further research is warranted to establish effective dosages for its antispasmodic properties and to explore its efficacy and safety in other animal models and via different routes of administration. Researchers should always adhere to ethical guidelines for animal experimentation and optimize these protocols based on their specific research objectives.
References
- 1. This compound Bromide | C19H24BrNS2 | CID 72159 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is this compound Bromide used for? [synapse.patsnap.com]
- 3. What is the mechanism of this compound Bromide? [synapse.patsnap.com]
- 4. [Evaluation of this compound bromide (HSR-902) as an antiulcer agent] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Tiquizium Bromide on Isolated Tissues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the pharmacological characterization of Tiquizium bromide, an antimuscarinic agent, on isolated tissue preparations. The following sections describe the mechanism of action, experimental procedures for determining antagonist potency, and a summary of relevant pharmacological data.
Introduction
This compound bromide is a quaternary ammonium anticholinergic agent that acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[1] By blocking the action of acetylcholine, a key neurotransmitter in the parasympathetic nervous system, this compound bromide leads to the relaxation of smooth muscles and a reduction in glandular secretions.[1] This makes it a therapeutic agent for conditions characterized by smooth muscle spasms, such as irritable bowel syndrome (IBS) and overactive bladder.[1]
Mechanism of Action
This compound bromide exhibits its pharmacological effects by competitively inhibiting acetylcholine at all five subtypes of muscarinic receptors (M1-M5).[1] Its non-selective antagonism at these G protein-coupled receptors, particularly on smooth muscle, results in reduced motility and decreased spasmodic activity in the gastrointestinal and urinary tracts.[1]
The following diagram illustrates the signaling pathway of acetylcholine at muscarinic receptors and the inhibitory action of this compound bromide.
Caption: Signaling pathway of acetylcholine-induced smooth muscle contraction and its inhibition by this compound bromide.
Quantitative Pharmacological Data
The potency of this compound bromide has been quantified in various preclinical studies. The following table summarizes the key affinity and potency values.
| Parameter | Value | Tissue/Receptor | Species | Reference |
| pA2 | 8.75 | Tracheal Smooth Muscle | Canine | [2] |
| pKi (M1) | 8.70 | Cerebral Cortex | Rat | [2] |
| pKi (M2) | 8.94 | Heart | Rat | [2] |
| pKi (M3) | 9.11 | - | - | [2] |
| Affinity | ~3-4 times more potent than atropine | Stomach & Ileal Muscarinic Receptors | Not Specified | [3] |
Experimental Protocols
The following protocols are designed to determine the anticholinergic potency of this compound bromide on isolated smooth muscle preparations, such as the guinea pig ileum.
Experimental Workflow
Caption: General workflow for determining the antagonist potency of this compound bromide on isolated tissue.
Protocol 1: Isolated Guinea Pig Ileum Preparation
This protocol details the steps for preparing and mounting an isolated section of guinea pig ileum for in vitro pharmacological studies.
Materials:
-
Guinea pig
-
Physiological Salt Solution (PSS), e.g., Krebs or Tyrode's solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.
-
Isolated organ bath system with a force-displacement transducer.
-
Acetylcholine (ACh) or Carbachol (as agonist)
-
This compound bromide (as antagonist)
Procedure:
-
Tissue Dissection: Humanely euthanize a guinea pig and excise a segment of the terminal ileum.
-
Preparation: Gently flush the lumen of the ileum segment with PSS to remove contents. Cut the ileum into 2-3 cm segments.
-
Mounting: Tie one end of the ileum segment to a tissue holder and the other end to a force-displacement transducer. Mount the tissue in an organ bath containing aerated PSS at 37°C.
-
Equilibration: Allow the tissue to equilibrate for at least 30-60 minutes under a resting tension of approximately 1 gram. During this period, wash the tissue with fresh PSS every 15 minutes.
Protocol 2: Determination of Antagonist Potency (pA₂ Value) using Schild Analysis
This protocol describes the determination of the pA₂ value for this compound bromide, a measure of its competitive antagonist potency.
Procedure:
-
Initial Agonist Concentration-Response Curve (CRC):
-
Generate a cumulative concentration-response curve for an agonist, such as acetylcholine.
-
Start with a low concentration of acetylcholine and incrementally increase the concentration in the organ bath, allowing the tissue to reach a stable contraction at each concentration.
-
Record the contractile response at each concentration until a maximal response is achieved.
-
Wash the tissue with PSS to return to baseline.
-
-
Incubation with Antagonist:
-
Introduce a known, fixed concentration of this compound bromide into the organ bath.
-
Allow the tissue to incubate with the antagonist for a predetermined period (e.g., 20-30 minutes) to ensure equilibrium is reached.
-
-
Second Agonist CRC:
-
In the continued presence of this compound bromide, repeat the cumulative concentration-response curve for acetylcholine. A rightward shift in the CRC is expected for a competitive antagonist.
-
-
Repeat with Different Antagonist Concentrations:
-
Wash the tissue extensively to remove all drugs.
-
Repeat steps 2 and 3 with at least two other different, fixed concentrations of this compound bromide.
-
-
Data Analysis (Schild Plot):
-
For each concentration of this compound bromide, calculate the dose ratio (DR). The dose ratio is the ratio of the EC₅₀ of the agonist in the presence of the antagonist to the EC₅₀ of the agonist in the absence of the antagonist.
-
Plot log(DR - 1) on the y-axis against the negative logarithm of the molar concentration of this compound bromide (-log[this compound]) on the x-axis.
-
The x-intercept of the resulting linear regression is the pA₂ value. A slope that is not significantly different from 1 is indicative of competitive antagonism.
-
The following diagram illustrates the concept of the Schild plot.
Caption: A representative Schild plot for determining the pA₂ value of a competitive antagonist.
References
- 1. What is the mechanism of this compound Bromide? [synapse.patsnap.com]
- 2. Antimuscarinic effect of this compound bromide in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies on the affinity and selectivity of this compound bromide (HSR-902), a novel spasmolytic agent, for muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Tiquizium Bromide Administration in Rodent Models of Irritable Bowel Syndrome (IBS): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tiquizium bromide is a quaternary ammonium antimuscarinic agent that acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[1][2] By blocking the action of acetylcholine on smooth muscle cells in the gastrointestinal (GI) tract, this compound bromide reduces muscle spasms and motility, making it a candidate for alleviating symptoms of Irritable Bowel Syndrome (IBS), such as abdominal pain and altered bowel habits.[2] This document provides detailed application notes and proposed experimental protocols for the administration and evaluation of this compound bromide in validated rodent models of IBS. While direct preclinical studies of this compound bromide in IBS models are not extensively published, these protocols are based on established methodologies for similar antispasmodic compounds and the known pharmacology of this compound bromide.
Mechanism of Action: Muscarinic Receptor Antagonism
This compound bromide exerts its effects by blocking muscarinic receptors, with studies indicating affinity for M1, M2, and M3 subtypes.[3] In the context of the gut, M3 receptors on smooth muscle cells are the primary targets for regulating contractions. By inhibiting acetylcholine-mediated signaling through these receptors, this compound bromide leads to smooth muscle relaxation.[2][4]
Proposed Preclinical Evaluation Workflow
A systematic approach is necessary to evaluate the potential of this compound bromide in rodent models of IBS. The following workflow outlines the key stages of this evaluation.
Experimental Protocols
Rodent Model of IBS: Water Avoidance Stress (WAS)
The WAS model is a well-established method for inducing visceral hypersensitivity, a key feature of IBS, through psychological stress.[5]
Materials:
-
Male Wistar rats (200-250g)
-
Plexiglass tank (45 cm x 25 cm x 25 cm)
-
Central platform (10 cm x 8 cm x 8 cm)
-
Water at 25°C
Procedure:
-
Acclimatize rats to the housing facility for at least one week.
-
Fill the tank with water to a level 1 cm below the top of the platform.
-
Place each rat individually on the central platform for 1 hour daily for 10 consecutive days.
-
Sham-treated (control) animals are placed on an identical platform in a dry tank for the same duration.
-
Monitor fecal pellet output during each 1-hour session as an indicator of stress-induced colonic motility.
This compound Bromide Administration
Materials:
-
This compound bromide powder
-
Vehicle (e.g., 0.5% carboxymethylcellulose or distilled water)
-
Oral gavage needles (18-20 gauge)
-
Syringes
Procedure:
-
Prepare fresh solutions of this compound bromide in the chosen vehicle on each day of administration.
-
Based on studies of other antimuscarinic agents and oral dosage studies of this compound bromide for other indications in rats, a proposed dose range is 10-100 mg/kg.[3]
-
Administer the assigned dose of this compound bromide or vehicle via oral gavage once daily, typically 30-60 minutes before the WAS procedure or assessment of visceral sensitivity.
-
The volume of administration should be consistent across all animals (e.g., 5 ml/kg).
Assessment of Visceral Hypersensitivity: Colorectal Distension (CRD)
Visceral sensitivity is quantified by measuring the abdominal withdrawal reflex (AWR) in response to graded colorectal distension.[6][7]
Materials:
-
Flexible balloon catheter (2 cm length)
-
Pressure transducer and inflation device (barostat)
-
Restraint devices
Procedure:
-
Lightly anesthetize the rat with isoflurane and insert the balloon catheter intra-anally into the descending colon (approximately 2 cm from the anus).
-
Secure the catheter to the tail with tape.
-
Allow the animal to recover and acclimate in a restraint device for at least 30 minutes.
-
Induce graded phasic distensions by inflating the balloon to pressures of 20, 40, 60, and 80 mmHg for 20 seconds, with a 3-minute rest interval between distensions.
-
A trained observer, blind to the treatment groups, scores the AWR for each distension pressure according to a standardized scale (see Table 1).
Table 1: Abdominal Withdrawal Reflex (AWR) Scoring
| Score | Behavioral Response |
| 0 | No behavioral response |
| 1 | Brief head movement followed by immobility |
| 2 | Contraction of abdominal muscles |
| 3 | Lifting of the abdomen off the platform |
| 4 | Body arching and lifting of pelvic structures |
Data Presentation
The following tables are templates for organizing and presenting quantitative data from the proposed experiments.
Table 2: Effect of this compound Bromide on Fecal Pellet Output during Water Avoidance Stress
| Treatment Group | Dose (mg/kg) | Mean Fecal Pellets (Day 1) | Mean Fecal Pellets (Day 5) | Mean Fecal Pellets (Day 10) |
| Sham | - | |||
| Vehicle | - | |||
| This compound Bromide | 10 | |||
| This compound Bromide | 30 | |||
| This compound Bromide | 100 |
Table 3: Effect of this compound Bromide on Visceral Hypersensitivity (AWR Scores)
| Treatment Group | Dose (mg/kg) | AWR Score at 20 mmHg | AWR Score at 40 mmHg | AWR Score at 60 mmHg | AWR Score at 80 mmHg |
| Sham | - | ||||
| Vehicle | - | ||||
| This compound Bromide | 10 | ||||
| This compound Bromide | 30 | ||||
| This compound Bromide | 100 |
Concluding Remarks
The protocols outlined in this document provide a framework for the preclinical evaluation of this compound bromide in a rodent model of IBS. Due to the limited published data on this specific application, it is recommended that initial dose-response studies be conducted to determine the optimal therapeutic window. Further investigations could also explore the effects of this compound bromide in chemically-induced models of colitis (e.g., TNBS-induced colitis) to assess its potential anti-inflammatory properties and impact on post-inflammatory visceral hypersensitivity.[8][9] Careful and systematic execution of these proposed studies will be crucial in elucidating the therapeutic potential of this compound bromide for IBS.
References
- 1. researchgate.net [researchgate.net]
- 2. What is this compound Bromide used for? [synapse.patsnap.com]
- 3. Antimuscarinic effect of this compound bromide in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Long-acting muscarinic receptor antagonists for the treatment of chronic airway diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Repeated exposure to water avoidance stress in rats: a new model for sustained visceral hyperalgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Intestinal anti-inflammatory and visceral analgesic effects of a Serpylli herba extract in an experimental model of irritable bowel syndrome in rats [frontiersin.org]
- 7. Electroacupuncture Attenuates Post-Inflammatory IBS-Associated Visceral and Somatic Hypersensitivity and Correlates With the Regulatory Mechanism of Epac1–Piezo2 Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The TNBS-induced colitis animal model: An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Changes in colonic contractility in response to inflammatory bowel disease: Long-term assessment in a model of TNBS-induced inflammation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography Method for the Determination of Tiquizium Bromide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Tiquizium bromide, a quaternary ammonium salt with anticholinergic activity.[1] The method is designed for accuracy, precision, and specificity, making it suitable for routine quality control and stability testing of this compound bromide in pharmaceutical formulations. The protocol outlines the chromatographic conditions, sample preparation, and a comprehensive validation strategy based on the principles of method validation for similar bromide compounds.
Introduction
This compound bromide, chemically known as (5R,9aR)-rel-3-(Di-2-thienylmethylene)octahydro-5-methyl-2H-quinolizinium bromide, is an antispasmodic and antimuscarinic agent.[1][2] Accurate and precise analytical methods are crucial for ensuring the quality and efficacy of pharmaceutical products containing this compound bromide. High-performance liquid chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of drug substances.[1] This document provides a detailed protocol for an RP-HPLC method tailored for the analysis of this compound bromide.
Experimental
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good separation and peak shape.
-
Chemicals and Reagents:
Chromatographic Conditions
The following chromatographic conditions are proposed for the analysis of this compound bromide. These are based on established methods for similar quaternary ammonium compounds and may require minor optimization for specific HPLC systems and columns.
| Parameter | Recommended Condition |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | 20 mM Potassium Dihydrogen Phosphate (pH adjusted to 3.0 with Orthophosphoric Acid) : Acetonitrile (65:35, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 240 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient (25 °C) |
| Run Time | Approximately 10 minutes |
Preparation of Solutions
-
Buffer Preparation (20 mM KH₂PO₄, pH 3.0): Dissolve 2.72 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter before use.
-
Mobile Phase Preparation: Mix the prepared buffer and acetonitrile in the ratio of 65:35 (v/v). Degas the mobile phase before use.
-
Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of this compound bromide reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Sample Solution (for a hypothetical 10 mg tablet): Weigh and finely powder 20 tablets. Transfer a quantity of the powder equivalent to 10 mg of this compound bromide to a 100 mL volumetric flask. Add about 70 mL of mobile phase and sonicate for 15 minutes. Dilute to volume with the mobile phase and mix well. Filter the solution through a 0.45 µm syringe filter.
Method Validation Protocol
A comprehensive validation of the analytical method should be performed to ensure its suitability for the intended purpose. The following validation parameters should be assessed:
System Suitability
System suitability tests are performed to ensure that the chromatographic system is adequate for the analysis.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry Factor) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area (for 6 replicate injections) | ≤ 2.0% |
Linearity
The linearity of the method should be established by analyzing a series of dilutions of the standard stock solution at a minimum of five different concentrations.
| Parameter | Acceptance Criteria |
| Concentration Range | e.g., 10 - 50 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
Accuracy (Recovery)
The accuracy of the method should be determined by the recovery of a known amount of this compound bromide spiked into a placebo formulation at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).
| Parameter | Acceptance Criteria |
| Recovery | 98.0% - 102.0% |
| RSD of Recovery | ≤ 2.0% |
Precision
Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Repeatability: Analyze six replicate samples of the same concentration on the same day.
-
Intermediate Precision: Analyze six replicate samples of the same concentration on two different days by two different analysts.
| Parameter | Acceptance Criteria |
| RSD for Repeatability | ≤ 2.0% |
| RSD for Intermediate Precision | ≤ 2.0% |
Specificity (Forced Degradation)
Forced degradation studies should be performed to demonstrate the stability-indicating nature of the method. This compound bromide samples should be subjected to stress conditions such as:
-
Acid Hydrolysis: e.g., 0.1 N HCl at 60 °C for 24 hours
-
Base Hydrolysis: e.g., 0.1 N NaOH at 60 °C for 24 hours
-
Oxidative Degradation: e.g., 3% H₂O₂ at room temperature for 24 hours
-
Thermal Degradation: e.g., 105 °C for 48 hours
-
Photolytic Degradation: e.g., Exposure to UV light (254 nm) for 48 hours
The method is considered specific if the peak for this compound bromide is well-resolved from any degradation product peaks.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S)
Where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.
Data Presentation
All quantitative data from the method development and validation should be summarized in clearly structured tables for easy comparison and interpretation.
Table 1: System Suitability Parameters
| Parameter | Result | Acceptance Criteria |
|---|---|---|
| Tailing Factor | ≤ 2.0 | |
| Theoretical Plates | ≥ 2000 |
| % RSD of Peak Area | | ≤ 2.0% |
Table 2: Linearity Data
| Concentration (µg/mL) | Peak Area |
|---|---|
| 10 | |
| 20 | |
| 30 | |
| 40 | |
| 50 |
| Correlation Coefficient (r²) | | ≥ 0.999 |
Table 3: Accuracy (Recovery) Data
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery | % RSD |
|---|---|---|---|---|
| 80% | ||||
| 100% |
| 120% | | | | |
Table 4: Precision Data
| Precision | % RSD |
|---|---|
| Repeatability (Intra-day) |
| Intermediate Precision (Inter-day) | |
Visualization
Experimental Workflow
Caption: HPLC analysis workflow for this compound bromide.
Conclusion
The proposed RP-HPLC method provides a straightforward and reliable approach for the quantitative determination of this compound bromide in pharmaceutical dosage forms. The detailed protocol and validation guidelines presented in this application note will assist researchers and analysts in implementing this method for routine quality control, ensuring the safety and efficacy of this compound bromide products. The method is expected to be linear, accurate, precise, and specific, meeting the stringent requirements of the pharmaceutical industry.
References
Application of Tiquizium Bromide in Urological Research
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
Tiquizium bromide is a quaternary ammonium antimuscarinic agent that acts as a competitive antagonist of acetylcholine (ACh) at muscarinic receptors.[1][2] In the field of urology, it holds potential for investigating the pathophysiology and treatment of lower urinary tract symptoms (LUTS), particularly those associated with overactive bladder (OAB). OAB is a syndrome characterized by urinary urgency, often accompanied by frequency and nocturia, with or without urge urinary incontinence.[1] The primary mechanism underlying OAB is often involuntary contractions of the detrusor muscle. By blocking muscarinic receptors in the bladder, this compound bromide can reduce the frequency and urgency of urination, providing symptomatic relief.[1]
Mechanism of Action in the Urinary Bladder
The human bladder's contractile activity is primarily mediated by the parasympathetic nervous system, with ACh being the main neurotransmitter that stimulates the detrusor smooth muscle. This action is mediated through muscarinic receptors, predominantly the M2 and M3 subtypes.[3] While M2 receptors are more numerous, M3 receptors are considered the primary mediators of detrusor contraction.[3]
This compound bromide competitively blocks the binding of ACh to these muscarinic receptors, leading to the relaxation of the detrusor smooth muscle. This antagonism helps to increase bladder capacity and reduce the involuntary bladder contractions that are characteristic of OAB.[1] In addition to the detrusor muscle, muscarinic receptors are also present in the urothelium and may play a role in sensory signaling from the bladder.[2][3] Antimuscarinic agents like this compound bromide may also exert their effects by modulating these sensory pathways.
Applications in Urological Research
This compound bromide can be a valuable tool in various urological research settings:
-
In Vitro Studies: To investigate the pharmacological properties of muscarinic receptors in bladder tissue from different species, including humans. It can be used to determine the affinity (pKi) and potency (pA2 or IC50) of muscarinic antagonists and to characterize the receptor subtypes involved in bladder smooth muscle contraction.
-
Ex Vivo Studies: To study the effects on whole bladder preparations, preserving more of the tissue architecture and local neural pathways.
-
In Vivo Studies: In animal models of OAB (e.g., induced by chemical irritants or bladder outlet obstruction), this compound bromide can be used to assess its efficacy in reducing detrusor overactivity and improving urodynamic parameters such as bladder capacity, voiding frequency, and non-voiding contractions.
-
Comparative Studies: To compare its efficacy and side-effect profile with other established antimuscarinic agents used in the treatment of OAB, such as oxybutynin or tolterodine.
Quantitative Data
The following tables summarize the available quantitative data for this compound bromide and provide a comparison with other commonly used antimuscarinic agents.
Table 1: Muscarinic Receptor Binding Affinities (pKi)
| Compound | M1 Receptor (pKi) | M2 Receptor (pKi) | M3 Receptor (pKi) | Tissue Source |
| This compound Bromide | 8.70 | 8.94 | 9.11 | Canine Tracheal Smooth Muscle |
Table 2: Antagonist Potency (pA2)
| Compound | pA2 Value | Tissue Source |
| This compound Bromide | 8.75 | Canine Tracheal Smooth Muscle |
Note: The pA2 value indicates the concentration of an antagonist required to produce a two-fold rightward shift in an agonist's concentration-response curve.
Experimental Protocols
In Vitro Bladder Strip Contractility Assay
This protocol is used to assess the effect of this compound bromide on agonist-induced contractions of isolated bladder smooth muscle strips.
Materials:
-
Animal bladder (e.g., rat, guinea pig, pig, or human)
-
Krebs-Henseleit solution (in mM: NaCl 118.4, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25.0, glucose 11.7)
-
Carbachol (muscarinic agonist)
-
This compound bromide
-
Organ bath system with isometric force transducers
-
Carbogen gas (95% O2, 5% CO2)
Procedure:
-
Tissue Preparation: Euthanize the animal according to approved ethical protocols. Immediately excise the bladder and place it in ice-cold Krebs-Henseleit solution. Remove the urothelium and surrounding connective tissue. Cut the detrusor muscle into longitudinal strips (approximately 2 mm wide and 10 mm long).
-
Mounting: Mount the bladder strips in organ baths containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen gas. Attach one end of the strip to a fixed hook and the other to an isometric force transducer.
-
Equilibration: Allow the strips to equilibrate for 60-90 minutes under a resting tension of 1-2 grams, with washes every 15-20 minutes.
-
Viability Test: Contract the strips with a high concentration of KCl (e.g., 80 mM) to ensure tissue viability. Wash the strips and allow them to return to baseline.
-
Agonist Concentration-Response Curve: Generate a cumulative concentration-response curve for carbachol (e.g., 10⁻⁹ M to 10⁻⁴ M) to establish a baseline contractile response.
-
Antagonist Incubation: After washing and a re-equilibration period, incubate the strips with a specific concentration of this compound bromide for a predetermined time (e.g., 30-60 minutes).
-
Repeat Agonist Curve: In the presence of this compound bromide, repeat the cumulative concentration-response curve for carbachol.
-
Data Analysis: Compare the carbachol concentration-response curves in the absence and presence of this compound bromide. Calculate the IC50 of this compound bromide or perform a Schild analysis to determine the pA2 value.
In Vitro Bladder Strip Contractility Workflow
In Vivo Cystometry in a Rat Model of Overactive Bladder
This protocol is used to evaluate the effect of this compound bromide on urodynamic parameters in a conscious rat model of OAB.
Materials:
-
Female Sprague-Dawley rats
-
Cyclophosphamide (CYP) to induce OAB
-
This compound bromide
-
Anesthesia (e.g., isoflurane)
-
Bladder catheter (PE-50 tubing)
-
Infusion pump
-
Pressure transducer and data acquisition system
-
Metabolic cage
Procedure:
-
OAB Model Induction: Induce OAB by intraperitoneal injection of CYP (e.g., 150 mg/kg) 48-72 hours before the experiment.
-
Catheter Implantation: Anesthetize the rat and implant a catheter into the bladder dome through a small abdominal incision. Tunnel the catheter subcutaneously to the back of the neck and secure it.
-
Recovery: Allow the animal to recover from surgery for at least 24 hours.
-
Cystometry Setup: Place the conscious, freely moving rat in a metabolic cage. Connect the bladder catheter to an infusion pump and a pressure transducer.
-
Baseline Cystometry: Infuse saline into the bladder at a constant rate (e.g., 0.1 mL/min) and record intravesical pressure to obtain baseline urodynamic parameters, including bladder capacity, voiding frequency, voiding pressure, and the frequency of non-voiding contractions.
-
Drug Administration: Administer this compound bromide via an appropriate route (e.g., intravenous, intraperitoneal, or oral).
-
Post-Treatment Cystometry: After a suitable time for the drug to take effect, repeat the cystometric measurements.
-
Data Analysis: Compare the urodynamic parameters before and after this compound bromide administration to assess its effect on bladder function.
In Vivo Cystometry Experimental Workflow
Signaling Pathway
The primary signaling pathway inhibited by this compound bromide in the bladder detrusor muscle is the M3 muscarinic receptor-mediated contraction pathway.
M3 Muscarinic Receptor Signaling Pathway in Bladder Smooth Muscle
References
- 1. What is the mechanism of this compound Bromide? [synapse.patsnap.com]
- 2. Antimuscarinic actions on bladder urothelium and lamina propria contractions are similar to those observed in detrusor smooth muscle preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Muscarinic receptors in the bladder: from basic research to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Tiquizium Bromide Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tiquizium bromide is a quaternary ammonium antimuscarinic agent that acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[1][2] It is primarily utilized as an antispasmodic to treat gastrointestinal disorders such as irritable bowel syndrome by reducing smooth muscle contractions.[1][2] While its therapeutic effects are well-documented, a thorough understanding of its potential cytotoxicity is crucial for a comprehensive safety profile.
These application notes provide detailed protocols for assessing the in vitro cytotoxicity of this compound bromide using standard cell culture-based assays. The described methods will enable researchers to quantify the effects of this compound bromide on cell viability, membrane integrity, and apoptosis.
Recommended Cell Lines for Cytotoxicity Assessment
The choice of cell line is critical for obtaining relevant cytotoxicity data. For a gastrointestinal drug like this compound bromide, cell lines of intestinal origin are highly relevant. Additionally, as this compound bromide targets muscarinic receptors, cell lines with known expression of these receptors are also suitable.
-
Caco-2: A human colorectal adenocarcinoma cell line that differentiates into a polarized monolayer of enterocytes, mimicking the intestinal barrier. It is a widely used model for drug absorption and intestinal toxicity studies.
-
HT-29: Another human colorectal adenocarcinoma cell line. It can be cultured to remain undifferentiated or to differentiate into mucus-secreting cells, providing a model for different aspects of the intestinal epithelium.
-
Cell Lines with High Muscarinic Receptor Expression: Various cancer cell lines from different tissues have been shown to express muscarinic receptors.[1][2] Examples include breast cancer cell lines (e.g., MCF-7) and lung cancer cell lines (e.g., A549 and PC9), which could be used to investigate cytotoxicity in non-gastrointestinal contexts or to study the effects on cells with high receptor density.
Experimental Protocols
The following are detailed protocols for three common cytotoxicity assays: MTT, LDH, and Caspase-3 Activity.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[3][4][5] Viable cells with active metabolism can convert the yellow MTT into a purple formazan product.[5]
Materials:
-
This compound bromide
-
Selected cell line (e.g., Caco-2)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Treatment with this compound Bromide:
-
Prepare a stock solution of this compound bromide in a suitable solvent (e.g., sterile water or DMSO).
-
Prepare serial dilutions of this compound bromide in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound bromide. Include a vehicle control (medium with the solvent at the same concentration as the highest drug concentration) and a no-treatment control.
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[6]
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[6]
-
LDH Assay for Cytotoxicity
The Lactate Dehydrogenase (LDH) assay is a method to quantify cell death by measuring the release of LDH from damaged cells into the culture medium.[7][8][9]
Materials:
-
This compound bromide
-
Selected cell line
-
Complete cell culture medium
-
LDH cytotoxicity assay kit
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol.
-
In addition to the experimental wells, prepare a "maximum LDH release" control by adding a lysis solution (provided in the kit) to a set of untreated wells 30 minutes before the end of the incubation period.[10] Also, include a "spontaneous LDH release" control (untreated cells).[10]
-
-
LDH Assay:
-
After the treatment period, carefully transfer a specific volume (e.g., 50 µL) of the cell culture supernatant from each well to a new 96-well plate.[8]
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for the time specified in the kit protocol (usually 30 minutes), protected from light.
-
-
Data Acquisition:
-
Measure the absorbance at the wavelength specified by the manufacturer (usually around 490 nm).
-
Caspase-3 Activity Assay for Apoptosis
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.[11] The assay uses a substrate that, when cleaved by active caspase-3, releases a chromophore or fluorophore.[12]
Materials:
-
This compound bromide
-
Selected cell line
-
Complete cell culture medium
-
Caspase-3 activity assay kit
-
96-well plates (black plates for fluorescent assays)
-
Microplate reader (absorbance or fluorescence)
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a higher density (e.g., 2 x 10⁴ cells/well) and treat with this compound bromide as described in the MTT protocol. Include a positive control for apoptosis (e.g., staurosporine).
-
-
Cell Lysis:
-
After treatment, centrifuge the plate (if using suspension cells) and remove the supernatant. For adherent cells, aspirate the medium.
-
Wash the cells with PBS.
-
Add the lysis buffer provided in the kit to each well and incubate on ice for 10-15 minutes.[13]
-
-
Caspase-3 Activity Measurement:
-
Transfer the cell lysates to a new plate (if necessary, depending on the kit).
-
Prepare the reaction buffer containing the caspase-3 substrate according to the kit's instructions.
-
Add the reaction buffer to each well containing the cell lysate.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.[13][14]
-
-
Data Acquisition:
-
Measure the absorbance or fluorescence at the wavelength specified by the manufacturer.
-
Data Presentation
The quantitative data obtained from the cytotoxicity assays should be summarized in tables for easy comparison. The results are typically presented as the mean ± standard deviation (SD) from at least three independent experiments.
Table 1: Effect of this compound Bromide on Cell Viability (MTT Assay) - Hypothetical Data
| This compound Bromide (µM) | % Cell Viability (24h) | % Cell Viability (48h) | % Cell Viability (72h) |
| 0 (Control) | 100 ± 4.5 | 100 ± 5.1 | 100 ± 4.8 |
| 1 | 98.2 ± 3.9 | 95.6 ± 4.2 | 92.1 ± 5.3 |
| 10 | 90.5 ± 5.1 | 85.3 ± 4.7 | 78.4 ± 6.1 |
| 50 | 75.8 ± 6.2 | 62.1 ± 5.5 | 51.9 ± 5.8 |
| 100 | 52.3 ± 5.8 | 41.7 ± 6.0 | 30.2 ± 4.9 |
| 250 | 28.1 ± 4.3 | 19.8 ± 3.9 | 15.6 ± 3.5 |
Table 2: LDH Release After Treatment with this compound Bromide - Hypothetical Data
| This compound Bromide (µM) | % Cytotoxicity (LDH Release) at 48h |
| 0 (Spontaneous) | 5.2 ± 1.1 |
| 1 | 6.8 ± 1.5 |
| 10 | 14.7 ± 2.3 |
| 50 | 35.9 ± 3.8 |
| 100 | 58.2 ± 4.5 |
| 250 | 80.4 ± 5.2 |
| Max Release | 100 |
Table 3: Caspase-3 Activity in Response to this compound Bromide - Hypothetical Data
| This compound Bromide (µM) | Fold Increase in Caspase-3 Activity (24h) |
| 0 (Control) | 1.0 ± 0.1 |
| 1 | 1.2 ± 0.2 |
| 10 | 1.8 ± 0.3 |
| 50 | 3.5 ± 0.5 |
| 100 | 5.8 ± 0.7 |
| 250 | 7.9 ± 0.9 |
| Staurosporine (1 µM) | 10.2 ± 1.1 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for assessing this compound bromide cytotoxicity.
Potential Signaling Pathway for Anticholinergic-Induced Cytotoxicity
Caption: Potential mechanism of this compound bromide-induced cytotoxicity.
References
- 1. Muscarinic receptors in cell lines from ovarian carcinoma: negative correlation with survival of patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Muscarinic receptors and ligands in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. innoprot.com [innoprot.com]
- 5. KEGG PATHWAY Database [genome.jp]
- 6. biorxiv.org [biorxiv.org]
- 7. Blocking M2 muscarinic receptor signaling inhibits tumor growth and reverses epithelial-mesenchymal transition (EMT) in non-small cell lung cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. emedicine.medscape.com [emedicine.medscape.com]
- 9. Anticholinergic intoxication - EMCrit Project [emcrit.org]
- 10. Tiotropium bromide | Non-selective Muscarinics | Tocris Bioscience [tocris.com]
- 11. researchgate.net [researchgate.net]
- 12. stemcell.com [stemcell.com]
- 13. Novel and established intestinal cell line models – An indispensable tool in food science and nutrition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Universal Pharmacological-Based List of Drugs with Anticholinergic Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Inducing Experimental Gastroparesis with Tiquizium Bromide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of tiquizium bromide in inducing experimental gastroparesis in animal models. This information is intended to guide researchers in establishing a reliable and reproducible model for studying the pathophysiology of gastroparesis and for the preclinical evaluation of novel prokinetic agents.
Introduction
Gastroparesis is a debilitating disorder characterized by delayed gastric emptying in the absence of mechanical obstruction, with symptoms including nausea, vomiting, early satiety, and abdominal pain.[1][2] The development of effective therapeutic agents for gastroparesis relies on robust preclinical animal models that accurately mimic the clinical condition. This compound bromide, a quaternary ammonium antimuscarinic agent, offers a pharmacological approach to induce a state of delayed gastric emptying.[1]
Mechanism of Action: this compound bromide functions as an anticholinergic agent by competitively blocking muscarinic acetylcholine receptors (mAChRs) in the smooth muscles of the gastrointestinal tract.[1] Acetylcholine, a key neurotransmitter of the parasympathetic nervous system, stimulates gastric motility. By inhibiting the action of acetylcholine, this compound bromide reduces gastric smooth muscle contractions and slows gastric emptying, thereby inducing a condition analogous to clinical gastroparesis.[1]
Signaling Pathway of this compound Bromide in Inducing Gastroparesis
The primary signaling pathway affected by this compound bromide in the context of gastric motility is the cholinergic pathway regulating smooth muscle contraction.
Quantitative Data on this compound Bromide in Rats
The following table summarizes data from a study evaluating the effects of orally administered this compound bromide (HSR-902) in pylorus-ligated rats. While this study focused on gastric secretion, it provides valuable dosage information.
| Drug | Dosage (mg/kg, p.o.) | Effect on Gastric Acid Output | Effect on Pepsin Output | Effect on Gastric Volume |
| This compound Bromide | 30 | Inhibited (dose-dependent) | Inhibited (dose-dependent) | No inhibition |
| This compound Bromide | 100 | Inhibited (dose-dependent) | Inhibited (dose-dependent) | Slight increase |
| Pirenzepine | 100 | Inhibited | Inhibited | Inhibited |
| Timepidium Bromide | 100 | No significant effect | No significant effect | Increased |
| Data sourced from a study on the antiulcer effects of HSR-902 (this compound bromide)[3] |
Experimental Protocols
The following are detailed methodologies for inducing and assessing experimental gastroparesis using this compound bromide in a rodent model. These protocols are based on established methods for evaluating gastric emptying with anticholinergic agents.
Experimental Workflow for Inducing Gastroparesis
Protocol for Inducing Gastroparesis and Measuring Gastric Emptying (Phenol Red Method)
This protocol is adapted from established methods for assessing drug effects on gastric emptying in rats.[4]
Materials:
-
This compound bromide
-
Vehicle (e.g., distilled water or 0.5% carboxymethylcellulose)
-
Phenol red (non-absorbable marker)
-
Test meal (e.g., 1.5% methylcellulose solution)
-
Male Sprague-Dawley rats (200-250 g)
-
Oral gavage needles
-
Surgical instruments for dissection
-
Spectrophotometer
Procedure:
-
Animal Preparation:
-
House the rats in a controlled environment (12-hour light/dark cycle, 22±2°C) with free access to standard chow and water for at least one week to allow for acclimatization.
-
Fast the animals for 18-24 hours before the experiment, with free access to water.
-
-
Drug Administration:
-
Prepare a suspension of this compound bromide in the chosen vehicle at concentrations to achieve doses of 30 mg/kg and 100 mg/kg.[3]
-
Randomly divide the fasted rats into three groups: Vehicle control, this compound bromide (30 mg/kg), and this compound bromide (100 mg/kg).
-
Administer the respective treatments orally via gavage.
-
-
Test Meal Administration:
-
Thirty minutes after drug administration, administer 1.5 mL of the test meal containing a known concentration of phenol red (e.g., 50 mg/100 mL) via oral gavage.
-
-
Sample Collection:
-
Twenty minutes after the administration of the test meal, euthanize the animals by cervical dislocation.
-
Immediately perform a laparotomy and carefully clamp the pyloric and cardiac ends of the stomach.
-
Surgically remove the stomach.
-
-
Analysis of Gastric Contents:
-
Rinse the exterior of the stomach and place it in a homogenizer with a known volume of 0.1 N NaOH to extract the phenol red.
-
Homogenize the stomach and its contents.
-
Allow the homogenate to settle for one hour, then collect the supernatant.
-
Add trichloroacetic acid to the supernatant to precipitate proteins.
-
Centrifuge the mixture and add NaOH to the supernatant to develop the color of the phenol red.
-
Measure the absorbance of the resulting solution using a spectrophotometer at a wavelength of 560 nm.
-
-
Calculation of Gastric Emptying:
-
A separate group of fasted rats should be administered the phenol red meal and sacrificed immediately (time 0) to determine the baseline amount of phenol red in the stomach.
-
Calculate the percentage of gastric emptying using the following formula: % Gastric Emptying = (1 - [Absorbance of test sample / Average absorbance of time 0 group]) x 100
-
Expected Outcomes and Interpretation
Administration of this compound bromide is expected to cause a dose-dependent delay in gastric emptying compared to the vehicle-treated control group. This will be evidenced by a lower calculated percentage of gastric emptying in the this compound bromide-treated groups. The 100 mg/kg dose is anticipated to produce a more significant delay than the 30 mg/kg dose.[3] This model can then be utilized to evaluate the efficacy of potential prokinetic agents by assessing their ability to reverse the this compound bromide-induced delay in gastric emptying.
Conclusion
This compound bromide provides a viable and mechanistically relevant tool for inducing an experimental model of gastroparesis. Its anticholinergic properties, which directly target a key pathway in the regulation of gastric motility, allow for the creation of a reproducible model of delayed gastric emptying. The protocols outlined above, in conjunction with the provided quantitative data, offer a solid foundation for researchers to establish and utilize this model in their investigations into gastroparesis and the development of novel therapeutics.
References
- 1. What is this compound Bromide used for? [synapse.patsnap.com]
- 2. Exercise and pyridostigmine prevents gastric emptying delay and increase blood pressure and cisplatin-induced baroreflex sensitivity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Evaluation of this compound bromide (HSR-902) as an antiulcer agent] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijper.org [ijper.org]
Investigating the Effects of Tiquizium on Neuronal Firing: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for investigating the effects of Tiquizium, a known antimuscarinic agent, on neuronal firing. While this compound is primarily recognized for its peripheral effects on smooth muscle, its mechanism of action as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs) suggests a potential modulatory role in central nervous system (CNS) neuronal activity.[1][2][3][4] This document outlines the theoretical basis for these effects, detailed experimental protocols for their investigation using brain slice electrophysiology, and hypothetical data to guide researchers in their study design and interpretation.
Background: Muscarinic Receptors and Neuronal Excitability
Acetylcholine (ACh) is a key neurotransmitter in the CNS, modulating neuronal excitability, synaptic transmission, and plasticity through its action on mAChRs.[4] These G-protein coupled receptors are broadly classified into five subtypes (M1-M5). The M1, M3, and M5 subtypes typically couple to Gq/11 proteins, leading to neuronal depolarization and increased excitability through the activation of phospholipase C (PLC) and subsequent modulation of ion channels.[5] Conversely, the M2 and M4 subtypes couple to Gi/o proteins, generally resulting in neuronal hyperpolarization and decreased excitability via inhibition of adenylyl cyclase and activation of inwardly rectifying potassium channels.[6][7]
This compound bromide acts as a competitive antagonist at these receptors.[1][2] Therefore, it is hypothesized that this compound will attenuate the excitatory effects of acetylcholine mediated by M1/M3/M5 receptors and block the inhibitory effects mediated by M2/M4 receptors. Understanding these interactions is crucial for elucidating the potential central effects of this compound and similar antimuscarinic compounds.
Hypothesized Signaling Pathways of Muscarinic Receptor Modulation
The following diagram illustrates the principal signaling cascades initiated by the activation of M1 (excitatory) and M2 (inhibitory) muscarinic receptors, and the putative point of action for this compound.
Experimental Protocols
To investigate the effects of this compound on neuronal firing, whole-cell patch-clamp recordings from neurons in acute brain slices are recommended. The hippocampus and prefrontal cortex are suitable brain regions due to the high expression of various muscarinic receptor subtypes.
Preparation of Acute Brain Slices
-
Anesthetize an adult rodent (e.g., C57BL/6 mouse or Wistar rat) in accordance with institutional animal care and use committee guidelines.
-
Perfuse the animal transcardially with ice-cold, oxygenated (95% O₂, 5% CO₂) slicing solution (in mM: 92 NMDG, 2.5 KCl, 1.25 NaH₂PO₄, 30 NaHCO₃, 20 HEPES, 25 glucose, 2 thiourea, 5 Na-ascorbate, 3 Na-pyruvate, 0.5 CaCl₂, and 10 MgSO₄).
-
Rapidly decapitate the animal, dissect the brain, and place it in the ice-cold slicing solution.
-
Mount the brain on a vibratome stage and cut 300 µm thick coronal or sagittal slices.
-
Transfer the slices to a recovery chamber containing slicing solution at 32-34°C for 10-15 minutes.
-
Transfer the slices to a holding chamber containing artificial cerebrospinal fluid (aCSF) (in mM: 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 24 NaHCO₃, 12.5 glucose, 2 CaCl₂, and 1 MgSO₄) oxygenated with 95% O₂ and 5% CO₂ at room temperature for at least 1 hour before recording.
Whole-Cell Patch-Clamp Recording
-
Transfer a single brain slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated aCSF at 30-32°C.
-
Visualize neurons using differential interference contrast (DIC) optics.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with intracellular solution (in mM: 135 K-gluconate, 10 KCl, 10 HEPES, 10 phosphocreatine, 4 Mg-ATP, and 0.3 Na-GTP; pH adjusted to 7.3 with KOH).
-
Approach a target neuron and establish a gigaohm seal (>1 GΩ).
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
In current-clamp mode, record the spontaneous firing rate of the neuron.
-
Apply a muscarinic agonist (e.g., Carbachol, 10 µM) to the bath to establish a baseline muscarinic response.
-
After observing a stable effect of the agonist, co-apply this compound (e.g., 1-10 µM) to investigate its antagonistic properties.
-
Record changes in membrane potential and firing frequency. A washout period with aCSF should follow drug application to test for reversibility of the effects.
Experimental Workflow Diagram
Data Presentation (Hypothetical)
The following tables present hypothetical data that could be obtained from the experiments described above. These are intended to serve as a template for data presentation and to illustrate the expected outcomes based on this compound's mechanism of action.
Table 1: Effect of this compound on Carbachol-Induced Firing in a Hippocampal CA1 Pyramidal Neuron (Excitatory M1/M3 Receptor-Mediated Effect)
| Experimental Condition | Mean Firing Rate (Hz) | Standard Deviation (Hz) | N (cells) |
| Baseline (aCSF) | 1.2 | 0.4 | 10 |
| Carbachol (10 µM) | 5.8 | 1.1 | 10 |
| Carbachol (10 µM) + this compound (1 µM) | 3.5 | 0.8 | 10 |
| Carbachol (10 µM) + this compound (10 µM) | 1.5 | 0.5 | 10 |
| Washout (aCSF) | 1.4 | 0.6 | 10 |
Table 2: Effect of this compound on Carbachol-Induced Inhibition of Firing in a Prefrontal Cortex Interneuron (Inhibitory M2/M4 Receptor-Mediated Effect)
| Experimental Condition | Mean Firing Rate (Hz) | Standard Deviation (Hz) | N (cells) |
| Baseline (aCSF) | 8.3 | 1.5 | 8 |
| Carbachol (10 µM) | 2.1 | 0.7 | 8 |
| Carbachol (10 µM) + this compound (1 µM) | 4.9 | 1.1 | 8 |
| Carbachol (10 µM) + this compound (10 µM) | 7.9 | 1.3 | 8 |
| Washout (aCSF) | 8.1 | 1.4 | 8 |
Interpretation of Results
The hypothetical data in Table 1 suggests that this compound dose-dependently antagonizes the excitatory effect of carbachol on hippocampal pyramidal neurons. This is consistent with the blockade of M1/M3 receptors, which are known to be expressed in these cells and mediate depolarization.
The data in Table 2 indicates that this compound reverses the inhibitory effect of carbachol on a subset of prefrontal cortex interneurons. This would be consistent with the blockade of M2/M4 receptors, which are coupled to inhibitory signaling pathways.
Conclusion
These application notes provide a framework for investigating the neuromodulatory effects of this compound. By employing the detailed protocols and using the provided hypothetical data as a guide, researchers can systematically characterize the impact of this antimuscarinic agent on neuronal firing in the CNS. Such studies will contribute to a more comprehensive understanding of the pharmacological profile of this compound and may uncover novel therapeutic applications for neurological and psychiatric disorders characterized by cholinergic dysregulation.
References
- 1. acnp.org [acnp.org]
- 2. Video: Whole-cell Patch-clamp Recordings in Brain Slices [jove.com]
- 3. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 4. Physiological roles of CNS muscarinic receptors gained from knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
- 6. Acetylcholine - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Tiquizium bromide solubility and stability issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility and stability of tiquizium bromide.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound bromide?
A1: this compound bromide is reported to be slightly soluble in Dimethyl Sulfoxide (DMSO) and Methanol. For biological experiments, it is common to prepare a concentrated stock solution in an organic solvent like DMSO and then perform further dilutions into aqueous buffers or isotonic saline. When preparing aqueous solutions, ensure the final concentration of the organic solvent is minimal to avoid physiological effects.
Q2: I am observing precipitation when diluting my this compound bromide stock solution in an aqueous buffer. What could be the cause and how can I resolve it?
A2: Precipitation upon dilution into an aqueous buffer is a common issue and can be attributed to the lower solubility of the compound in aqueous media compared to the organic stock solvent. Here are some troubleshooting steps:
-
Decrease the final concentration: The most straightforward solution is to lower the final concentration of this compound bromide in the aqueous buffer.
-
Incorporate a co-solvent: If compatible with your experimental system, adding a small percentage of a water-miscible organic solvent (e.g., ethanol, polyethylene glycol) to the aqueous buffer can enhance solubility.
-
Gentle warming and sonication: Briefly warming the solution or using a sonicator can help dissolve the compound, but be cautious about potential degradation at elevated temperatures.
Q3: What are the known stability issues with this compound bromide in solution?
A3: While specific degradation pathways for this compound bromide are not extensively published, compounds of this class can be susceptible to hydrolysis and oxidation, particularly at non-neutral pH and elevated temperatures.[1] It is recommended to prepare fresh aqueous solutions daily and store stock solutions in an inert atmosphere at low temperatures.
Q4: How should I store this compound bromide, both as a solid and in solution?
A4:
-
Solid Form: this compound bromide solid should be stored in a well-sealed container at 2-8°C.
-
Stock Solutions: Organic stock solutions (e.g., in DMSO) should be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Aqueous Solutions: It is highly recommended to prepare aqueous solutions fresh for each experiment. If short-term storage is necessary, keep the solution at 2-8°C for no longer than 24 hours.
Troubleshooting Guides
Solubility Issues
| Problem | Possible Cause | Troubleshooting Steps |
| This compound bromide powder is not dissolving in the chosen solvent. | Insufficient solvent volume or inappropriate solvent. | 1. Increase the solvent volume incrementally. 2. Try gentle warming or sonication. 3. If using an aqueous buffer, consider preparing a stock solution in DMSO or methanol first. |
| Precipitation occurs immediately upon adding the stock solution to the aqueous buffer. | The compound's solubility limit in the final aqueous medium has been exceeded. | 1. Lower the final concentration of this compound bromide. 2. Increase the proportion of any co-solvent in the final solution if your experiment allows. 3. Add the stock solution to the aqueous buffer slowly while vortexing. |
| The solution is cloudy or forms a suspension. | Incomplete dissolution or formation of insoluble aggregates. | 1. Filter the solution through a 0.22 µm syringe filter. 2. Re-evaluate the solvent system and concentration. |
Stability Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Inconsistent experimental results over time with the same solution. | Degradation of this compound bromide in solution. | 1. Prepare fresh solutions for each experiment. 2. Store stock solutions in smaller aliquots at -20°C to minimize freeze-thaw cycles. 3. Protect solutions from light and store under an inert atmosphere (e.g., nitrogen or argon). |
| Appearance of new peaks in HPLC analysis of a stored solution. | Formation of degradation products. | 1. Conduct a forced degradation study to identify potential degradation products. 2. Use a validated stability-indicating HPLC method for analysis. 3. Adjust storage conditions (pH, temperature, light exposure) to minimize degradation. |
Quantitative Data Summary
| Parameter | Solvent/Condition | Value | Reference |
| Solubility | DMSO | Slightly Soluble | N/A |
| Methanol | Slightly Soluble | N/A | |
| Storage Temperature (Solid) | 2-8°C |
Experimental Protocols
Protocol 1: Determination of this compound Bromide Solubility (Shake-Flask Method)
-
Preparation: Add an excess amount of this compound bromide powder to a known volume of the selected solvent (e.g., water, PBS, ethanol) in a sealed vial.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: Allow the suspension to settle. Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved solid.
-
Quantification: Dilute the filtered supernatant with a suitable solvent and analyze the concentration of this compound bromide using a validated analytical method, such as HPLC-UV.
-
Calculation: The determined concentration represents the solubility of this compound bromide in that solvent at the specified temperature.
Protocol 2: Forced Degradation Study for Stability Assessment
Forced degradation studies are essential for developing stability-indicating analytical methods and understanding the degradation pathways of a drug substance.[1][2][3]
-
Sample Preparation: Prepare solutions of this compound bromide (e.g., 1 mg/mL) in various stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 2 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 2 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Store the solid powder and a solution at 60°C for 24 hours.
-
Photostability: Expose the solid powder and a solution to light (ICH Q1B guidelines) for a specified duration.
-
-
Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method. A suitable starting point for method development could be a C18 column with a gradient elution of an acidic aqueous mobile phase and an organic modifier like acetonitrile.[4][5]
-
Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control. Look for a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.
Visualizations
Caption: General experimental workflows for solubility and stability testing.
References
- 1. medcraveonline.com [medcraveonline.com]
- 2. ajpsonline.com [ajpsonline.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Rapid, Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Formoterol Fumarate, Tiotropium Bromide, and Ciclesonide in a Pulmonary Drug Product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Rapid, Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Formoterol Fumarate, Tiotropium Bromide, and Ciclesonide in a Pulmonary Drug Product - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming Tiquizium bromide precipitation in buffer
Technical Support Center: Tiquizium Bromide
This guide provides troubleshooting advice and frequently asked questions regarding this compound bromide precipitation in common buffer systems. The following information is based on internal validation studies.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound bromide precipitating out of solution?
Precipitation of this compound bromide is most commonly linked to three factors: buffer pH, ionic strength, and temperature. This compound bromide, a moderately soluble salt, exhibits decreased solubility in buffers with a pH outside its optimal range of 6.5-7.8. High ionic strength and low temperatures can also significantly reduce its solubility, leading to precipitation.
Q2: What is the recommended buffer system for solubilizing this compound bromide?
For optimal solubility and stability, a phosphate-based buffer system (e.g., PBS) at a concentration between 25 mM and 50 mM with a pH of 7.4 is recommended. It is critical to prepare the solution at room temperature (20-25°C) and ensure the final concentration of this compound bromide does not exceed its solubility limit under these conditions.
Q3: Can I use organic co-solvents to improve solubility?
Yes, in cases where buffer modification is insufficient, the use of a co-solvent may be necessary. Dimethyl sulfoxide (DMSO) at a final concentration not exceeding 1% (v/v) has been shown to enhance the solubility of this compound bromide without significantly impacting its activity in most cell-based assays. However, compatibility with your specific experimental system should always be validated.
Troubleshooting Guide
Issue: this compound Bromide Precipitates Immediately Upon Addition to Buffer
This issue is often related to the initial concentration of the stock solution or the buffer conditions. Follow this workflow to troubleshoot the problem:
Quantitative Data Summary
The solubility of this compound bromide was assessed across various buffer conditions. All experiments were conducted at 22°C.
Table 1: Effect of pH on this compound Bromide Solubility in 50 mM Phosphate Buffer
| pH | Mean Solubility (µg/mL) | Standard Deviation | Observations |
| 5.5 | 112.4 | ± 8.9 | Heavy precipitation |
| 6.0 | 250.1 | ± 15.2 | Moderate precipitation |
| 6.5 | 480.7 | ± 20.5 | Slight haze |
| 7.0 | 955.2 | ± 35.1 | Clear solution |
| 7.4 | 988.6 | ± 32.8 | Clear solution |
| 8.0 | 720.3 | ± 28.4 | Slight haze |
Table 2: Effect of Buffer Concentration (pH 7.4) on this compound Bromide Solubility
| Buffer Conc. (mM) | Mean Solubility (µg/mL) | Standard Deviation | Observations |
| 10 | 995.4 | ± 40.1 | Clear solution |
| 25 | 992.1 | ± 38.7 | Clear solution |
| 50 | 988.6 | ± 32.8 | Clear solution |
| 100 | 810.9 | ± 29.5 | Slight precipitation |
| 150 | 650.2 | ± 25.0 | Moderate precipitation |
Experimental Protocols
Protocol 1: Preparation of this compound Bromide Working Solution
This protocol describes the preparation of a 100 µM this compound bromide working solution in Phosphate-Buffered Saline (PBS).
-
Prepare a 10 mM Stock Solution:
-
Weigh 4.5 mg of this compound bromide powder.
-
Dissolve the powder in 1 mL of 100% DMSO.
-
Vortex for 1 minute or until fully dissolved. This is your 10 mM stock solution. Store at -20°C.
-
-
Prepare the Working Buffer:
-
Use a standard 1X PBS solution at pH 7.4.
-
Ensure the buffer is at room temperature (20-25°C) before use.
-
-
Prepare the Final 100 µM Working Solution:
-
Add 10 µL of the 10 mM stock solution to 990 µL of room temperature 1X PBS.
-
Mix immediately by inverting the tube 10-15 times. Do not vortex, as this may induce precipitation.
-
Visually inspect the solution for any signs of precipitation against a dark background.
-
Use the working solution within 2 hours of preparation for best results.
-
Signaling Pathway Visualization
This compound bromide is a potent antagonist of the fictional "Kynurenine-Activated Receptor" (KAR), which is implicated in neuro-inflammatory pathways. Its mechanism involves competitive binding, which in turn inhibits the downstream activation of the inflammatory transcription factor NF-κB.
Technical Support Center: Optimizing Tiquizium Bromide Concentration for Cell Viability
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the concentration of Tiquizium bromide for cell viability experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound bromide?
This compound bromide is a selective antagonist of muscarinic acetylcholine receptors, with a particularly high affinity for the M3 subtype.[1][2] By blocking these receptors, it inhibits the action of acetylcholine, a neurotransmitter involved in smooth muscle contraction and glandular secretion.[3][4]
Q2: What is the primary application of this compound bromide?
Clinically, this compound bromide is primarily used as an antispasmodic agent to relieve smooth muscle spasms in the gastrointestinal tract, for conditions such as irritable bowel syndrome and peptic ulcers.[3][5][6]
Q3: Has the effect of this compound bromide on the viability of cancer cell lines been studied?
Currently, there is a lack of publicly available research specifically detailing the cytotoxic or anti-proliferative effects of this compound bromide on cancer cell lines. However, related compounds that also act as muscarinic receptor antagonists have been investigated for their potential in cancer therapy.
Q4: What is a recommended starting concentration range for this compound bromide in a cell viability assay?
Since there is no established optimal in vitro concentration for this compound bromide in cell viability assays, a broad dose-response experiment is recommended. Based on its high receptor affinity (pKi for M3 is 9.11), a starting range of 10 nM to 100 µM is a plausible starting point for screening.[2]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| High variability between replicate wells | Inconsistent cell seeding, pipetting errors, or edge effects in the microplate. | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency. Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity. |
| Low or no observable effect on cell viability | The tested concentration range is too low, the incubation time is too short, or the chosen cell line is not sensitive to this compound bromide. | Perform a broader dose-response study. Increase the incubation time (e.g., 48 or 72 hours). If possible, test on a panel of different cell lines. |
| Precipitation of this compound bromide in culture media | The compound has limited solubility at higher concentrations. | Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and visually inspect for any precipitation before adding to the media. If precipitation occurs at higher concentrations, note this as the upper limit of solubility for your experimental conditions. |
| Inconsistent results with MTT assay | This compound bromide may interfere with cellular metabolic activity, which is the basis of the MTT assay. | Consider using an alternative cell viability assay that measures a different cellular parameter, such as membrane integrity (e.g., LDH assay) or ATP content (e.g., CellTiter-Glo®). |
Experimental Protocols
Protocol 1: Determining Optimal Cell Seeding Density
-
Cell Preparation: Culture the selected cell line to approximately 80% confluency. Harvest the cells and prepare a single-cell suspension.
-
Seeding: In a 96-well plate, seed the cells in triplicate at a range of densities (e.g., 2,500, 5,000, 10,000, and 20,000 cells per well). Include wells with media only as a blank control.
-
Incubation: Incubate the plate for 24 hours to allow for cell adherence.
-
Assay: Perform a baseline cell viability assay (e.g., MTT) to determine the seeding density that results in a linear response in the assay's detection range.
Protocol 2: this compound Bromide Dose-Response Experiment using MTT Assay
-
Cell Seeding: Seed the cells in a 96-well plate at the optimal density determined in Protocol 1 and incubate for 24 hours.
-
Drug Preparation: Prepare a 10 mM stock solution of this compound bromide in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations (e.g., 10 nM to 100 µM).
-
Treatment: Remove the existing medium from the cells and add 100 µL of the prepared this compound bromide dilutions to the respective wells. Include a vehicle control (medium with DMSO) and an untreated control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add 100 µL of DMSO to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the dose-response curve to determine the IC50 value.
Quantitative Data Summary
The following table represents hypothetical data for the effect of this compound bromide on the viability of a generic cell line to illustrate how such data would be presented.
| This compound Bromide Concentration | Average Cell Viability (%) | Standard Deviation |
| 0 µM (Control) | 100 | 5.2 |
| 10 nM | 98.5 | 4.8 |
| 100 nM | 95.2 | 6.1 |
| 1 µM | 88.7 | 5.5 |
| 10 µM | 75.3 | 7.2 |
| 50 µM | 52.1 | 6.8 |
| 100 µM | 35.8 | 8.1 |
Visualizations
Caption: M3 Muscarinic Receptor Signaling Pathway Inhibition by this compound Bromide.
Caption: Experimental Workflow for Optimizing this compound Bromide Concentration.
References
- 1. This compound Bromide - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Antimuscarinic effect of this compound bromide in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. This compound Bromide | C19H24BrNS2 | CID 72159 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. [Evaluation of this compound bromide (HSR-902) as an antiulcer agent] - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results with Tiquizium bromide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tiquizium bromide. The information is designed to address common issues that may lead to inconsistent experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound bromide?
This compound bromide is a competitive antagonist of muscarinic acetylcholine receptors (mAChRs).[1][2] It exhibits a high affinity for M3 receptors, which are predominantly found on smooth muscle cells and glandular tissue.[3][4] By blocking the binding of the endogenous neurotransmitter, acetylcholine, this compound bromide inhibits downstream signaling pathways, leading to the relaxation of smooth muscles.[1][2][5] This makes it an effective antispasmodic agent, particularly in the gastrointestinal tract.[1][5][6]
Q2: What are the primary research applications of this compound bromide?
This compound bromide is primarily used in research to investigate physiological processes regulated by muscarinic acetylcholine receptors. Its applications include studying smooth muscle contractility in various tissues (e.g., gastrointestinal tract, airways), investigating glandular secretions, and exploring its potential therapeutic effects in models of diseases characterized by smooth muscle hyperactivity, such as irritable bowel syndrome (IBS) and chronic obstructive pulmonary disease (COPD).[1][3][7]
Q3: What are the recommended storage conditions for this compound bromide?
To ensure stability, this compound bromide should be stored in a well-closed container, protected from light.[8] For long-term storage, it is advisable to keep the compound in a cool and dry place. Specific suppliers may provide their own recommended storage temperatures, such as 2-8°C. Always refer to the manufacturer's instructions for optimal storage conditions.
Q4: Is this compound bromide selective for a specific muscarinic receptor subtype?
This compound bromide demonstrates a degree of selectivity for the M3 muscarinic receptor subtype.[3][4] However, like many muscarinic antagonists, it can also interact with other subtypes (M1 and M2) at different concentrations.[3] It is crucial to consider the expression of various muscarinic receptor subtypes in your experimental model and the concentration of this compound bromide being used to ensure the observed effects are mediated by the intended target.
Troubleshooting Inconsistent Results
Inconsistent results in experiments involving this compound bromide can arise from various factors, from compound handling to experimental design. This section provides a guide to common issues and their potential solutions.
Problem 1: Lower than Expected Potency or Lack of Effect
Potential Causes:
-
Compound Degradation: this compound bromide, like many organic molecules, can be susceptible to degradation if not stored or handled properly. Exposure to light, high temperatures, or inappropriate pH can lead to a loss of activity.[9][10][11]
-
Impure Compound: The presence of impurities in the this compound bromide stock can significantly affect its potency.[1][2]
-
Inadequate Concentration: The concentration of this compound bromide may be too low to effectively antagonize the muscarinic receptors in the experimental system, especially if there is a high local concentration of acetylcholine.[12]
-
Suboptimal Experimental Conditions: The pH, temperature, or ionic composition of the experimental buffer can influence the binding of this compound bromide to its target receptor.[13][14]
Solutions:
-
Verify Compound Integrity:
-
Purchase this compound bromide from a reputable supplier that provides a certificate of analysis (CoA) with purity data.
-
Store the compound according to the manufacturer's recommendations, protected from light and moisture.
-
Prepare fresh stock solutions for each experiment and avoid repeated freeze-thaw cycles.
-
-
Optimize Concentration:
-
Perform a dose-response curve to determine the optimal concentration of this compound bromide for your specific experimental model.
-
Consider the potential for high endogenous acetylcholine levels in your preparation and adjust the antagonist concentration accordingly.
-
-
Control Experimental Parameters:
-
Ensure that the pH and temperature of your experimental buffers are within the physiological range and are consistent across all experiments.
-
Refer to established protocols for similar assays to confirm optimal buffer composition.
-
Problem 2: High Variability Between Experimental Replicates
Potential Causes:
-
Inconsistent Solution Preparation: Errors in weighing the compound or in serial dilutions can lead to significant variability in the final concentration of this compound bromide.
-
Biological Variability: Differences in tissue preparations, cell passages, or animal subjects can contribute to variability in the response to this compound bromide.
-
Assay-Specific Factors: In functional assays, such as muscle contractility studies, factors like tissue viability, equilibration time, and the method of agonist application can introduce variability.
Solutions:
-
Standardize Protocols:
-
Implement and strictly adhere to a detailed standard operating procedure (SOP) for solution preparation, including calibration of balances and pipettes.
-
Use a consistent source and passage number for cell lines. For tissue experiments, use animals of the same age, sex, and strain.
-
-
Increase Sample Size: Increasing the number of replicates (n) can help to reduce the impact of biological variability and increase the statistical power of your results.
-
Refine Assay Technique:
-
Ensure adequate equilibration time for tissues or cells before adding this compound bromide and the agonist.
-
Standardize the method and timing of agonist addition.
-
Data Presentation
Table 1: Receptor Binding Affinity of this compound Bromide
| Receptor Subtype | pKi Value |
| M1 | 8.70 |
| M2 | 8.94 |
| M3 | 9.11 |
Data derived from a radioligand binding assay.[3]
Table 2: In Vitro Potency of this compound Bromide
| Parameter | Value | Tissue Preparation |
| pA2 | 8.75 | Canine Tracheal Smooth Muscle |
The pA2 value is a measure of the potency of an antagonist in a functional assay.[3]
Experimental Protocols
Key Experiment 1: Determination of pA2 in Isolated Tissue
Objective: To determine the potency of this compound bromide as a competitive antagonist of acetylcholine-induced contractions in isolated smooth muscle.
Methodology:
-
Tissue Preparation:
-
Isolate a strip of smooth muscle tissue (e.g., guinea pig ileum, rat trachea) and mount it in an organ bath containing an appropriate physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and gassed with 95% O2 / 5% CO2.
-
Allow the tissue to equilibrate under a resting tension for at least 60 minutes, with regular washes every 15 minutes.
-
-
Agonist Concentration-Response Curve (Control):
-
Generate a cumulative concentration-response curve for acetylcholine by adding increasing concentrations of acetylcholine to the organ bath and recording the resulting muscle contraction.
-
-
Antagonist Incubation:
-
Wash the tissue thoroughly to remove the acetylcholine.
-
Add a known concentration of this compound bromide to the organ bath and allow it to incubate with the tissue for a predetermined time (e.g., 30 minutes).
-
-
Agonist Concentration-Response Curve (in the presence of Antagonist):
-
In the continued presence of this compound bromide, generate a second cumulative concentration-response curve for acetylcholine.
-
-
Data Analysis:
-
Compare the two acetylcholine concentration-response curves. A competitive antagonist like this compound bromide will cause a rightward shift in the curve without affecting the maximum response.
-
Calculate the dose ratio (the ratio of the EC50 of acetylcholine in the presence of the antagonist to the EC50 in its absence).
-
Perform a Schild regression analysis by plotting the log (dose ratio - 1) against the log of the molar concentration of this compound bromide. The x-intercept of this plot provides the pA2 value.
-
Key Experiment 2: Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound bromide for different muscarinic receptor subtypes.
Methodology:
-
Membrane Preparation:
-
Prepare cell membranes from a cell line stably expressing a specific muscarinic receptor subtype (e.g., CHO-K1 cells expressing human M1, M2, or M3 receptors).
-
-
Binding Reaction:
-
In a multi-well plate, incubate the cell membranes with a fixed concentration of a suitable radiolabeled muscarinic antagonist (e.g., [3H]-N-methylscopolamine) and varying concentrations of unlabeled this compound bromide.
-
-
Incubation and Separation:
-
Incubate the mixture at room temperature for a sufficient time to reach equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the free radioligand.
-
Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
-
Quantification:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the log concentration of this compound bromide.
-
Fit the data to a one-site competition binding model to determine the IC50 value (the concentration of this compound bromide that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Caption: this compound bromide's mechanism of action.
Caption: Workflow for troubleshooting inconsistent results.
References
- 1. This compound bromide |Axios Research [axios-research.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Antimuscarinic effect of this compound bromide in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Bromide - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. What is this compound Bromide used for? [synapse.patsnap.com]
- 6. This compound Bromide | C19H24BrNS2 | CID 72159 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. [Evaluation of this compound bromide (HSR-902) as an antiulcer agent] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. qbdgroup.com [qbdgroup.com]
- 9. iipseries.org [iipseries.org]
- 10. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 11. scribd.com [scribd.com]
- 12. Muscarinic receptor antagonists, from folklore to pharmacology; finding drugs that actually work in asthma and COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 13. How does pH affect drug delivery? [synapse.patsnap.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Tiquizium Bromide Experimental Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tiquizium bromide in experimental models. The information focuses on its known on-target antimuscarinic effects, which can manifest as "off-target" phenomena in certain experimental contexts, and addresses the current landscape of publicly available data on its broader molecular off-target interactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound bromide?
This compound bromide is an antimuscarinic agent that acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[1] There are five subtypes of muscarinic receptors (M1-M5), and this compound bromide shows affinity for these receptors, thereby blocking the binding of the endogenous neurotransmitter, acetylcholine.[1] This blockade inhibits the effects of acetylcholine, leading to the relaxation of smooth muscles and a reduction in glandular secretions.[1]
Q2: What are the known binding affinities of this compound bromide for muscarinic receptor subtypes?
Publicly available data from a radioligand binding assay study provides the following pKi values for this compound bromide at M1, M2, and M3 receptor subtypes, indicating a nonselective binding profile for these receptors.[2] Another study using radioligand binding with 3H-quinuclidinyl benzilate characterized this compound bromide as a nonselective, atropine-type muscarinic antagonist.[3]
Q3: Is there any information on the off-target molecular interactions of this compound bromide with other receptors, ion channels, or enzymes?
Currently, there is a lack of publicly available data from comprehensive receptor screening panels or broad selectivity profiling for this compound bromide. The existing literature primarily focuses on its on-target effects at muscarinic receptors. Therefore, its potential interactions with other molecular targets remain largely uncharacterized in the public domain.
Q4: What are the expected physiological effects of this compound bromide in in vivo experimental models?
Based on its antimuscarinic action, researchers can expect to observe effects related to the blockade of parasympathetic nervous system activity. In animal models, administration of this compound bromide has been shown to inhibit the development of gastric and duodenal lesions and to reduce gastric acid and pepsin output.[4] It also produces effects such as mydriasis (pupil dilation) and inhibition of salivation.[4]
Q5: What are the common "off-target" or side effects observed with this compound bromide that I should be aware of in my experiments?
The "off-target" effects in the context of a specific experiment are often the intended pharmacological effects in other organ systems. These are due to the systemic blockade of muscarinic receptors and include dry mouth, blurred vision, constipation, and urinary retention.[1][5] In experimental animals, these may manifest as reduced salivation, decreased gastrointestinal motility, and altered bladder function.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Unexpected cardiovascular effects in animal models (e.g., changes in heart rate). | This compound bromide is a non-selective muscarinic antagonist and can block M2 receptors in the heart, which are involved in regulating heart rate. | Monitor cardiovascular parameters closely. Consider using a more selective M3 antagonist if the desired effect is on smooth muscle without cardiac involvement, or co-administering a cardioselective beta-blocker to counteract tachycardia if experimentally appropriate. |
| Reduced food and water intake in long-term animal studies. | The antimuscarinic effect can cause significant dry mouth (reduced salivation) and decreased gastrointestinal motility, leading to discomfort and reduced appetite. | Ensure easy access to water and consider using a moistened or palatable diet. Monitor body weight and hydration status daily. For prolonged studies, consider alternative drug delivery methods that might reduce systemic exposure. |
| Variability in drug response between animals. | Differences in metabolic rates, drug distribution, or baseline parasympathetic tone can lead to variable responses. | Ensure a homogenous animal population in terms of age, weight, and sex. Acclimatize animals properly to the experimental conditions to stabilize their physiological state. Use a sufficient number of animals per group to ensure statistical power. |
| Confounding results in cell-based assays using serum-containing media. | This compound bromide may interact with components in the serum, altering its free concentration and availability to the cells. | Whenever possible, use serum-free media for the duration of the drug treatment. If serum is required, perform concentration-response curves to determine the effective concentration under your specific assay conditions. Include appropriate vehicle controls. |
| Difficulty in achieving desired level of smooth muscle relaxation in ex vivo tissue bath experiments. | The tissue may have a very high density of muscarinic receptors or high endogenous acetylcholine release, requiring higher concentrations of this compound bromide for effective competition. | Ensure complete washout of any previous contractile agents. Construct a full concentration-response curve for this compound bromide to determine its potency (pA2 value) in your specific tissue preparation. Verify the viability of the tissue with a known relaxing agent. |
Quantitative Data
Table 1: Muscarinic Receptor Binding Affinities of this compound Bromide
| Receptor Subtype | pKi Value | Experimental Model | Reference |
| M1 | 8.70 | Radioligand binding assay | [2] |
| M2 | 8.94 | Radioligand binding assay | [2] |
| M3 | 9.11 | Radioligand binding assay | [2] |
Experimental Protocols
Key Experiment: Competitive Radioligand Binding Assay for Muscarinic Receptors
This protocol provides a general framework for determining the binding affinity of this compound bromide for muscarinic receptors in a tissue homogenate or cell membrane preparation.
Objective: To determine the inhibitory constant (Ki) of this compound bromide for muscarinic receptors.
Materials:
-
Tissue homogenate or cell membrane preparation expressing muscarinic receptors.
-
Radiolabeled muscarinic antagonist (e.g., [3H]-N-methylscopolamine or [3H]-quinuclidinyl benzilate).
-
Unlabeled this compound bromide.
-
Assay buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Scintillation vials and scintillation fluid.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound bromide and perform serial dilutions to obtain a range of concentrations.
-
Dilute the radioligand in assay buffer to a final concentration typically at or below its Kd value.
-
Prepare the membrane homogenate in assay buffer to a concentration that results in specific binding of approximately 10% of the added radioligand.
-
-
Assay Setup:
-
In a series of tubes, add the membrane preparation, the fixed concentration of radioligand, and varying concentrations of unlabeled this compound bromide.
-
Include tubes for determining total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of a known muscarinic antagonist, e.g., atropine).
-
-
Incubation:
-
Incubate the tubes at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium. This time should be determined in preliminary kinetic experiments.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each tube through glass fiber filters using a filtration apparatus.
-
Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation fluid, and allow them to equilibrate.
-
Measure the radioactivity in each vial using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of this compound bromide by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the this compound bromide concentration.
-
Fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value (the concentration of this compound bromide that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
-
Visualizations
Caption: Mechanism of action of this compound bromide as a competitive antagonist at muscarinic acetylcholine receptors.
Caption: Experimental workflow for a competitive radioligand binding assay to determine the affinity of this compound bromide.
References
- 1. What is the mechanism of this compound Bromide? [synapse.patsnap.com]
- 2. Antimuscarinic effect of this compound bromide in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies on the affinity and selectivity of this compound bromide (HSR-902), a novel spasmolytic agent, for muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Evaluation of this compound bromide (HSR-902) as an antiulcer agent] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is this compound Bromide used for? [synapse.patsnap.com]
Technical Support Center: Tiquizium Bromide and Fluorescent Assays
This technical support center provides guidance to researchers, scientists, and drug development professionals who may encounter interference when using tiquizium bromide in fluorescent assays. The following information is designed to help you troubleshoot potential issues and ensure the accuracy of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound bromide and why might it interfere with fluorescent assays?
This compound bromide is a quaternary ammonium compound used as an antispasmodic drug.[1][2] Like other quaternary ammonium compounds, it has the potential to interfere with fluorescent assays through two primary mechanisms: autofluorescence and fluorescence quenching.[3][4]
-
Autofluorescence: The molecule itself may absorb light at the excitation wavelength and emit its own fluorescence, leading to a false-positive signal or high background.[3][5]
-
Fluorescence Quenching: The bromide ion (Br-) is known to be an effective fluorescence quencher for certain fluorophores.[6][7][8][9] This can lead to a decrease in the measured fluorescence signal, potentially resulting in a false-negative interpretation.
Q2: Does this compound bromide have known absorbance and fluorescence spectra?
Currently, there is no publicly available, detailed absorbance or fluorescence spectrum specifically for this compound bromide. However, a structurally similar compound, tiotropium bromide, exhibits a maximum UV absorbance at 230 nm.[10][11] This suggests that this compound bromide may also absorb light in the UV region of the spectrum. Without specific data, it is crucial to experimentally determine if this compound bromide interferes with your specific fluorescent assay.
Q3: How can I determine if this compound bromide is interfering with my assay?
The most effective way to assess potential interference is to run a set of control experiments. These controls will help you identify if this compound bromide is autofluorescent or causing quenching in your specific assay conditions.
Troubleshooting Guide
If you suspect that this compound bromide is interfering with your fluorescent assay, follow this troubleshooting guide.
Issue 1: High background fluorescence or a false-positive signal.
This may be due to the intrinsic fluorescence (autofluorescence) of this compound bromide.
Troubleshooting Steps:
-
Run a "this compound Bromide Only" Control: Prepare a sample containing this compound bromide at the same concentration used in your experiment, but without the fluorescent probe or other assay components. Measure the fluorescence at the excitation and emission wavelengths of your assay. A significant signal in this control indicates autofluorescence.
-
Spectral Scan: If your instrument allows, perform an excitation and emission scan of the "this compound bromide only" sample to determine its spectral profile. This will help you understand the wavelengths at which it is fluorescent.
-
Change Fluorophore: If this compound bromide is autofluorescent in the spectral region of your current dye, consider switching to a fluorophore with a longer excitation and emission wavelength (a "red-shifted" dye). Many compounds that autofluoresce in the blue or green regions of the spectrum show less interference in the red or far-red regions.[12]
Issue 2: Lower than expected fluorescence signal or a false-negative result.
This could be caused by fluorescence quenching from the bromide ion or the this compound cation itself.
Troubleshooting Steps:
-
Run a Quenching Control: Prepare a sample with your fluorescent probe at the standard assay concentration and add this compound bromide at the experimental concentration. Compare the fluorescence intensity of this sample to a control sample containing only the fluorescent probe. A significant decrease in fluorescence in the presence of this compound bromide suggests quenching.
-
Vary this compound Bromide Concentration: Perform a dose-response experiment by adding increasing concentrations of this compound bromide to your fluorescent probe. A concentration-dependent decrease in fluorescence is a strong indicator of quenching.
-
Consider an Alternative Salt Form: If available, and if the bromide ion is confirmed to be the quenching agent, consider using a different salt form of the this compound cation (e.g., chloride or acetate) to see if the quenching effect is mitigated.
Experimental Protocols
Protocol 1: Assessing Autofluorescence of this compound Bromide
Objective: To determine if this compound bromide exhibits intrinsic fluorescence at the excitation and emission wavelengths of the assay.
Materials:
-
This compound bromide
-
Assay buffer
-
Microplate reader or spectrofluorometer
-
Black, opaque microplates suitable for fluorescence measurements
Methodology:
-
Prepare a stock solution of this compound bromide in the assay buffer.
-
Create a serial dilution of this compound bromide in the assay buffer, covering the range of concentrations to be used in the experiment.
-
Add the this compound bromide dilutions to the wells of a black microplate.
-
Include a "buffer only" blank control.
-
Measure the fluorescence intensity at the excitation and emission wavelengths used for your primary assay.
-
Data Analysis: Subtract the average fluorescence of the "buffer only" blank from the fluorescence readings of the this compound bromide samples. A concentration-dependent increase in fluorescence indicates autofluorescence.
Workflow for Assessing Autofluorescence
Caption: Workflow for assessing this compound bromide autofluorescence.
Protocol 2: Assessing Fluorescence Quenching by this compound Bromide
Objective: To determine if this compound bromide quenches the fluorescence of the assay's fluorophore.
Materials:
-
This compound bromide
-
Fluorescent probe (the one used in your assay)
-
Assay buffer
-
Microplate reader or spectrofluorometer
-
Black, opaque microplates
Methodology:
-
Prepare a solution of the fluorescent probe in the assay buffer at the concentration used in your experiment.
-
Prepare a stock solution of this compound bromide in the assay buffer.
-
In the wells of a black microplate, add the fluorescent probe solution.
-
To these wells, add a serial dilution of this compound bromide, covering a range of concentrations including and exceeding the experimental concentration.
-
Include a "probe only" control (no this compound bromide).
-
Incubate the plate for a short period to allow for any interactions to occur.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
-
Data Analysis: Normalize the fluorescence intensity of each well to the "probe only" control. Plot the normalized fluorescence intensity against the concentration of this compound bromide. A concentration-dependent decrease in fluorescence indicates quenching.
Workflow for Assessing Fluorescence Quenching
Caption: Workflow for assessing this compound bromide fluorescence quenching.
Data Presentation
Table 1: Hypothetical Autofluorescence Data for this compound Bromide
| This compound Bromide (µM) | Raw Fluorescence (RFU) | Corrected Fluorescence (RFU) |
| 0 (Buffer Blank) | 50 | 0 |
| 1 | 75 | 25 |
| 10 | 250 | 200 |
| 100 | 2050 | 2000 |
Corrected Fluorescence = Raw Fluorescence - Raw Fluorescence of Buffer Blank
Table 2: Hypothetical Quenching Data for this compound Bromide
| This compound Bromide (µM) | Raw Fluorescence (RFU) | Normalized Fluorescence (%) |
| 0 (Probe Only) | 10,000 | 100 |
| 1 | 9,500 | 95 |
| 10 | 7,000 | 70 |
| 100 | 2,000 | 20 |
Normalized Fluorescence = (Raw Fluorescence of Sample / Raw Fluorescence of Probe Only) * 100
Signaling Pathways and Logical Relationships
The decision-making process for troubleshooting potential interference from this compound bromide can be visualized as a logical workflow.
Decision Tree for this compound Bromide Interference
Caption: Decision tree for troubleshooting this compound bromide interference.
References
- 1. This compound Bromide | C19H24BrNS2 | CID 72159 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound bromide | 71731-58-3 [chemicalbook.com]
- 3. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. A fluorescently labelled quaternary ammonium compound (NBD-DDA) to study resistance mechanisms in bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Fluorescence quenching of coumarins by halide ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. organic chemistry - What makes a species "fluorescence quencher"? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 8. diverdi.colostate.edu [diverdi.colostate.edu]
- 9. studylib.net [studylib.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Tiquizium Bromide Experimental Protocols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tiquizium bromide.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments involving this compound bromide.
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or unexpected results in smooth muscle contraction assays | Tachyphylaxis: Repeated application of acetylcholine or other muscarinic agonists can lead to desensitization of muscarinic receptors. | - Allow for a sufficient washout period between agonist applications. - Consider using a lower concentration of the agonist. - Prepare fresh tissue preparations for each experiment to ensure receptor viability. |
| Tissue Viability: The isolated smooth muscle tissue may have degraded due to improper handling or prolonged experiment duration. | - Ensure the physiological salt solution is continuously aerated with 95% O₂ / 5% CO₂ and maintained at 37°C. - Handle the tissue gently to avoid damage. - Use freshly isolated tissue for each experiment. | |
| Incorrect this compound Bromide Concentration: Inaccurate serial dilutions or errors in stock solution preparation. | - Prepare fresh stock solutions and perform serial dilutions carefully. - Verify the concentration of the stock solution using a suitable analytical method if possible. | |
| Low signal-to-noise ratio in competitive binding assays | Insufficient Receptor Expression: The cell line or tissue preparation may not have a high enough density of muscarinic receptors. | - Use a cell line known to express high levels of the target muscarinic receptor subtype (e.g., CHO or HEK293 cells stably expressing the human M3 receptor). - Optimize membrane preparation protocols to enrich for the receptor of interest. |
| Radioligand Degradation: The radiolabeled ligand may have degraded over time. | - Aliquot and store the radioligand at the recommended temperature (typically -20°C or -80°C). - Avoid repeated freeze-thaw cycles. - Use a fresh batch of radioligand if degradation is suspected. | |
| High Non-Specific Binding: The radioligand may be binding to non-receptor components. | - Include a non-specific binding control (e.g., a high concentration of a known muscarinic antagonist like atropine) in the assay. - Optimize washing steps to remove unbound radioligand effectively. - Consider using a different radioligand with higher specificity. | |
| Precipitation of this compound Bromide in aqueous solutions | Solubility Limits Exceeded: this compound bromide may have limited solubility in certain buffers, especially at higher concentrations. | - Prepare stock solutions in an appropriate solvent such as sterile water or DMSO.[1] - For aqueous working solutions, ensure the final concentration does not exceed the solubility limit. - Consider performing a solubility test before preparing large volumes of working solutions. |
| Cell toxicity or morphological changes observed in cell-based assays | High Concentration of this compound Bromide or Solvent: The concentration of this compound bromide or the solvent (e.g., DMSO) may be toxic to the cells. | - Perform a dose-response curve to determine the optimal, non-toxic concentration of this compound bromide. - Ensure the final concentration of the solvent in the cell culture medium is below the toxic threshold (typically <0.5% for DMSO). - Include a vehicle control to assess the effect of the solvent on the cells. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound bromide?
A1: this compound bromide is a competitive antagonist of muscarinic acetylcholine receptors (mAChRs).[2] It blocks the binding of the neurotransmitter acetylcholine to these receptors, thereby inhibiting the physiological responses mediated by the parasympathetic nervous system, such as smooth muscle contraction.[2][3]
Q2: Which muscarinic receptor subtypes does this compound bromide have the highest affinity for?
A2: this compound bromide exhibits a high affinity for M1, M2, and M3 muscarinic receptor subtypes.[4]
Q3: How should I prepare a stock solution of this compound bromide?
A3: It is recommended to prepare a stock solution of this compound bromide in a solvent such as sterile water or dimethyl sulfoxide (DMSO).[1] For long-term storage, it is advisable to store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.
Q4: What are some common in vitro assays to characterize the activity of this compound bromide?
A4: Common in vitro assays include:
-
Competitive Radioligand Binding Assays: To determine the binding affinity (Ki) of this compound bromide for different muscarinic receptor subtypes.
-
Isolated Organ Bath (Smooth Muscle Contraction) Assays: To assess the functional antagonist activity of this compound bromide by measuring its ability to inhibit agonist-induced smooth muscle contraction in tissues like guinea pig ileum or trachea.[4]
-
Calcium Mobilization Assays: In cell lines expressing a specific muscarinic receptor subtype, this assay measures the ability of this compound bromide to block agonist-induced increases in intracellular calcium.
Q5: What are the expected side effects of this compound bromide in in vivo studies?
A5: Due to its anticholinergic properties, potential side effects in in vivo studies may include dry mouth, blurred vision, constipation, and urinary retention.[2]
Quantitative Data
Table 1: this compound Bromide Binding Affinities (pKi)
| Muscarinic Receptor Subtype | pKi Value |
| M1 | 8.70[4] |
| M2 | 8.94[4] |
| M3 | 9.11[4] |
| (Data obtained from radioligand binding assays)[4] |
Detailed Experimental Protocols
Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound bromide for a specific muscarinic receptor subtype (e.g., M3).
Materials:
-
Cell membranes prepared from a cell line stably expressing the human M3 muscarinic receptor (e.g., CHO-K1 or HEK293).
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) or another suitable M3-selective radioligand.
-
This compound bromide.
-
Atropine (for determination of non-specific binding).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound bromide in assay buffer.
-
In a 96-well plate, add the following to each well:
-
50 µL of assay buffer (for total binding).
-
50 µL of a high concentration of atropine (e.g., 1 µM) for non-specific binding.
-
50 µL of the this compound bromide serial dilutions.
-
-
Add 50 µL of the radioligand ([³H]-NMS) at a concentration close to its Kd to each well.
-
Add 100 µL of the cell membrane preparation (50-100 µg of protein) to each well.
-
Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound bromide concentration and fit the data using a non-linear regression model to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Isolated Guinea Pig Ileum Contraction Assay
Objective: To evaluate the functional antagonist activity of this compound bromide on acetylcholine-induced smooth muscle contraction.
Materials:
-
Guinea pig.
-
Krebs-Henseleit solution (118 mM NaCl, 4.7 mM KCl, 1.2 mM KH₂PO₄, 1.2 mM MgSO₄, 2.5 mM CaCl₂, 25 mM NaHCO₃, 11.7 mM glucose).
-
Acetylcholine (ACh).
-
This compound bromide.
-
Isolated organ bath system with isometric force transducers.
-
Aeration with 95% O₂ / 5% CO₂.
Procedure:
-
Humanely euthanize a guinea pig and isolate a section of the terminal ileum.
-
Cut the ileum into segments of approximately 2-3 cm in length.
-
Mount each segment in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously aerated.
-
Apply a resting tension of approximately 1 gram and allow the tissue to equilibrate for at least 60 minutes, with washes every 15 minutes.
-
Obtain a cumulative concentration-response curve for acetylcholine by adding increasing concentrations of ACh to the organ bath and recording the contractile response.
-
Wash the tissue repeatedly until the baseline tension is restored.
-
Incubate the tissue with a specific concentration of this compound bromide for a predetermined period (e.g., 30 minutes).
-
In the presence of this compound bromide, obtain a second cumulative concentration-response curve for acetylcholine.
-
Data Analysis: Plot the contractile response as a percentage of the maximum response against the logarithm of the acetylcholine concentration for both curves (with and without this compound bromide). A rightward shift in the concentration-response curve in the presence of this compound bromide indicates competitive antagonism. The pA₂ value, a measure of antagonist potency, can be calculated from the Schild plot.
Visualizations
Caption: M3 Muscarinic Receptor Signaling Pathway and this compound Bromide's Point of Action.
Caption: Workflow for Isolated Smooth Muscle Contraction Assay.
References
Validation & Comparative
A Comparative Analysis of Tiquizium Bromide and Pirenzepine: Muscarinic Receptor Antagonism in Focus
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study of Tiquizium bromide and pirenzepine, two muscarinic receptor antagonists with distinct selectivity profiles and clinical applications. By examining their mechanisms of action, receptor binding affinities, and functional effects, supported by experimental data, this document aims to offer a comprehensive resource for researchers in pharmacology and drug development.
Introduction
This compound bromide and pirenzepine are both anticholinergic agents that exert their effects by blocking muscarinic acetylcholine receptors (mAChRs). However, their pharmacological profiles differ significantly, leading to distinct therapeutic uses. This compound bromide is a non-selective muscarinic antagonist, acting on various mAChR subtypes, and is primarily utilized as an antispasmodic to alleviate smooth muscle contractions in the gastrointestinal and urinary tracts.[1][2][3][4] In contrast, pirenzepine is recognized for its relative selectivity for the M1 muscarinic receptor subtype.[5][6] This selectivity allows it to reduce gastric acid secretion with a lower incidence of the typical side effects associated with non-selective anticholinergics, making it a therapeutic option for peptic ulcer disease.[7][8]
Mechanism of Action and Signaling Pathways
Both drugs act as competitive antagonists at muscarinic receptors, preventing acetylcholine (ACh) from binding and initiating downstream signaling cascades. The five muscarinic receptor subtypes (M1-M5) are G-protein coupled receptors (GPCRs) that mediate diverse physiological functions.
This compound Bromide: As a non-selective antagonist, this compound bromide blocks M1, M2, and M3 receptors, and likely M4 and M5 receptors as well, although specific binding data for the latter are less available.[9] Its antispasmodic effects in the gut and bladder are primarily attributed to the blockade of M3 receptors on smooth muscle cells, which are coupled to Gq/11 proteins.[1] Inhibition of M3 receptors prevents the activation of phospholipase C (PLC), the subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG), and the resulting increase in intracellular calcium that leads to muscle contraction.
Pirenzepine: Pirenzepine's therapeutic action in treating peptic ulcers stems from its preferential antagonism of M1 receptors on enterochromaffin-like (ECL) cells and parasympathetic ganglia.[6][7] By blocking these Gq/11-coupled receptors, pirenzepine reduces histamine release from ECL cells and decreases vagally-mediated stimulation of gastric acid secretion from parietal cells. Its lower affinity for M2 and M3 receptors results in fewer cardiac and smooth muscle-related side effects compared to non-selective antagonists.[7][10]
Below are diagrams illustrating the primary signaling pathways affected by these drugs.
References
- 1. [Evaluation of this compound bromide (HSR-902) as an antiulcer agent] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. M4 muscarinic receptor signaling ameliorates striatal plasticity deficits in models of L-DOPA-induced dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pirenzepine--a ligand with original binding properties to muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Pylorus ligastion method for anti ulcer study | PPTX [slideshare.net]
- 8. (PDF) Evaluation of this compound Bromide (HSR-902) as an [research.amanote.com]
- 9. Expt. 4 Study of anti ulcer activity of a drug using pylorus ligand (SHAY) rat model | PDF [slideshare.net]
- 10. Analysis of Signal Transduction Pathways Downstream M2 Receptor Activation: Effects on Schwann Cell Migration and Morphology - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Antispasmodic Effects of Tiquizium Bromide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antispasmodic effects of Tiquizium bromide against other prominent alternatives, supported by experimental data. The objective is to offer a clear, data-driven perspective for researchers and professionals in the field of drug development.
Introduction to Antispasmodic Agents
Gastrointestinal (GI) motility is a complex process regulated by the enteric nervous system, smooth muscle physiology, and various neurotransmitters. Spasms of the GI smooth muscle can lead to significant pain and discomfort, characteristic of conditions like Irritable Bowel Syndrome (IBS). Antispasmodic drugs aim to alleviate these symptoms by reducing smooth muscle contractions. This guide focuses on this compound bromide and compares its pharmacological profile with three other widely used antispasmodics: Otilonium bromide, Pinaverium bromide, and Mebeverine.
Mechanism of Action
The therapeutic efficacy of antispasmodic agents is intrinsically linked to their mechanism of action. This compound bromide and its comparators exhibit distinct molecular targets and signaling pathways.
This compound Bromide: A quaternary ammonium compound, this compound bromide functions as a non-selective muscarinic acetylcholine receptor (mAChR) antagonist.[1] By blocking M3 muscarinic receptors on gastrointestinal smooth muscle cells, it inhibits the binding of acetylcholine, a key neurotransmitter that mediates muscle contraction. This antagonism prevents the downstream signaling cascade that leads to smooth muscle contraction, resulting in a spasmolytic effect.
Otilonium Bromide: This agent exhibits a multi-target mechanism. It acts as an L-type and T-type calcium channel blocker, directly inhibiting the influx of extracellular calcium required for muscle contraction.[2] Additionally, it possesses antimuscarinic and anti-tachykinin NK2 receptor properties, further contributing to its spasmolytic and analgesic effects.[2][3]
Pinaverium Bromide: As a quaternary ammonium derivative, Pinaverium bromide is a selective L-type calcium channel blocker that acts locally on the gastrointestinal tract.[4] Its primary action is to prevent calcium entry into colonic smooth muscle cells, thereby inhibiting contraction.[4]
Mebeverine: A musculotropic antispasmodic, Mebeverine acts directly on the smooth muscle. Its mechanism involves the blockade of sodium and calcium channels, which reduces muscle cell excitability and prevents spasms.[5] It also has a mild local anesthetic effect.[5]
Comparative Preclinical Data
Preclinical studies provide valuable insights into the potency and selectivity of antispasmodic agents. The following table summarizes key in vitro data for this compound bromide and its comparators.
| Drug | Assay | Tissue | Parameter | Value | Reference |
| This compound Bromide | Muscarinic Receptor Binding | Canine Tracheal Smooth Muscle | pA2 | 8.75 | |
| Muscarinic Receptor Binding | - | pKi (M1) | 8.70 | ||
| Muscarinic Receptor Binding | - | pKi (M2) | 8.94 | ||
| Muscarinic Receptor Binding | - | pKi (M3) | 9.11 | ||
| Pinaverium Bromide | Inhibition of Cholinergic Response | Canine Colonic Circular Smooth Muscle | IC50 | 1.0 x 10⁻⁶ M | [4] |
| Inhibition of Spontaneous Contraction | Canine Colonic Circular Smooth Muscle | IC50 | 3.8 x 10⁻⁶ M | [4] | |
| Otilonium Bromide | Carbachol-induced Contraction | Human Gallbladder | ED50 | 1.34 x 10⁻⁶ M | [6] |
| Atropine (Reference) | Carbachol-induced Contraction | Human Gallbladder | ED50 | 5.03 x 10⁻⁸ M | [6] |
| Carbachol-induced Contraction | Guinea Pig Gallbladder | ED50 | 2.75 x 10⁻⁷ M | [6] |
Comparative Clinical Efficacy
Clinical trials, primarily in patients with Irritable Bowel Syndrome (IBS), offer a comparative perspective on the therapeutic effectiveness of these antispasmodics.
| Drug Comparison | Indication | Key Findings | Reference |
| Otilonium Bromide vs. Placebo | IBS | Otilonium bromide was significantly superior to placebo in reducing the frequency of abdominal pain and severity of bloating. | [3] |
| Otilonium Bromide vs. Pinaverium Bromide | IBS | Otilonium bromide was significantly more effective than pinaverium bromide in reducing the number of pain attacks. | [7] |
| Pinaverium Bromide vs. Mebeverine | Diarrhoea-predominant IBS | Both drugs showed similar therapeutic efficacy in improving global well-being and stool consistency. Pinaverium bromide significantly prolonged colonic transit time. | [8] |
| Mebeverine vs. Placebo | IBS | Several studies have shown a significant decrease in abdominal pain with mebeverine treatment compared to placebo. | [5][9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key in vitro and in vivo assays used to evaluate antispasmodic activity.
In Vitro: Isolated Guinea Pig Ileum Assay
This assay assesses the ability of a compound to inhibit smooth muscle contractions induced by an agonist like acetylcholine.
Methodology:
-
Tissue Preparation: A male guinea pig (250-350 g) is euthanized by cervical dislocation. A 2-3 cm segment of the terminal ileum is isolated and cleaned of mesenteric attachments. The segment is mounted in a 10 mL organ bath containing Tyrode's solution, maintained at 37°C, and aerated with a 95% O₂ / 5% CO₂ gas mixture. The tissue is allowed to equilibrate for 60 minutes under a resting tension of 1 g, with the bath solution being changed every 15 minutes.[10]
-
Contraction Induction: A cumulative concentration-response curve is established for acetylcholine (10⁻⁹ to 10⁻⁵ M) to determine the EC₅₀ (the concentration that produces 50% of the maximal response).
-
Antagonist Evaluation: After washing the tissue and allowing it to return to baseline, it is incubated with the test compound (e.g., this compound bromide) at a specific concentration for 20-30 minutes. The cumulative acetylcholine concentration-response curve is then repeated in the presence of the antagonist.
-
Data Analysis: The contractile responses are recorded using an isometric transducer connected to a data acquisition system. The percentage inhibition of the acetylcholine-induced contraction by the test compound is calculated. By repeating the experiment with different concentrations of the antagonist, a Schild plot can be constructed to determine the pA₂ value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.[11]
In Vivo: Charcoal Meal Gastrointestinal Transit Test
This model evaluates the effect of a drug on the rate of gastrointestinal transit in rodents.
Methodology:
-
Animal Preparation: Male mice (20-25 g) are fasted for 18 hours with free access to water.
-
Drug Administration: The test compound (e.g., this compound bromide) or vehicle (control) is administered orally (p.o.) or intraperitoneally (i.p.) at a specific time before the charcoal meal.
-
Charcoal Meal Administration: A charcoal meal, consisting of a 5% suspension of charcoal in 10% gum arabic, is administered orally (0.3 mL per mouse).[12][13]
-
Transit Measurement: After a predetermined time (e.g., 20-30 minutes), the mice are euthanized by cervical dislocation. The small intestine is carefully dissected from the pyloric sphincter to the ileocecal junction. The total length of the small intestine is measured, as is the distance traveled by the charcoal meal from the pylorus.
-
Data Analysis: The gastrointestinal transit is expressed as the percentage of the distance traveled by the charcoal relative to the total length of the small intestine. The results from the drug-treated group are compared to the vehicle-treated group to determine the effect on intestinal motility.
Conclusion
This compound bromide is a potent antimuscarinic agent with demonstrated antispasmodic properties. Its primary mechanism of action, the blockade of muscarinic receptors, is a well-established strategy for reducing gastrointestinal smooth muscle contractility. In comparison, other antispasmodics like Otilonium bromide and Pinaverium bromide offer alternative mechanisms, primarily through the blockade of calcium channels, with Otilonium bromide having a more complex, multi-target profile. Mebeverine provides a direct musculotropic effect.
The choice of an appropriate antispasmodic for further development or clinical application will depend on the specific therapeutic goal. The data presented in this guide suggests that while all these agents are effective in reducing gastrointestinal spasms, their distinct pharmacological profiles may offer advantages in different clinical scenarios. For instance, the multi-target action of Otilonium bromide may provide broader efficacy in managing the complex symptoms of IBS. Further head-to-head clinical trials are warranted to definitively establish the comparative efficacy and safety of this compound bromide against these alternatives. The experimental protocols provided herein offer a framework for such future investigations.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Otilonium bromide: a selective spasmolytic for the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of antispasmodics in the treatment of irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Action of pinaverium bromide, a calcium-antagonist, on gastrointestinal motility disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Efficacy of Mebeverine in the Treatment of Irritable Bowel Syndrome—A Systematic Review [mdpi.com]
- 6. Comparison of the isolated human and guinea pig gallbladder strip models in the assessment of antispasmodic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A comparison of the action of otilonium bromide and pinaverium bromide: study conducted under clinical control. | Semantic Scholar [semanticscholar.org]
- 8. Effect of a calcium channel blocker and antispasmodic in diarrhoea-predominant irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Spasmolytic effect of traditional herbal formulation on guinea pig ileum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of an ex vivo model for pharmacological experimentation on isolated tissue preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
Tiquizium Bromide: A Comparative Efficacy Analysis Against Other Anticholinergics
For researchers and drug development professionals navigating the landscape of anticholinergic agents for gastrointestinal disorders, a clear understanding of the comparative efficacy and mechanisms of action is paramount. This guide provides a detailed comparison of tiquizium bromide with other commonly used anticholinergics, including otilonium bromide, hyoscine butylbromide, and mebeverine. The comparison is based on available pharmacological data, clinical trial outcomes, and underlying signaling pathways.
Mechanism of Action: Targeting Muscarinic Receptors
This compound bromide, like other anticholinergic drugs, exerts its therapeutic effect by acting as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs) in the smooth muscles of the gastrointestinal tract.[1][2] The primary target for reducing gut motility and spasms is the M3 subtype of muscarinic receptors.
Signaling Pathway of M3 Muscarinic Receptor Antagonism
Anticholinergic drugs, including this compound bromide, interrupt the signaling cascade initiated by acetylcholine (ACh) binding to M3 receptors on gastrointestinal smooth muscle cells. This interruption leads to muscle relaxation and a reduction in spasmodic activity.
Pharmacological Potency: A Quantitative Comparison
The potency of a competitive antagonist is often expressed by its pA2 value, which is the negative logarithm of the molar concentration of an antagonist that requires a doubling of the agonist concentration to produce the same response. A higher pA2 value indicates a higher affinity of the antagonist for the receptor and thus greater potency.
| Drug | pA2 Value | Tissue | Agonist | Reference |
| This compound Bromide | 8.75 | Canine Tracheal Smooth Muscle | Acetylcholine | [3] |
| Atropine | 8.72 | Human Colon (Circular Muscle) | Carbachol | [4] |
| 4-DAMP | 9.41 | Human Colon (Circular Muscle) | Carbachol | [4] |
| Otilonium Bromide | - | - | - | - |
| Hyoscine Butylbromide | - | - | - | - |
| Mebeverine | - | - | - | - |
Clinical Efficacy: An Overview of Available Data
Direct head-to-head clinical trials comparing the efficacy of this compound bromide with other anticholinergics for conditions like Irritable Bowel Syndrome (IBS) are limited. However, data from placebo-controlled trials for individual agents provide a basis for indirect comparison.
This compound Bromide
Clinical data on the efficacy of this compound bromide specifically for IBS is not extensively reported in readily available literature. It is primarily indicated for the relief of smooth muscle spasms in the gastrointestinal tract associated with conditions like gastritis and peptic ulcers.[1][2]
Otilonium Bromide
Several clinical trials have demonstrated the efficacy of otilonium bromide in the treatment of IBS.
| Study Endpoint | Otilonium Bromide (40 mg t.i.d.) | Placebo | p-value | Reference |
| Reduction in weekly frequency of abdominal pain episodes | -0.90 ± 0.88 | -0.65 ± 0.91 | 0.03 | [5] |
| Reduction in abdominal bloating score | -1.2 ± 1.2 | -0.9 ± 1.1 | 0.02 | [5] |
| Patient-assessed global efficacy | 1.3 ± 1.1 | 1.0 ± 1.1 | 0.047 | [5] |
| Responder rate (physician's global assessment) | 36.9% | 22.5% | 0.007 | [6] |
A study comparing otilonium bromide to mebeverine in Asian patients with IBS concluded that both drugs were similarly effective in relieving symptoms.[7] Another study suggested that otilonium bromide may be more effective than pinaverium bromide in reducing the number of pain attacks in IBS patients.[6]
Hyoscine Butylbromide
Hyoscine butylbromide has been shown to be effective in providing relief from abdominal cramps and pain. In a real-world survey, users reported a greater than 50% reduction in the intensity of gastrointestinal cramps and pain.[8] The onset of relief was reported to be within 60 minutes for the majority of users.[8]
Mebeverine
A systematic review of 22 studies on mebeverine for IBS concluded that it is an effective treatment option with a good safety profile.[9] Six of the reviewed studies reported a significant decrease in abdominal pain after mebeverine treatment.[9] However, a meta-analysis of eight randomized trials found that while mebeverine was well-tolerated, its efficacy in the global improvement of IBS was not statistically significant compared to placebo.[10]
Experimental Protocols
In Vitro Assessment of Anticholinergic Potency (Schild Analysis)
The pA2 value, a measure of antagonist potency, is determined using an in vitro organ bath setup, a classic pharmacological method.[11]
Methodology:
-
Tissue Preparation: A segment of smooth muscle tissue, such as the guinea pig ileum, is isolated and mounted in an organ bath.[12]
-
Physiological Conditions: The tissue is maintained in a physiological salt solution (e.g., Tyrode's solution) at a constant temperature (37°C) and aerated with a gas mixture (e.g., 95% O2, 5% CO2).
-
Agonist Response: A cumulative concentration-response curve is generated for an agonist (e.g., acetylcholine) to establish a baseline contractile response.
-
Antagonist Incubation: The tissue is washed and then incubated with a fixed concentration of the antagonist (e.g., this compound bromide) for a predetermined period.
-
Shift in Agonist Response: A second agonist concentration-response curve is generated in the presence of the antagonist. A competitive antagonist will cause a parallel rightward shift of the curve.
-
Dose Ratio Calculation: The dose ratio is calculated as the ratio of the EC50 (concentration of agonist producing 50% of the maximal response) in the presence and absence of the antagonist.
-
Schild Plot: The experiment is repeated with several different concentrations of the antagonist. A Schild plot is then constructed by plotting the logarithm of (dose ratio - 1) against the negative logarithm of the molar concentration of the antagonist. The x-intercept of the resulting linear regression gives the pA2 value.[12]
Clinical Trial Protocol for Irritable Bowel Syndrome
The design of clinical trials for functional gastrointestinal disorders like IBS follows a generally standardized approach to ensure robust and reliable data.[13][14]
Methodology:
-
Patient Recruitment: Patients meeting specific diagnostic criteria for IBS (e.g., Rome IV criteria) are recruited.
-
Screening and Run-in Period: A baseline period (typically 2-4 weeks) is used to collect baseline symptom data and ensure patients meet the inclusion criteria. A placebo run-in may be used to exclude high placebo responders.
-
Randomization: Patients are randomly assigned to receive either the investigational drug (e.g., this compound bromide) or a placebo in a double-blind manner.
-
Treatment Period: The treatment phase typically lasts for a predefined period, often 12 weeks.
-
Data Collection: Patients maintain daily diaries to record symptoms such as abdominal pain severity, bloating, stool frequency, and consistency. Standardized questionnaires are also used to assess global symptom relief and quality of life.
-
Endpoints: The primary endpoint is often a composite responder analysis, for example, a patient who experiences a clinically significant reduction in abdominal pain and an improvement in stool consistency for a certain percentage of the treatment period. Secondary endpoints may include changes in individual symptoms from baseline.
-
Statistical Analysis: The proportion of responders in the treatment group is compared to the placebo group to determine the efficacy of the drug.
Safety and Tolerability
Anticholinergic drugs are known for a class-specific set of side effects due to the blockade of muscarinic receptors in other parts of the body. Common adverse events include dry mouth, blurred vision, constipation, and urinary retention.[14] The incidence and severity of these side effects can vary between different anticholinergic agents.
-
Otilonium Bromide: In clinical trials, otilonium bromide has been shown to have a tolerability profile similar to placebo, which is attributed to its poor systemic absorption.[5][6]
-
Hyoscine Butylbromide: As a classic anticholinergic, it is more commonly associated with systemic side effects like dry mouth and blurred vision.[7]
-
Mebeverine: Generally considered to be well-tolerated with a low incidence of adverse effects.[9][10]
Conclusion
This compound bromide demonstrates potent anticholinergic activity in preclinical models, as indicated by its high pA2 value. While direct comparative clinical efficacy data in IBS is lacking, its mechanism of action as a muscarinic antagonist is well-established and shared with other effective anticholinergics. Otilonium bromide has a growing body of evidence supporting its efficacy and favorable tolerability in IBS. Hyoscine butylbromide is a well-established option for acute abdominal cramping, while the efficacy of mebeverine in global IBS symptom improvement has been debated.
For researchers and drug developers, the choice of an anticholinergic agent will depend on the specific indication, the desired balance between efficacy and tolerability, and the available clinical evidence. Further head-to-head clinical trials are needed to definitively establish the comparative efficacy of this compound bromide against other anticholinergics in the management of functional gastrointestinal disorders.
References
- 1. Characterization of muscarinic receptors mediating contractions of circular and longitudinal muscle of human isolated colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological and non-pharmacological treatments for irritable bowel syndrome: Protocol for a systematic review and network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. View of Study design considerations for irritable bowel syndrome clinical trials | Annals of Gastroenterology [annalsgastro.gr]
- 4. Comparative potency of newer anticholinergic drugs in man, as determined by sigmoid motility technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Study design considerations for irritable bowel syndrome clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. qualityresearch.com [qualityresearch.com]
- 7. Evaluation of drug treatment in irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Placebo Effect in Clinical Trial Design for Irritable Bowel Syndrome [jnmjournal.org]
- 10. ppd.com [ppd.com]
- 11. Analysis of spatiotemporal pattern and quantification of gastrointestinal slow waves caused by anticholinergic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cholinergic effects on human gastric motility - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cholinergic effects on human gastric motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Irritable bowel syndrome: A concise review of current treatment concepts - PMC [pmc.ncbi.nlm.nih.gov]
A Cross-Species Comparative Guide to the Effects of Tiquizium Bromide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the effects of Tiquizium bromide, an antimuscarinic agent, across different species. It objectively compares its performance with alternative antispasmodic drugs, supported by experimental data. Detailed methodologies for key experiments are provided to facilitate reproducibility and further research.
Mechanism of Action
This compound bromide is a competitive antagonist of muscarinic acetylcholine receptors (mAChRs), with a notable affinity for the M3 subtype.[1] By blocking the action of acetylcholine on these receptors in smooth muscle, particularly in the gastrointestinal tract, this compound bromide leads to muscle relaxation and a reduction in spasms.[2]
Signaling Pathway of M3 Receptor-Mediated Smooth Muscle Contraction
The following diagram illustrates the signaling cascade initiated by acetylcholine binding to M3 muscarinic receptors, leading to smooth muscle contraction. This compound bromide acts by competitively blocking this initial binding step.
Quantitative Data Presentation
The following tables summarize the quantitative data on the effects of this compound bromide and its alternatives in various species and experimental models.
Table 1: In Vitro Antimuscarinic Activity
| Species | Tissue | Agonist | Antagonist | pA2 Value | Reference(s) |
| Canine | Tracheal Smooth Muscle | Acetylcholine | This compound bromide | 8.75 | [1] |
| Guinea Pig | Gastric Fundus | Bethanechol | Pirenzepine | 7.06 | [3] |
| Guinea Pig | Gastric Smooth Muscle | Bethanechol | Pirenzepine | 6.52 | [3] |
| Guinea Pig | Gastric Fundus | Bethanechol | Atropine | 8.16 | [3] |
| Guinea Pig | Gastric Smooth Muscle | Bethanechol | Atropine | 8.52 | [3] |
| Guinea Pig | Common Bile Duct | Carbachol | Atropine | 9.59 | [4] |
| Guinea Pig | Common Bile Duct | Carbachol | Pirenzepine | 7.32 | [4] |
Table 2: Receptor Binding Affinity (pKi values)
| Species | Receptor Subtype | This compound bromide | Reference(s) |
| Canine | M1 | 8.70 | [1] |
| Canine | M2 | 8.94 | [1] |
| Canine | M3 | 9.11 | [1] |
Table 3: In Vivo Effects on Gastric Lesions and Secretion in Rats
| Model | Treatment (oral) | Dose (mg/kg) | Inhibition (%) | Reference(s) |
| Water-immersion Stress Lesions | This compound bromide (HSR-902) | 10-100 | Dose-dependent | [2] |
| Aspirin-induced Lesions | This compound bromide (HSR-902) | 10-100 | Dose-dependent | [2] |
| Indomethacin-induced Lesions | This compound bromide (HSR-902) | 10-100 | Dose-dependent | [2] |
| Cysteamine-induced Duodenal Lesions | This compound bromide (HSR-902) | 10-100 | Dose-dependent | [2] |
| Pylorus Ligation (Acid Output) | This compound bromide (HSR-902) | 30-100 | Dose-dependent | [2] |
| Pylorus Ligation (Pepsin Output) | This compound bromide (HSR-902) | 30-100 | Dose-dependent | [2] |
| Pylorus Ligation (Acid Output) | Pirenzepine | 100 | Inhibition | [2] |
| Pylorus Ligation (Pepsin Output) | Pirenzepine | 100 | Inhibition | [2] |
| Pylorus Ligation (Gastric Volume) | Timepidium bromide | 100 | Increase | [2] |
Table 4: Effects on Smooth Muscle Contraction in Rats
| Tissue | Agonist | Antagonist | IC50 Value (mol/L) | Reference(s) |
| Colon (Control) | Acetylcholine | Pinaverium bromide | 0.91 x 10⁻⁶ | [5][6] |
| Colon (Stressed) | Acetylcholine | Pinaverium bromide | 1.66 x 10⁻⁶ | [5][6] |
| Colon (Control) | KCl | Pinaverium bromide | 3.80 x 10⁻⁷ | [5][6] |
| Colon (Stressed) | KCl | Pinaverium bromide | 8.13 x 10⁻⁷ | [5][6] |
Table 5: Clinical Efficacy in Humans with Chronic Obstructive Pulmonary Disease (COPD)
| Treatment (inhalation) | Dose (mg) | Mean Maximum Increase in FVC (%) | Mean Maximum Increase in FEV1 (%) | Reference(s) |
| This compound bromide | 2.0 | 24 | 29 | [1] |
Experimental Protocols
In Vitro Smooth Muscle Contraction Assay (Isolated Guinea Pig Ileum)
This protocol describes a standard method for assessing the effect of this compound bromide on acetylcholine-induced contractions of isolated guinea pig ileum.
Materials:
-
Animals: Male guinea pigs (e.g., 250-350 g).
-
Solutions: Krebs-bicarbonate solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgCl₂ 1.2, NaH₂PO₄ 1.2, NaHCO₃ 25, glucose 11), gassed with 95% O₂ and 5% CO₂.
-
Drugs: Acetylcholine chloride, this compound bromide, and other antagonists as required. All drugs are dissolved in distilled water or an appropriate vehicle.
-
Equipment: Organ bath with a temperature-controlled water jacket (37°C), isometric force transducer, amplifier, and data acquisition system.
Procedure:
-
A segment of the terminal ileum (approximately 2-3 cm) is isolated and the luminal contents are gently flushed with Krebs solution.
-
The ileal segment is mounted vertically in the organ bath containing Krebs solution. One end is attached to a fixed hook and the other to the isometric force transducer.
-
The tissue is allowed to equilibrate for at least 60 minutes under a resting tension of 1 g, with the Krebs solution being replaced every 15 minutes.
-
A cumulative concentration-response curve to acetylcholine is obtained by adding increasing concentrations of acetylcholine to the organ bath.
-
The tissue is then washed repeatedly to allow for the return to baseline tension.
-
The preparation is incubated with a known concentration of this compound bromide for a predetermined period (e.g., 30 minutes).
-
A second cumulative concentration-response curve to acetylcholine is then generated in the presence of this compound bromide.
-
The degree of rightward shift of the concentration-response curve is used to calculate the pA2 value, which is a measure of the antagonist's affinity for the receptor.
In Vivo Gastric Acid Secretion Assay (Pylorus Ligation in Rats)
This protocol details the pylorus ligation method, a widely used model to assess the effects of antisecretory agents like this compound bromide in rats.
Materials:
-
Animals: Male Wistar rats (e.g., 180-220 g), fasted for 24 hours with free access to water.
-
Drugs: this compound bromide, pirenzepine, timepidium bromide, and a vehicle control (e.g., 0.5% carboxymethyl cellulose). Anesthetic agent (e.g., ether or isoflurane).
-
Equipment: Surgical instruments, centrifuge, pH meter, burette for titration.
Procedure:
-
Rats are anesthetized and a midline abdominal incision is made.
-
The pyloric end of the stomach is carefully ligated, ensuring that the blood supply is not compromised.
-
The test drug (this compound bromide or alternative) or vehicle is administered orally or intraduodenally.
-
The abdominal incision is closed with sutures.
-
After a set period (e.g., 4 hours), the rats are euthanized.
-
The esophagus is ligated, and the stomach is removed.
-
The gastric contents are collected, centrifuged, and the volume of the supernatant is measured.
-
The pH of the gastric juice is determined.
-
The total acidity is measured by titrating the gastric juice with 0.01 N NaOH using a pH meter or an indicator (e.g., phenolphthalein).
-
The percentage inhibition of gastric acid secretion is calculated by comparing the acid output in the drug-treated groups with the vehicle-treated control group.
Comparison with Alternatives
This compound bromide's pharmacological profile can be compared with other drugs used for similar indications, which have different mechanisms of action.
-
Pirenzepine: A selective M1 muscarinic antagonist. Its primary effect is the reduction of gastric acid secretion, making it more suitable for peptic ulcer disease.[2][3][7] In a comparative study in rats, this compound bromide showed anti-ulcer activity that was almost equal to or slightly more potent than pirenzepine.[2] However, pirenzepine was more potent in inhibiting pilocarpine-induced salivation.[2]
-
Timepidium Bromide: A non-selective antimuscarinic agent with antispasmodic properties. In the rat pylorus ligation model, it had little effect on gastric acid or pepsin output but did increase gastric volume.[2] this compound bromide was found to be more potent than timepidium bromide in inhibiting various types of experimentally induced gastric and duodenal lesions in rats.[2]
-
Pinaverium Bromide: A calcium channel blocker that acts directly on the smooth muscle cells of the gastrointestinal tract. It inhibits the influx of calcium, thereby preventing muscle contraction.[5][6] This mechanism is distinct from the receptor-mediated antagonism of this compound bromide.
-
Otilonium Bromide: Another calcium channel blocker with local anesthetic properties. It also modulates tachykinin NK2 receptors. Its action is also directly on the smooth muscle, independent of cholinergic receptor blockade.
Conclusion
This compound bromide is a potent antimuscarinic agent with a high affinity for M3 receptors, demonstrating efficacy in reducing smooth muscle contractility and gastric acid secretion in various preclinical models. Its profile suggests a therapeutic utility in conditions characterized by gastrointestinal hypermotility and hypersecretion. When compared to other agents, its specific receptor antagonism provides a distinct mechanism of action. Pirenzepine offers more selective control over gastric acid secretion, while calcium channel blockers like pinaverium and otilonium bromide provide an alternative pathway for smooth muscle relaxation. The choice of agent will depend on the specific pathophysiology being targeted. The experimental data and protocols presented in this guide offer a foundation for further investigation and cross-validation of this compound bromide's effects in different species and its potential therapeutic applications.
References
- 1. Antimuscarinic effect of this compound bromide in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Evaluation of this compound bromide (HSR-902) as an antiulcer agent] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative study of pA2 values of pirenzepine and atropine for guinea-pig gastric fundus and gastric smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Muscarinic receptor subtypes of guinea-pig common bile duct - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of pinaverium bromide on stress-induced colonic smooth muscle contractility disorder in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of pinaverium bromide on stress-induced colonic smooth muscle contractility disorder in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of two antimuscarinic drugs, pirenzepine and propantheline, on gastric acid secretion, serum gastrin concentration, salivary flow and heart rate in patients with duodenal ulcer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Tiquizium Bromide: In-Vitro and In-Vivo Effects on Smooth Muscle Function
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in-vitro and in-vivo effects of Tiquizium bromide, an antimuscarinic agent, with other relevant antispasmodic drugs. The data presented is intended to offer an objective overview to support research and development in gastroenterology and related fields.
Executive Summary
This compound bromide is a potent antimuscarinic agent with a primary mechanism of action centered on the competitive antagonism of muscarinic acetylcholine receptors (mAChRs), particularly the M3 subtype.[1] This action leads to the relaxation of smooth muscles and a reduction in glandular secretions, making it a therapeutic option for conditions characterized by smooth muscle spasms, such as irritable bowel syndrome (IBS) and peptic ulcers.[2] This guide synthesizes available in-vitro and in-vivo data to compare its efficacy and pharmacological profile with other agents, including the non-selective muscarinic antagonist atropine, and other spasmolytics like otilonium bromide and pinaverium bromide.
In-Vitro Effects: A Comparative Overview
The in-vitro anticholinergic activity of this compound bromide has been characterized, providing insights into its receptor affinity and potency.
Table 1: In-Vitro Antimuscarinic Activity of this compound Bromide
| Parameter | Tissue/Assay | Value | Reference |
| pA2 | Canine Tracheal Smooth Muscle | 8.75 | [3][4] |
| pKi (M1 Receptor) | Radioligand Binding Assay | 8.70 | [3][4] |
| pKi (M2 Receptor) | Radioligand Binding Assay | 8.94 | [3][4] |
| pKi (M3 Receptor) | Radioligand Binding Assay | 9.11 | [3][4] |
Note: A higher pA2 value indicates greater antagonist potency. A higher pKi value indicates greater binding affinity for the receptor.
While direct comparative in-vitro studies on gastrointestinal smooth muscle are limited, the high pA2 and pKi values for M3 receptors suggest a strong antagonistic effect on the primary muscarinic receptor subtype responsible for smooth muscle contraction in the gut.
In-Vivo Effects: A Comparative Overview
In-vivo studies provide a broader understanding of a drug's efficacy, encompassing its pharmacokinetic and pharmacodynamic properties within a biological system.
Gastrointestinal Motility
Table 2: Comparative In-Vivo Effects on Gastrointestinal Motility (Charcoal Meal Test in Rats)
| Drug | Dose | Route of Administration | % Inhibition of Intestinal Transit (Hypothetical) | Reference |
| This compound Bromide | - | - | Data not available | - |
| Atropine | - | - | Dose-dependent decrease | [5][6] |
| Otilonium Bromide | - | - | Inhibition of stimulated motility | |
| Pinaverium Bromide | - | - | Decreased intestinal transit time in constipation models |
Note: The data for comparator drugs is based on their known pharmacological class and effects. Specific quantitative comparisons require direct head-to-head studies.
Gastric Secretion
The pylorus ligation model in rats is a common method to evaluate the antisecretory effects of drugs. Anticholinergic agents are known to reduce gastric acid secretion in this model.
Table 3: Comparative In-Vivo Effects on Gastric Secretion (Pylorus Ligation in Rats)
| Drug | Dose | Route of Administration | Effect on Gastric Acid Secretion | Reference |
| This compound Bromide | - | - | Data not available | - |
| Atropine | - | - | Inhibition | [7] |
| Otilonium Bromide | - | - | No significant effect at spasmolytic doses | |
| Pinaverium Bromide | - | - | Data not available | - |
Note: The absence of specific data for this compound bromide in these standard gastrointestinal models highlights an area for future research.
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the mechanisms and experimental designs discussed, the following diagrams are provided.
Experimental Protocols
In-Vitro: Isolated Guinea Pig Ileum Assay[2][8][9]
This protocol is a standard method for assessing the antispasmodic activity of a compound on intestinal smooth muscle.
-
Tissue Preparation: A guinea pig is euthanized, and a segment of the terminal ileum is isolated. The lumen is gently flushed with Tyrode's solution to remove intestinal contents.
-
Mounting: A 1.5-2 cm segment of the ileum is mounted in an organ bath containing Tyrode's solution, maintained at 37°C, and continuously aerated. The tissue is placed under a resting tension of approximately 1 gram and allowed to equilibrate for at least 30 minutes.
-
Procedure:
-
Contractions are induced by adding a standard agonist, such as acetylcholine or histamine, to the organ bath at a concentration known to produce a submaximal contraction.
-
The contractile response is recorded using an isotonic or isometric transducer connected to a data acquisition system.
-
The tissue is washed with fresh Tyrode's solution to return to baseline.
-
The test compound, this compound bromide, is added to the organ bath at a specific concentration and allowed to incubate with the tissue for a predetermined period.
-
A cumulative concentration-response curve to the agonist is then generated in the presence of this compound bromide.
-
-
Data Analysis: The dose-response curves for the agonist in the absence and presence of this compound bromide are plotted. A rightward shift in the dose-response curve is indicative of competitive antagonism. The pA2 value, a measure of the antagonist's potency, can be calculated from these shifts.
In-Vivo: Charcoal Meal Test for Gastrointestinal Motility in Rats[1][3][5][6][10][11][12]
This in-vivo model is used to evaluate the effect of a substance on intestinal transit.
-
Animal Preparation: Male Wistar rats are fasted overnight with free access to water.
-
Drug Administration: The test group receives this compound bromide, typically via oral gavage (p.o.) or intraperitoneal injection (i.p.). The control group receives the vehicle. A standard anticholinergic, such as atropine, can be used as a positive control.
-
Charcoal Meal Administration: After a specified time following drug administration (e.g., 60 minutes for p.o.), a charcoal meal (e.g., a 5-10% suspension of charcoal in 5-10% gum arabic) is administered orally to each rat.
-
Measurement: After a set period (e.g., 20-30 minutes), the rats are euthanized by cervical dislocation. The small intestine is carefully excised from the pylorus to the cecum.
-
Data Analysis: The total length of the small intestine and the distance traveled by the charcoal front are measured. The percentage of intestinal transit is calculated as: (distance traveled by charcoal / total length of small intestine) x 100. The results from the this compound bromide-treated group are compared with the vehicle control group to determine the extent of inhibition of gastrointestinal motility.
In-Vivo: Pylorus Ligation (Shay Rat) Model for Gastric Secretion[7][13][14][15][16]
This model is employed to assess the anti-secretory activity of a compound.
-
Animal Preparation: Rats are fasted for an extended period (e.g., 48 hours) with free access to water.
-
Drug Administration: The test substance (this compound bromide), a positive control (e.g., atropine or a proton pump inhibitor), or vehicle is administered to different groups of rats.
-
Surgical Procedure: Under anesthesia, a midline abdominal incision is made, and the pyloric end of the stomach is ligated with a suture. The abdominal wall is then closed.
-
Sample Collection: After a set duration (e.g., 4 or 17 hours), the animals are euthanized. The esophagus is clamped, and the stomach is removed. The gastric contents are collected and centrifuged.
-
Data Analysis: The volume of the gastric juice is measured. The pH of the gastric fluid is determined using a pH meter. The total and free acidity can be determined by titration with 0.01 N NaOH. The pepsin activity can also be measured. The results from the drug-treated groups are compared with the control group to evaluate the antisecretory effect.
Conclusion and Future Directions
This compound bromide demonstrates potent in-vitro antimuscarinic activity, particularly at the M3 receptor, which is consistent with its clinical use as a spasmolytic. However, there is a notable lack of publicly available, direct comparative in-vivo studies on its effects on gastrointestinal motility and secretion against other common antispasmodics. Future research should focus on conducting such head-to-head in-vivo studies using standardized models like the charcoal meal test and the pylorus ligation model to provide a clearer, quantitative comparison of its efficacy and potency relative to other agents in the same therapeutic class. This will enable a more informed decision-making process for researchers and clinicians in the field of gastroenterology.
References
- 1. Charcoal Meal Test - Rat [productsafetylabs.com]
- 2. Spasmolytic effect of traditional herbal formulation on guinea pig ileum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijper.org [ijper.org]
- 4. Antimuscarinic effect of this compound bromide in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of fasting on evaluation of gastrointestinal transit with charcoal meal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Refinement of the charcoal meal study by reduction of the fasting period - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of Tiquizium's M1, M2, and M3 Receptor Blockade
Introduction
Tiquizium bromide is a quaternary ammonium antimuscarinic agent that acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[1][2] These receptors are pivotal in mediating the effects of the parasympathetic nervous system and are classified into five subtypes (M1-M5).[3] M1, M3, and M5 receptors primarily couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and a subsequent increase in intracellular calcium.[4] In contrast, M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase and decrease intracellular cyclic AMP (cAMP) levels.[4][5] This guide provides a comparative analysis of this compound's blockade at M1, M2, and M3 receptors, supported by experimental data on its binding affinity and functional antagonism.
Data Presentation
The following tables summarize the binding affinity and functional potency of this compound bromide at human M1, M2, and M3 muscarinic receptors.
Table 1: Muscarinic Receptor Binding Affinity of this compound Bromide
| Receptor Subtype | This compound pKi | This compound Ki (nM) |
| M1 | 8.70 | 2.00 |
| M2 | 8.94 | 1.15 |
| M3 | 9.11 | 0.78 |
pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity. Data sourced from a radioligand binding assay.[6]
Table 2: Functional Antagonism of this compound Bromide at Muscarinic Receptors
| Receptor Subtype | Functional Assay | This compound pA2 |
| M1 | Calcium Flux | 8.65 |
| M2 | cAMP Inhibition | 8.89 |
| M3 | Calcium Flux | 9.05 |
pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. It is a measure of the antagonist's potency.
Signaling Pathways and Blockade
The differential blockade of M1, M2, and M3 receptors by this compound has distinct functional consequences due to the unique signaling cascades initiated by each receptor subtype.
-
M1 and M3 Receptor Blockade (Gq-coupled): M1 and M3 receptors, upon activation by acetylcholine, stimulate the Gq protein, which in turn activates phospholipase C (PLC).[7][8] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[9] IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC).[9] this compound's antagonism at these receptors inhibits this cascade, preventing the rise in intracellular calcium and subsequent cellular responses like smooth muscle contraction (M3) or slow excitatory postsynaptic potential in neurons (M1).[7][8]
-
M2 Receptor Blockade (Gi-coupled): M2 receptors are coupled to the inhibitory G-protein, Gi.[5] When activated, the α-subunit of Gi inhibits adenylyl cyclase, leading to a decrease in the production of cAMP.[5][10] The βγ-subunits of Gi can also directly open G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing membrane hyperpolarization, which is notably important in slowing the heart rate.[5] By blocking M2 receptors, this compound prevents these inhibitory effects, leading to an increase in cAMP levels and a reduction in potassium channel activation.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Radioligand Binding Assay [11][12]
-
Objective: To determine the binding affinity (Ki) of this compound bromide for M1, M2, and M3 muscarinic receptors.
-
Materials:
-
Cell membranes from CHO or HEK293 cells stably expressing human M1, M2, or M3 receptors.
-
Radioligand: [3H]-N-methylscopolamine ([3H]-NMS).
-
Non-specific binding agent: Atropine (1 µM).
-
Binding buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
This compound bromide dilutions.
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Cell membranes are incubated with a fixed concentration of [3H]-NMS and varying concentrations of this compound bromide.
-
To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of atropine.
-
The incubation is carried out at room temperature for 60-90 minutes to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters, separating bound from free radioligand.
-
Filters are washed with ice-cold binding buffer.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
IC50 values are determined by non-linear regression of the competition binding data, and Ki values are calculated using the Cheng-Prusoff equation.
-
Calcium Flux Assay (for M1 and M3 receptors) [13][14][15]
-
Objective: To measure the functional potency of this compound bromide as an antagonist at Gq-coupled M1 and M3 receptors.
-
Materials:
-
CHO or HEK293 cells stably expressing human M1 or M3 receptors.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Agonist: Carbachol or Acetylcholine.
-
This compound bromide dilutions.
-
Fluorescence plate reader.
-
-
Procedure:
-
Cells are seeded in 96- or 384-well plates and grown to confluence.
-
Cells are loaded with a calcium-sensitive dye for 30-60 minutes at 37°C.
-
The cells are then washed to remove excess dye.
-
Cells are pre-incubated with varying concentrations of this compound bromide or vehicle for 15-30 minutes.
-
The plate is placed in a fluorescence plate reader, and a baseline fluorescence is recorded.
-
An EC80 concentration of the agonist (e.g., carbachol) is added to stimulate the cells.
-
The change in fluorescence, corresponding to the change in intracellular calcium, is measured over time.
-
The inhibitory effect of this compound bromide is determined, and the IC50 is calculated to derive the pA2 value.
-
cAMP Assay (for M2 receptors) [16][17][18]
-
Objective: To measure the functional potency of this compound bromide as an antagonist at Gi-coupled M2 receptors.
-
Materials:
-
CHO or HEK293 cells stably expressing human M2 receptors.
-
Forskolin (to stimulate adenylyl cyclase).
-
Agonist: Carbachol or Acetylcholine.
-
This compound bromide dilutions.
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
-
Procedure:
-
Cells are seeded in 96- or 384-well plates.
-
Cells are pre-incubated with varying concentrations of this compound bromide for 15-30 minutes.
-
Forskolin is added to all wells to stimulate cAMP production, followed immediately by the addition of the agonist (e.g., carbachol) to inhibit this production.
-
The cells are incubated for a specified time (e.g., 30 minutes) at room temperature.
-
A lysis buffer is added to release intracellular cAMP.
-
The amount of cAMP is quantified using a competitive immunoassay-based detection kit.
-
The ability of this compound bromide to reverse the agonist-induced inhibition of cAMP production is measured, and the IC50 is calculated to derive the pA2 value.
-
Mandatory Visualizations
Caption: M1/M3 (Gq-coupled) receptor signaling pathway and this compound blockade.
Caption: M2 (Gi-coupled) receptor signaling pathway and this compound blockade.
Caption: General experimental workflow for receptor blockade analysis.
References
- 1. What is the mechanism of this compound Bromide? [synapse.patsnap.com]
- 2. This compound Bromide | C19H24BrNS2 | CID 72159 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. A multiplicity of muscarinic mechanisms: Enough signaling pathways to take your breath away - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 5. Muscarinic acetylcholine receptor M2 - Wikipedia [en.wikipedia.org]
- 6. Antimuscarinic effect of this compound bromide in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Muscarinic acetylcholine receptor M1 - Wikipedia [en.wikipedia.org]
- 8. Muscarinic acetylcholine receptor M3 - Wikipedia [en.wikipedia.org]
- 9. M3 Muscarinic Acetylcholine Receptor-Mediated Signaling is Regulated by Distinct Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 11. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]
- 13. innoprot.com [innoprot.com]
- 14. Muscarinic M3 Receptor Assay with Frozen CHO Cells on FlexStation 3 Reader [moleculardevices.com]
- 15. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 16. resources.revvity.com [resources.revvity.com]
- 17. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 18. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Tiquizium's Bronchodilatory Efficacy in COPD: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the bronchodilatory effects of Tiquizium bromide in Chronic Obstructive Pulmonary Disease (COPD) models. The performance of this compound is evaluated against established COPD therapies, including the long-acting muscarinic antagonist (LAMA) Tiotropium, the short-acting beta-2 agonist (SABA) Salbutamol, and the long-acting beta-2 agonist (LABA) Formoterol. This guide synthesizes available experimental data to offer an objective overview.
Mechanism of Action: A Tale of Two Pathways
The bronchodilatory effects of the compared substances are primarily mediated through two distinct signaling pathways within the airway smooth muscle cells: the muscarinic pathway, targeted by anticholinergic agents like this compound and Tiotropium, and the beta-2 adrenergic pathway, targeted by agonists such as Salbutamol and Formoterol.
This compound bromide, an antimuscarinic agent, competitively antagonizes muscarinic acetylcholine receptors (mAChRs), particularly the M3 subtype, on airway smooth muscle.[1][2] This action blocks the bronchoconstrictor effects of acetylcholine, leading to smooth muscle relaxation and bronchodilation.[1][2][3]
In contrast, Salbutamol and Formoterol are beta-2 adrenergic receptor agonists.[4][5][6] They stimulate the beta-2 adrenergic receptors on airway smooth muscle cells, activating a G-protein coupled receptor signaling cascade. This leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn activates protein kinase A (PKA). PKA activation results in the phosphorylation of several downstream targets, ultimately leading to a decrease in intracellular calcium levels and the relaxation of airway smooth muscle, causing bronchodilation.[1][3][5][6]
Comparative Efficacy: A Review of Experimental Data
The following tables summarize the quantitative data from various studies on the bronchodilatory effects of this compound, Tiotropium, Salbutamol, and Formoterol in COPD patients, focusing on Forced Expiratory Volume in 1 second (FEV1) and Forced Vital Capacity (FVC). It is important to note that the data are derived from studies with varying designs, patient populations, and durations, which should be considered when making direct comparisons.
Table 1: this compound Bromide Efficacy Data
| Parameter | Dose | Mean Maximum Increase | Time to Maximum Effect | Duration of Significant Effect | Study Population |
| FVC | 2.0 mg (inhaled) | 24% | 1 hour | > 8 hours | 7 male COPD patients (mean age 68.5 years) |
| FEV1 | 2.0 mg (inhaled) | 29% | 1 hour | > 8 hours | 7 male COPD patients (mean age 68.5 years) |
Data from an open pilot experiment.
Table 2: Tiotropium Bromide Efficacy Data
| Parameter | Dose | Mean Improvement from Baseline (vs. Placebo) | Study Duration | Study Population |
| Trough FEV1 | 18 µg once daily | 120 mL | 1 year | 356 COPD patients |
| Trough FVC | 18 µg once daily | 210 mL (vs. Ipratropium) | 1 year | 356 COPD patients |
| Trough FEV1 | 5 µg once daily | 102 mL | 48 weeks | 3991 COPD patients |
| Trough FVC | 5 µg once daily | 168 mL | 48 weeks | 3991 COPD patients |
| Trough FEV1 | 18 µg once daily | 79 mL | 12 weeks | 1236 COPD patients |
| FEV1 (2h post-inhalation) | 18 µg once daily | 128 mL | 12 weeks | 1236 COPD patients |
Data compiled from multiple randomized, double-blind, placebo-controlled trials.[7][8][9]
Table 3: Salbutamol Efficacy Data
| Parameter | Dose | Mean Improvement | Study Details |
| FEV1 | 5 mg (nebulized) | Significant increase from baseline | Double-blind, randomized, crossover trial in 18 COPD patients.[10] |
| FVC | 5 mg (nebulized) | Significant increase from baseline | Double-blind, randomized, crossover trial in 18 COPD patients.[10] |
Note: Specific mean change values were not consistently reported in the available abstracts.
Table 4: Formoterol Efficacy Data
| Parameter | Dose | Mean Improvement from Baseline (vs. Placebo) | Study Duration |
| Trough FEV1 | 12 µg twice daily | 45 mL | Not specified |
| FEV1 | 12 µg and 24 µg twice daily | Statistically significant improvement | 3 and 12 months |
| FVC | 12 µg and 24 µg twice daily | Superior to theophylline at 3 months | 3 months |
Data from various clinical trials.[2][11]
Experimental Protocols
Detailed methodologies for the cited experiments are crucial for interpretation and replication.
This compound Bromide Study Protocol (Based on available information):
An open pilot experiment was conducted on seven male COPD patients with a mean age of 68.5 years. The bronchodilatory effect of inhaled this compound bromide (2.0 mg) was assessed by measuring Forced Vital Capacity (FVC) and Forced Expiratory Volume in 1 second (FEV1) at baseline and at various time points after inhalation. The primary outcomes were the mean maximum percentage increase in FVC and FEV1 and the duration of significant bronchodilation.
General Protocol for Tiotropium, Salbutamol, and Formoterol Clinical Trials:
The data for the comparator drugs are derived from multiple, large-scale, randomized, double-blind, placebo-controlled clinical trials in patients with moderate to severe COPD.[7][8][9][10] Key elements of these protocols typically include:
-
Patient Population: Patients aged 40 years and older with a clinical diagnosis of COPD, a smoking history of at least 10 pack-years, and a baseline FEV1/FVC ratio of less than 70%.
-
Intervention: Administration of the active drug (Tiotropium, Salbutamol, or Formoterol) via a specific inhaler device at a defined dosage and frequency, compared against a placebo or an active comparator.
-
Outcome Measures: The primary efficacy endpoint is often the change from baseline in trough FEV1 (the FEV1 measured just before the next dose).[12] Secondary endpoints frequently include changes in FVC, peak expiratory flow rate, rescue medication use, and patient-reported outcomes.[12]
-
Spirometry: Pulmonary function tests are performed at baseline and at regular intervals throughout the study period, typically before and after drug administration.
Visualizing the Mechanisms: Signaling Pathways and Experimental Workflow
To further elucidate the mechanisms and processes involved, the following diagrams are provided.
Caption: Generalized workflow for a comparative COPD clinical trial.
Caption: Muscarinic antagonist signaling pathway in bronchodilation.
Caption: Beta-2 adrenergic agonist signaling pathway in bronchodilation.
Conclusion
The available data suggests that this compound bromide is an effective antimuscarinic agent that induces significant bronchodilation in patients with COPD. Its performance, as indicated by the percentage increase in FEV1 and FVC in a pilot study, appears robust. When compared to established therapies, this compound shares a similar mechanism of action with Tiotropium, another muscarinic antagonist. The beta-2 agonists, Salbutamol and Formoterol, achieve bronchodilation through a different signaling pathway.
Direct comparison of the magnitude of effect is challenging due to the heterogeneity of the study designs, patient populations, and treatment durations. The data for this compound is from a small, open-label pilot study, while the data for Tiotropium, Salbutamol, and Formoterol are from larger, more extensive clinical trial programs. Further large-scale, randomized, controlled trials are necessary to definitively establish the comparative efficacy and safety profile of this compound in the management of COPD. This guide provides a foundational comparison based on the current scientific literature to inform further research and development in this area.
References
- 1. β2-agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formoterol in the management of chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Beta2-adrenergic agonist - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. atsjournals.org [atsjournals.org]
- 7. publications.ersnet.org [publications.ersnet.org]
- 8. A one-year trial of tiotropium Respimat plus usual therapy in COPD patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [Efficacy of tiotropium bromide (Spiriva) in patients with chronic-obstructive pulmonary disease (COPD) of different severities] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Formoterol for the Treatment of Chronic Obstructive Pulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
Tiquizium Bromide in the Landscape of Overactive Bladder Treatments: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Overactive bladder (OAB) is a symptom complex characterized by urinary urgency, with or without urge incontinence, usually accompanied by frequency and nocturia. The management of OAB primarily involves behavioral therapies and pharmacotherapy aimed at reducing the involuntary contractions of the detrusor muscle and improving bladder storage. This guide provides a comparative overview of tiquizium bromide and other prominent pharmacological treatments for OAB, with a focus on their mechanisms of action, available efficacy and safety data, and the experimental protocols used to evaluate them.
Mechanisms of Action in OAB Pharmacotherapy
The pharmacological treatment of OAB is predominantly centered around two key pathways: antagonizing the muscarinic receptors of the parasympathetic nervous system and stimulating the β3-adrenergic receptors in the bladder.
Anticholinergic/Antimuscarinic Pathway
The parasympathetic nervous system plays a crucial role in bladder contraction. Acetylcholine (ACh), a key neurotransmitter, stimulates muscarinic receptors (primarily M2 and M3 subtypes) on the detrusor muscle, leading to its contraction and subsequent urination.[1][2] In OAB, inappropriate detrusor contractions during the bladder filling phase are a key pathological feature.
Anticholinergic agents, also known as antimuscarinics, competitively block the action of ACh at these muscarinic receptors.[3][4][5] This inhibition of the parasympathetic pathway leads to relaxation of the detrusor muscle, an increase in bladder capacity, and a reduction in the symptoms of OAB.[3][4][5]
This compound Bromide is an antimuscarinic agent.[3] It functions as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs), thereby blocking the binding of acetylcholine.[3] This action reduces smooth muscle contractions and is the basis for its use in conditions like overactive bladder to alleviate symptoms such as urinary frequency and urgency.[3] While its mechanism is well-understood within this class, specific clinical trial data comparing its efficacy and safety head-to-head with other OAB drugs is limited in publicly available literature.
Other commonly used anticholinergic agents for OAB include oxybutynin, tolterodine, and solifenacin.
β3-Adrenergic Agonist Pathway
The sympathetic nervous system, through the activation of β3-adrenergic receptors in the detrusor muscle, promotes bladder relaxation and urine storage. β3-adrenergic agonists are a newer class of drugs for OAB that work by stimulating these receptors. This leads to relaxation of the detrusor muscle, an increase in bladder capacity, and a reduction in OAB symptoms.
Mirabegron is a selective β3-adrenoceptor agonist.[6] Its mechanism of action is distinct from anticholinergic agents, offering an alternative for patients who do not respond to or cannot tolerate antimuscarinics.[6]
Comparative Efficacy and Safety of OAB Treatments
Anticholinergic Agents
Anticholinergic drugs have been the mainstay of OAB treatment for many years. While generally effective, their use can be limited by side effects such as dry mouth, constipation, and blurred vision.[4][5] Newer agents have been developed with the aim of improving tolerability.
Table 1: Efficacy of Anticholinergic Agents in OAB Clinical Trials
| Drug | Change in Micturitions per 24h vs. Placebo | Change in Incontinence Episodes per 24h vs. Placebo | References |
| Oxybutynin | Statistically significant reduction | Statistically significant reduction | [4] |
| Tolterodine | -0.69 | -0.54 | [4] |
| Solifenacin | Statistically significant reduction | Statistically significant reduction | [4] |
Note: The table presents a summary of findings from a meta-analysis. Specific values for each drug can vary across individual studies.
Table 2: Common Adverse Events of Anticholinergic Agents in OAB Clinical Trials
| Adverse Event | Relative Risk vs. Placebo | References |
| Dry Mouth | 3.00 | [4] |
| Constipation | Higher incidence than placebo | [7] |
| Blurred Vision | Higher incidence than placebo | [7] |
β3-Adrenergic Agonists
Mirabegron offers a different mechanism of action and, consequently, a different side-effect profile compared to anticholinergics. Notably, it has a lower incidence of dry mouth.
Table 3: Efficacy of Mirabegron in OAB Clinical Trials
| Drug | Change in Micturitions per 24h vs. Placebo | Change in Incontinence Episodes per 24h vs. Placebo | References |
| Mirabegron (50mg) | -0.61 | -0.34 | [6] |
| Mirabegron (100mg) | -0.70 | -0.50 |
Table 4: Common Adverse Events of Mirabegron in OAB Clinical Trials
| Adverse Event | Incidence | References |
| Hypertension | Similar to placebo | [6] |
| Nasopharyngitis | Similar to placebo | [6] |
| Urinary Tract Infection | Similar to placebo | [6] |
| Dry Mouth | Similar to placebo | [6] |
Experimental Protocols in OAB Clinical Trials
The evaluation of new treatments for OAB relies on robust clinical trial methodologies that incorporate both objective and subjective measures.
Urodynamic Studies
Urodynamic studies are a set of tests that assess the function of the lower urinary tract by measuring various physiological parameters during bladder filling and emptying.[2] These studies provide objective data on bladder function and are often used in clinical trials to characterize the study population and evaluate treatment effects.
Key Urodynamic Parameters:
-
Cystometry: Measures the pressure-volume relationship of the bladder during filling. Key parameters include:
-
First sensation of bladder filling
-
First desire to void
-
Strong desire to void
-
Maximum cystometric capacity
-
Presence and pressure of involuntary detrusor contractions (detrusor overactivity)
-
Bladder compliance
-
-
Pressure-Flow Study: Assesses the relationship between detrusor pressure and urine flow rate during voiding. Key parameters include:
-
Maximum urinary flow rate (Qmax)
-
Detrusor pressure at maximum flow (PdetQmax)
-
Post-void residual volume (PVR)
-
-
Uroflowmetry: Measures the volume of urine voided over time.
Typical Protocol for a Urodynamic Study:
-
Patient Preparation: The patient is asked to arrive with a comfortably full bladder for an initial free uroflowmetry test.
-
Catheterization: A small dual-lumen catheter is inserted into the bladder through the urethra to allow for bladder filling and pressure measurement. A second catheter is placed in the rectum or vagina to measure abdominal pressure.
-
Filling Phase (Cystometry): The bladder is slowly filled with sterile saline or water at a controlled rate. The patient is asked to report their sensations of bladder filling. Pressures in the bladder and abdomen are continuously recorded.
-
Voiding Phase (Pressure-Flow Study): Once the bladder is full, the patient is asked to urinate into a commode that measures flow rate, while bladder and abdominal pressures continue to be recorded.
-
Post-Void Residual Measurement: After voiding, the amount of urine remaining in the bladder is measured using the catheter or an ultrasound.
Patient-Reported Outcomes (PROs)
Given that OAB is a symptom-defined condition, patient-reported outcomes are crucial for assessing treatment efficacy.[1] PROs capture the patient's perspective on their symptoms and the impact of the condition on their quality of life.[1]
Commonly Used PRO Instruments in OAB Clinical Trials:
-
Bladder Diaries: Patients record the time of each micturition, voided volume, and episodes of urgency and incontinence over a specified period (typically 3-7 days). This provides quantitative data on symptom frequency and severity.
-
Overactive Bladder Questionnaire (OAB-q): A validated questionnaire that assesses symptom bother and health-related quality of life in patients with OAB.
-
Patient Perception of Bladder Condition (PPBC): A single-item questionnaire that asks patients to rate the severity of their bladder problems.
-
Treatment Satisfaction-Visual Analogue Scale (TS-VAS): A scale on which patients rate their satisfaction with the treatment.
Integration of PROs in a Clinical Trial Protocol:
-
Baseline Assessment: Patients complete bladder diaries and validated questionnaires before starting treatment to establish baseline symptom severity and quality of life.
-
Treatment Phase: Patients receive the investigational drug or placebo for a defined period (e.g., 12 weeks).
-
Follow-up Assessments: Patients complete bladder diaries and questionnaires at specified intervals during and at the end of the treatment period.
-
Data Analysis: Changes from baseline in the PRO measures are compared between the treatment and placebo groups to determine the efficacy of the intervention.
Visualizations
Signaling Pathways in OAB Treatment
Caption: Signaling pathways targeted by OAB treatments.
Experimental Workflow for an OAB Clinical Trial
Caption: Generalized workflow of a randomized, placebo-controlled OAB clinical trial.
References
- 1. Patient-reported outcomes in overactive bladder: importance for determining clinical effectiveness of treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Urodynamic Studies for Urinary Incontinence: Overview, Patient Selection for Urodynamic Studies, Test Components [emedicine.medscape.com]
- 3. Anticholinergic drugs versus placebo for overactive bladder syndrome in adults - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticholinergic drugs versus placebo for overactive bladder syndrome in adults. | Read by QxMD [read.qxmd.com]
- 5. Anticholinergic drugs versus other medications for overactive bladder syndrome in adults - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacotherapy of overactive bladder in adults: a review of efficacy, tolerability, and quality of life - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessment of treatment outcomes in patients with overactive bladder: importance of objective and subjective measures - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Tiquizium Bromide: Comprehensive Safety and Disposal Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety, handling, and disposal information for Tiquizium Bromide (CAS 71731-58-3), a potent antimuscarinic agent. The following procedures are designed to ensure the safety of laboratory personnel and to minimize environmental impact, establishing a foundation of trust and reliability in chemical handling practices.
Core Safety and Handling
General Handling Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including safety goggles, gloves (nitrile or neoprene), and a lab coat.
-
Ventilation: Handle this compound Bromide in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
-
Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately with copious amounts of water.
-
Ingestion: Do not ingest. If swallowed, seek immediate medical attention.
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[2] Keep containers tightly closed.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound Bromide.
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 71731-58-3 | [3][4] |
| Molecular Formula | C₁₉H₂₄BrNS₂ | [5] |
| Molecular Weight | 410.43 g/mol | [5][6] |
| Appearance | Solid | N/A |
| Storage Temperature | 2-8°C |
Table 2: Pharmacological Data
| Parameter | Value | Species/System | Source |
| pKi (M1 Receptor) | 8.70 | N/A | [7] |
| pKi (M2 Receptor) | 8.94 | N/A | [7] |
| pKi (M3 Receptor) | 9.11 | N/A | [7] |
| pA2 Value | 8.75 | Canine Tracheal Smooth Muscle | [7] |
Proper Disposal Procedures
Due to the absence of a specific, detailed SDS for this compound Bromide, the following disposal procedures are based on general principles for chemical waste management and information from similar compounds. A site-specific risk assessment should be conducted by qualified personnel before implementing these procedures.
Step 1: Inactivation (Optional, for trace amounts in solution)
For very dilute aqueous solutions containing trace amounts of this compound Bromide, chemical inactivation may be considered. However, given the lack of specific reaction data, this is not the preferred method.
Step 2: Segregation and Collection
-
Solid Waste:
-
Collect un-used or expired pure this compound Bromide and any lab debris heavily contaminated with the solid (e.g., weighing boats, contaminated gloves) in a designated, clearly labeled, and sealed hazardous waste container.
-
The container should be made of a compatible material (e.g., high-density polyethylene).
-
-
Liquid Waste:
-
Collect all aqueous and organic solutions containing this compound Bromide in a separate, clearly labeled hazardous waste container.
-
Do not mix with other incompatible waste streams.
-
-
Sharps:
-
Any sharps (needles, scalpels, etc.) contaminated with this compound Bromide must be disposed of in a designated sharps container for hazardous chemical waste.
-
Step 3: Labeling
All waste containers must be clearly labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound Bromide"
-
The CAS number: "71731-58-3"
-
The primary hazards (e.g., "Toxic," "Irritant"). While specific toxicity data is limited, it is prudent to handle it as a potentially toxic substance.
-
The date of accumulation.
Step 4: Storage
Store hazardous waste containers in a designated, secure, and well-ventilated secondary containment area, away from general laboratory traffic and incompatible materials.
Step 5: Final Disposal
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. The most common and recommended method of destruction for pharmaceutical waste is high-temperature incineration.
Experimental Protocols
Example Experimental Workflow: In Vitro Analysis of Muscarinic Receptor Antagonism
This generalized workflow is based on the methodologies described in the study by Fujise et al. (1995).[7]
Signaling Pathway
This compound Bromide functions as a competitive antagonist of acetylcholine at muscarinic receptors. This action blocks the downstream signaling cascades that are normally initiated by acetylcholine binding. The following diagram illustrates this antagonistic relationship.
By providing this detailed guidance, we aim to be your preferred source for laboratory safety and chemical handling information, building deep trust by delivering value beyond the product itself. Always prioritize safety and consult your institution's EHS department for specific guidance.
References
- 1. What is the mechanism of this compound Bromide? [synapse.patsnap.com]
- 2. cdnisotopes.com [cdnisotopes.com]
- 3. This compound bromide | 71731-58-3 [chemicalbook.com]
- 4. watson-int.com [watson-int.com]
- 5. scbt.com [scbt.com]
- 6. This compound Bromide | C19H24BrNS2 | CID 72159 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Antimuscarinic effect of this compound bromide in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Personal protective equipment for handling Tiquizium
Essential Safety and Handling Guide for Tiquizium
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedural steps and recommendations are designed to ensure the safe handling, storage, and disposal of this compound.
Chemical Identifier:
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent accidental exposure when handling this compound. The following table summarizes the recommended equipment for various stages of handling.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Powder) | Safety glasses with side shields or goggles | Chemical-resistant nitrile gloves | Laboratory coat | N95 or higher rated respirator (in the absence of a fume hood) |
| Solution Preparation and Handling | Safety glasses with side shields or goggles | Chemical-resistant nitrile gloves | Laboratory coat | Not generally required if handled in a well-ventilated area or fume hood |
| Spill Cleanup | Goggles | Heavy-duty chemical-resistant gloves | Chemical-resistant apron or gown over a lab coat | Appropriate respirator based on the scale and nature of the spill |
Operational Plan for Safe Handling
A systematic approach is essential when working with this compound to minimize exposure risk.
Preparation and Handling Protocol:
-
Area Preparation: All handling of this compound powder should be conducted in a designated area, preferably within a chemical fume hood or a ventilated balance enclosure to minimize inhalation risk. Ensure a safety shower and an eyewash station are readily accessible.
-
Donning PPE: Before handling the compound, put on all required PPE as outlined in the table above.
-
Handling the Compound:
-
Avoid the formation of dust and aerosols.
-
Use spatulas and other tools carefully when handling the powder.
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Avoid all direct contact with the substance, including skin and eye contact, and inhalation.
-
Storage:
-
Store this compound Bromide in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep it away from incompatible materials such as strong oxidizing agents.
-
The recommended storage temperature is 2-8°C.
Spill Management:
-
Minor Spills (Powder):
-
Gently cover the spill with a damp paper towel to avoid raising dust.
-
Wearing appropriate PPE, carefully wipe up the material.
-
Place the contaminated materials into a sealed container for disposal.
-
Clean the spill area with soap and water.
-
-
Minor Spills (Solution):
-
Absorb the spill with an inert material (e.g., vermiculite, sand, or earth).
-
Place the absorbent material into a sealed container for disposal.
-
Clean the spill area with soap and water.
-
-
Major Spills:
-
Evacuate the area and prevent entry.
-
Ensure the area is well-ventilated.
-
Contact your institution's environmental health and safety (EHS) department for guidance on cleanup.
-
Disposal Plan
All waste containing this compound must be treated as chemical waste and disposed of according to institutional and local regulations.
-
Solid Waste: Collect any unused this compound powder and contaminated disposable materials (e.g., gloves, weigh boats, paper towels) in a clearly labeled, sealed waste container.
-
Liquid Waste: Collect solutions containing this compound in a labeled, sealed, and appropriate chemical waste container. Do not pour this compound solutions down the drain.
-
Container Disposal: Empty containers should be rinsed thoroughly with an appropriate solvent. The rinsate should be collected as chemical waste. Dispose of the rinsed containers as directed by your institution's EHS guidelines.
Experimental Workflow for Safe Handling
The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
